molecular formula C22H19N7O B1684127 IC-87114 CAS No. 371242-69-2

IC-87114

Cat. No.: B1684127
CAS No.: 371242-69-2
M. Wt: 397.4 g/mol
InChI Key: GNWHRHGTIBRNSM-UHFFFAOYSA-N
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Description

IC-87114 is a member of the class of quinazolines that is quinazolin-4(3H)-one carrying (6-amino-9H-purin-9-yl)methyl, 2-methylphenyl and methyl substituents at positions 2, 3 and 5 respectively. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of quinazolines, a member of 6-aminopurines and a biaryl.
structure in first source

Properties

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190617
Record name IC-87114
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Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371242-69-2
Record name IC 87114
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371242-69-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IC-87114
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IC-87114
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Record name IC-87114
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IC-87114 in Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC-87114 is a potent and highly selective small-molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). Given that PI3Kδ is predominantly expressed in hematopoietic cells, including neutrophils, this compound has become an invaluable pharmacological tool for dissecting the specific roles of this isoform in immune cell function. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neutrophils, detailing its effects on key signaling pathways and cellular responses. We consolidate quantitative data, present detailed experimental protocols for key assays, and provide visualizations of the underlying molecular and experimental frameworks to serve as a resource for researchers in immunology and drug development.

Introduction to this compound and PI3Kδ

The class I phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play critical roles in a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The class IA PI3Ks, which include the α, β, and δ isoforms, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform is primarily expressed in leukocytes, making it an attractive therapeutic target for inflammatory and autoimmune diseases.[1]

This compound (2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one) was one of the first isoform-selective PI3K inhibitors developed.[2][3] Its high selectivity for PI3Kδ over other class I isoforms (α, β, and γ) allows for the precise investigation of PI3Kδ-dependent functions in neutrophils, distinguishing them from the broader effects observed with pan-PI3K inhibitors like wortmannin and LY294002.[1][4]

Core Mechanism of Action: Inhibition of the PI3Kδ Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit. This action blocks the fundamental function of PI3Kδ: the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

In neutrophils, this signaling cascade is typically initiated by the activation of G-protein coupled receptors (GPCRs), such as the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, or cytokine receptors like the tumor necrosis factor-alpha (TNFα) receptor.[4][6] The inhibition of PIP3 production by this compound prevents the recruitment and subsequent activation of downstream effectors containing pleckstrin homology (PH) domains, most notably 3-phosphoinositide-dependent protein kinase 1 (PDK1) and Akt (also known as Protein Kinase B).[7][8] The suppression of Akt phosphorylation is a key measurable outcome of this compound activity.[6][7][9]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR / Cytokine Receptor (e.g., fMLP-R, TNFα-R) PI3Kd PI3Kδ (p110δ/p85) GPCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Neutrophil Functions pAkt->Downstream IC87114 This compound IC87114->PI3Kd Inhibition

Caption: PI3Kδ signaling cascade and the inhibitory action of this compound.

Quantitative Data: Selectivity and Efficacy

The utility of this compound as a research tool is defined by its selectivity for the δ isoform. The following tables summarize its inhibitory concentrations and effects on various neutrophil functions.

Table 1: this compound Inhibitory Activity Against Class I PI3K Isoforms

PI3K IsoformIC50 Value (µM)Selectivity vs. PI3KδReference(s)
PI3Kδ 0.5-[2][6][10]
PI3Kγ 2958-fold[10]
PI3Kβ 75>100-fold[10]
PI3Kα >100>100-fold[10]

Table 2: Summary of this compound Effects on Neutrophil Functions

Neutrophil FunctionStimulusEffect of this compoundConcentrationReference(s)
Chemotaxis fMLPPotent Inhibition5 µM[2][5]
PIP3 Production fMLPInhibition5 µM[2][5]
Superoxide Generation fMLP, TNFαBlockedNot specified[1][4]
Superoxide Generation FcγR LigationNo EffectNot specified[1][4]
Elastase Exocytosis fMLP, TNFαBlockedNot specified[1][4]
Akt Phosphorylation TNFαReductionNot specified[7][11]
NET Formation TNFαIndispensable (Inhibited)1 µM[12]
NET Formation GM-CSF, fMLFNo significant role1 µM[12]
Bactericidal Activity In vitroNo EffectNot specified[1][4]
Adhesion to Endothelium TNFα-activatedReduced2 µM[11]

Impact on Core Neutrophil Functions

This compound has been instrumental in defining the specific contributions of PI3Kδ to various neutrophil effector functions.

  • Chemotaxis and Polarization: PI3Kδ is essential for neutrophil directional movement towards chemoattractants like fMLP. This compound inhibits this process by preventing the establishment of polarized morphology and the localized accumulation of PIP3 at the leading edge.[2][5] Interestingly, random cell motility and overall F-actin synthesis are not blocked, indicating that PI3Kδ specifically regulates the directional component of migration.[5]

  • Respiratory Burst and Degranulation: The generation of reactive oxygen species (ROS) and the release of proteases from granules are critical for host defense. This compound blocks superoxide generation and elastase exocytosis when induced by soluble inflammatory mediators such as fMLP and TNFα.[4] However, it does not inhibit these responses when triggered by Fcγ receptor (FcγR) ligation (e.g., by immune complexes), suggesting that FcγR signaling pathways can bypass the requirement for PI3Kδ.[1][4]

  • Neutrophil Extracellular Trap (NET) Formation: The role of PI3Kδ in NETosis is stimulus-dependent. Inhibition with this compound demonstrates that PI3Kδ is indispensable for NET formation in response to TNFα.[12] In contrast, NETosis induced by other stimuli like granulocyte-macrophage colony-stimulating factor (GM-CSF) or fMLP does not rely on PI3Kδ, highlighting the complexity of signaling pathways leading to this unique form of cell death.[12]

  • Adhesion and Trafficking: this compound reduces neutrophil accumulation in inflamed tissues.[7][11] This is a dual effect, resulting from both the inhibition of chemoattractant-directed migration and a reduction in the ability of neutrophils to adhere firmly to cytokine-activated vascular endothelium.[7][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound on neutrophils.

Neutrophil Isolation from Human Peripheral Blood

This protocol uses density gradient centrifugation to isolate polymorphonuclear leukocytes (PMNs).

  • Blood Collection: Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., Sodium Heparin).[13]

  • Density Gradient: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Percoll gradients).[13][14]

  • Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.

  • Layer Aspiration: After centrifugation, aspirate and discard the upper layers containing plasma and peripheral blood mononuclear cells (PBMCs).

  • Erythrocyte Lysis: The layer containing neutrophils and red blood cells (RBCs) is collected. Resuspend the cell pellet and lyse the RBCs using a hypotonic lysis buffer (e.g., 0.2% NaCl followed by an equal volume of 1.6% NaCl to restore isotonicity) or a commercial lysis buffer.

  • Washing: Wash the remaining neutrophil pellet with a suitable buffer (e.g., PBS or RPMI 1640) by centrifuging at 300 x g for 5-10 minutes.[13]

  • Cell Counting: Resuspend the final pellet in the desired assay buffer and determine cell concentration and viability (e.g., using a hemocytometer and Trypan Blue exclusion).

Chemotaxis Assay (Transwell/Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.[14]

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Isolate neutrophils B Pre-incubate neutrophils with This compound or vehicle (DMSO) (e.g., 10-15 min at 37°C) A->B E Add treated neutrophils to upper chamber B->E C Add chemoattractant (e.g., fMLP) to lower chamber of Transwell plate D Place porous membrane (e.g., 5 µm) over lower chamber C->D D->E F Incubate plate (e.g., 60-90 min at 37°C, 5% CO2) E->F G Remove non-migrated cells from top of membrane F->G H Fix and stain migrated cells on bottom of membrane G->H I Count migrated cells per high-power field using microscopy H->I J Compare counts between This compound and vehicle groups I->J

Caption: Experimental workflow for a neutrophil chemotaxis assay.
Respiratory Burst Assay (Superoxide Production)

This assay quantifies ROS production, often measured by the reduction of cytochrome c or nitroblue tetrazolium (NBT).[15]

  • Cell Preparation: Isolate neutrophils and resuspend them in a buffer like Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • Inhibitor Treatment: Pre-incubate neutrophils with desired concentrations of this compound or vehicle control for 15 minutes at 37°C.[12]

  • Assay Setup: In a 96-well plate, add the treated neutrophils and the detection reagent (e.g., cytochrome c).

  • Stimulation: Add the stimulus (e.g., fMLP, TNFα) to initiate the respiratory burst. Include a negative control (no stimulus) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

  • Measurement: Measure the change in absorbance over time using a spectrophotometer (e.g., at 550 nm for cytochrome c reduction).

  • Quantification: Calculate the rate of superoxide production and express the data as a percentage of the vehicle-treated control.

Akt Phosphorylation Assay (Western Blot)

This method detects the activation state of Akt, a direct downstream target of the PI3K pathway.[16][17]

  • Cell Treatment: Isolate neutrophils and starve them in serum-free media if necessary. Pre-treat cells with this compound or vehicle for 10-15 minutes at 37°C.[16][17]

  • Stimulation: Add the stimulus (e.g., fMLP, TNFα) for a short period (e.g., 2-10 minutes).[17]

  • Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for total Akt or a loading control (e.g., β-actin) to normalize the data. Quantify band intensities using densitometry software.

Logical Relationships and Differential Effects

The action of this compound reveals that PI3Kδ is a critical node for certain neutrophil functions but is dispensable for others. This differential requirement is crucial for understanding neutrophil biology and for predicting the therapeutic effects and potential side effects of PI3Kδ inhibitors.

Differential_Effects cluster_inhibited Functions Inhibited by this compound (PI3Kδ Dependent) cluster_unaffected Functions Unaffected by this compound (PI3Kδ Independent) IC87114 This compound PI3Kd PI3Kδ Inhibition IC87114->PI3Kd Chemotaxis Directional Chemotaxis (fMLP, LTB4) PI3Kd->Chemotaxis Degranulation Degranulation / ROS Production (fMLP, TNFα) PI3Kd->Degranulation Trafficking Adhesion & Trafficking PI3Kd->Trafficking NETosis NETosis (TNFα-induced) PI3Kd->NETosis Bactericidal Bactericidal Activity PI3Kd->Bactericidal No direct effect FcR_Activation FcγR-mediated ROS Production PI3Kd->FcR_Activation No direct effect Random_Motility Random Motility PI3Kd->Random_Motility No direct effect

Caption: Differential impact of PI3Kδ inhibition by this compound on neutrophil functions.

Conclusion and Future Directions

This compound is a selective and powerful tool that has been pivotal in establishing the role of PI3Kδ as a key regulator of neutrophil inflammatory responses. By inhibiting the PI3Kδ/Akt signaling axis, this compound effectively blocks critical functions such as chemotaxis, degranulation, and respiratory burst in response to soluble inflammatory mediators. The stimulus-specific and function-specific nature of PI3Kδ dependence, elucidated through the use of this inhibitor, underscores the nuanced signaling networks within neutrophils. This detailed understanding of the mechanism of action of this compound not only provides a solid foundation for basic research into neutrophil biology but also supports the continued development of PI3Kδ inhibitors as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

References

An In-depth Technical Guide to the Selectivity Profile of IC-87114, a PI3K Delta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of IC-87114, a potent and well-characterized inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, pharmacology, and cell signaling, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts to facilitate a thorough understanding of this compound's specificity.

Introduction to this compound and PI3K Delta

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are further divided into four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders, as well as certain hematological malignancies.

This compound was one of the first isoform-selective PI3K inhibitors to be developed, exhibiting remarkable selectivity for the p110δ catalytic subunit.[1] Its discovery was a pivotal moment in the field, demonstrating that isoform-specific inhibition of PI3K was achievable and paving the way for the development of a new generation of targeted therapies. This guide delves into the specific inhibitory profile of this compound, providing the quantitative data and experimental context necessary for its effective use in research and development.

Quantitative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been extensively profiled against the Class I PI3K isoforms and a broader panel of protein kinases. The following tables summarize the quantitative data on its inhibitory potency and selectivity.

Potency against Class I PI3K Isoforms

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data presented below, collated from multiple independent studies, demonstrates the high potency of this compound against PI3Kδ and its significantly lower activity against the other Class I isoforms.

Target IsoformIC50 (µM)Fold Selectivity vs. PI3Kδ
PI3Kδ (p110δ) 0.5 [1][2][3]-
PI3Kγ (p110γ)29[1][3]58-fold[1][2][3]
PI3Kβ (p110β)75[3][4]>100-fold[1][2][3]
PI3Kα (p110α)>100[3][4]>100-fold[1][2][3]

Table 1: IC50 values of this compound against Class I PI3K isoforms in cell-free assays. The fold selectivity is calculated relative to the IC50 for PI3Kδ.

Another study reported the following IC50 values: p110δ (0.13 µM), p110α (200 µM), p110β (16 µM), and p110γ (61 µM).[1][5]

Selectivity Against a Broader Kinase Panel

To ensure that the biological effects of this compound are primarily due to the inhibition of PI3Kδ, its activity has been assessed against other protein kinases. The following table indicates a lack of significant inhibition against a selection of other kinases at a concentration of 10 µM.

Kinase TargetInhibition at 10 µM
p38MAPKNot Inhibited[4]
CHK1Not Inhibited[4]
cSrcNot Inhibited[4]
PKBα (Akt1)Not Inhibited[4]
CK1Not Inhibited[4]
PKCαNot Inhibited[4]
PKCβIINot Inhibited[4]

Table 2: Broader kinase selectivity profile of this compound.

Experimental Protocols

A clear understanding of the experimental methodologies used to generate the selectivity data is crucial for interpreting the results and for designing further studies. This section provides detailed protocols for the key assays cited in this guide.

In Vitro PI3K Kinase Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Phosphatidylinositol-(4,5)-bisphosphate (PIP2)

  • Phosphatidylserine (PS)

  • HEPES-KOH buffer (20 mM, pH 7.4)

  • NaCl (50 mM)

  • EDTA (5 mM)

  • ATP (200 µM)

  • [γ-³²P]ATP (1 µCi)

  • MgCl₂ (5 mM)

  • Horse IgG (50 µg/mL)

  • This compound (or other test inhibitor)

  • Quenching solution (e.g., 1 M HCl)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure: [1]

  • Liposome Preparation:

    • Prepare a mixture of PIP2 and PS (1:2 molar ratio).

    • Vacuum-dry the lipid mixture.

    • Resuspend the lipids in 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, and 5 mM EDTA to a final PIP2 concentration of 1 mM.

    • Subject the lipid suspension to brief sonication, followed by 5 freeze-thaw cycles and 20 extrusion cycles to form liposomes.

  • Kinase Reaction:

    • Set up the reaction in a total volume of 60 µL in 20 mM HEPES, pH 7.4 buffer.

    • Add 1 nM of the respective PI3K isoform.

    • Add the prepared liposomes to a final PIP2 concentration of 1 µM.

    • Add 200 µM ATP, 1 µCi [γ-³²P]ATP, and 5 mM MgCl₂.

    • Include 50 µg/mL horse IgG as a carrier protein.

    • Add this compound at various concentrations (or vehicle control).

    • Incubate the reaction for 10 minutes at room temperature.

  • Quenching and Product Separation:

    • Stop the reaction by adding 140 µL of 1 M HCl.

    • Extract the lipids.

    • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Detection and Analysis:

    • Dry the TLC plate and expose it to a phosphorimager screen or perform scintillation counting to quantify the amount of radiolabeled PIP3 produced.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Phospho-Akt (Ser473) Western Blot Assay

This cell-based assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • Cell line of interest (e.g., human neutrophils, bone marrow mononuclear cells)[1]

  • Cell culture medium and supplements

  • Agonist for PI3K pathway activation (e.g., fMLP, Flt-3 ligand, SCF, IL-3)[1]

  • This compound (or other test inhibitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

    • Plot the normalized phospho-Akt levels against the inhibitor concentration to determine the cellular IC50 value.

Visualizing Key Pathways and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language and adhere to the specified formatting requirements.

PI3K Signaling Pathway and Inhibition by this compound

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3K delta RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 Recruitment & Activation pAkt p-Akt PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt Downstream Downstream Signaling pAkt->Downstream Activation IC87114 This compound IC87114->PI3K_delta Inhibition

Caption: PI3K delta signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow start Start liposome_prep Liposome Preparation (PIP2/PS) start->liposome_prep reaction_setup Set up Kinase Reaction: - PI3K enzyme - Liposomes - ATP/[γ-³²P]ATP - this compound liposome_prep->reaction_setup incubation Incubate at RT (10 min) reaction_setup->incubation quench Quench Reaction (1 M HCl) incubation->quench lipid_extraction Lipid Extraction quench->lipid_extraction tlc TLC Separation lipid_extraction->tlc detection Detection & Quantification (Phosphorimager) tlc->detection analysis IC50 Determination detection->analysis end End analysis->end

Caption: Workflow for the in vitro radiometric PI3K kinase assay.

Experimental Workflow for Cellular Phospho-Akt Assay

Cellular_pAkt_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture inhibitor_treatment Pre-treat with this compound cell_culture->inhibitor_treatment agonist_stimulation Stimulate with Agonist inhibitor_treatment->agonist_stimulation cell_lysis Cell Lysis & Protein Quantification agonist_stimulation->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page immunoblotting Immunoblotting: 1. p-Akt Antibody 2. Total Akt Antibody sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Densitometry & IC50 Determination detection->analysis end End analysis->end

References

The Role of IC-87114 in Lymphocyte Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IC-87114 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical regulator of lymphocyte development, activation, and function. This technical guide provides an in-depth analysis of the function of this compound in lymphocytes, summarizing its mechanism of action, effects on various lymphocyte subsets, and its utility as a research tool and potential therapeutic agent. This document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PI3Kδ.[3] By binding to the ATP-binding pocket of the p110δ catalytic subunit, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a crucial second messenger that recruits and activates downstream signaling proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4][5] The inhibition of this pathway by this compound modulates a wide array of cellular processes in lymphocytes.

Selectivity Profile

This compound exhibits remarkable selectivity for the PI3Kδ isoform over other class I PI3K isoforms (α, β, and γ), making it a valuable tool for dissecting the specific roles of PI3Kδ in cellular signaling.[1][2]

TargetIC50 (Cell-Free Assay)Selectivity vs. PI3Kδ
PI3Kδ 0.5 µM -
PI3Kγ29 µM58-fold
PI3Kβ75 µM>100-fold
PI3Kα>100 µM>100-fold
Table 1: In vitro selectivity of this compound for Class I PI3K isoforms.[1][2]
Downstream Signaling Pathway

The primary consequence of PI3Kδ inhibition by this compound in lymphocytes is the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is central to cell growth, proliferation, survival, and metabolism.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Antigen Receptor (BCR/TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation FOXO FOXO (inactive) Akt->FOXO Inhibition FOXO_active FOXO (active) Akt->FOXO_active Nuclear Exclusion Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions Transcription Gene Transcription FOXO->Transcription FOXO_active->Transcription Promotion IC87114 This compound IC87114->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Effects of this compound on Lymphocyte Subsets

B Lymphocytes

PI3Kδ is a critical signaling node downstream of the B-cell receptor (BCR). Consequently, this compound significantly impacts B-cell function.

  • Signaling: Treatment of B cells with this compound severely impairs signaling downstream of the BCR, leading to a complete inability to proliferate following BCR crosslinking.[6]

  • Proliferation and Antibody Production: this compound suppresses proliferation and antibody production by B-1 and marginal zone (MZ) B cells.[6] In human tonsillar B cells stimulated with IL-4 and anti-CD40, this compound significantly decreases proliferation, particularly affecting cells that have undergone four or more divisions.[7]

  • Class Switch Recombination (CSR): In human B cells, this compound reduces the number of IgE-switched cells and the amount of secreted IgE, while the effect on IgG1 is less pronounced.[7] This suggests that PI3Kδ signaling is required for the production of human IgE.[7] Interestingly, in murine models, inhibition of p110δ can lead to increased IgE production.[8]

T Lymphocytes

This compound modulates T-cell activation, proliferation, and differentiation.

  • Activation and Proliferation: In anti-CD3-stimulated mouse CD4+ T cells, this compound inhibits proliferation.[1] It demonstrates greater potency in effector/memory (CD62L-) T cells compared to naive (CD62L+) T cells.[1]

  • Cytokine Production: this compound potently inhibits the production of IFN-γ in both naive and effector/memory CD4+ T cells.[1] It also reduces the plasma levels of IL-2, IL-4, IL-17, IFN-γ, and TNF-α in vivo in mice stimulated with anti-CD3 or ConA.[1]

  • Differentiation and Fate: PI3K signaling is instrumental in promoting the inflammatory activity of T cells.[9] Inhibition of PI3Kδ with this compound can impair CD8+ T-cell responses to infections.[9] However, ex vivo treatment of CD8+ T cells with this compound prior to adoptive transfer has been shown to delay terminal differentiation and enhance their therapeutic activity in tumor-bearing mice.[9]

Cell Type/ConditionEndpointIC50
Mouse Naive (CD62L+) CD4+ T cells (anti-CD3 stimulated)Proliferation1.2 µM
Mouse Effector/Memory (CD62L-) CD4+ T cells (anti-CD3 stimulated)Proliferation40 nM
Mouse Naive (CD62L+) CD4+ T cells (anti-CD3 stimulated)IFN-γ Production120 nM
Mouse Effector/Memory (CD62L-) CD4+ T cells (anti-CD3 stimulated)IFN-γ Production1 nM
Table 2: In vitro effects of this compound on murine T-cell proliferation and cytokine production.[1]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of murine CD4+ T cells.

T_Cell_Proliferation_Workflow A Isolate CD4+ T cells from mouse spleen B Separate Naive (CD62L+) and Effector/Memory (CD62L-) subsets via MACS or FACS A->B C Plate cells in 96-well plates coated with anti-CD3 antibody B->C D Add varying concentrations of this compound C->D E Incubate for 48-72 hours D->E F Pulse with [3H]-thymidine for the final 6-18 hours E->F G Harvest cells and measure [3H]-thymidine incorporation using a scintillation counter F->G

Caption: Workflow for a T-cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate splenocytes from mice. Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Further separate into naive (CD62L+) and effector/memory (CD62L-) populations if desired.

  • Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment: Plate the cells in 96-well flat-bottom plates pre-coated with an anti-CD3 antibody (e.g., 10 µg/mL). Add this compound at various concentrations (e.g., from 1 nM to 10 µM).

  • Proliferation Measurement: After 48-72 hours of incubation at 37°C and 5% CO2, add 1 µCi of [3H]-thymidine to each well. Incubate for an additional 6-18 hours.

  • Data Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

In Vitro B-Cell Class Switch Recombination Assay

This protocol outlines a method to evaluate the impact of this compound on human B-cell class switching to IgE.

B_Cell_CSR_Workflow A Isolate B cells from human tonsils B Culture cells with IL-4 and anti-CD40 antibody A->B C Add varying concentrations of this compound B->C D Incubate for 7-9 days C->D E Analyze IgE+ and IgG1+ cells by flow cytometry D->E F Measure secreted IgE and IgG1 in supernatants by ELISA D->F

Caption: Workflow for a B-cell class switch recombination assay.

Methodology:

  • Cell Isolation: Obtain human tonsillar tissue and isolate B lymphocytes using Ficoll-Paque density gradient centrifugation followed by negative selection with a B-cell isolation kit.

  • Cell Culture: Culture the purified B cells in complete RPMI-1640 medium.

  • Stimulation and Treatment: Stimulate the B cells with recombinant human IL-4 (e.g., 20 ng/mL) and an anti-human CD40 antibody (e.g., 1 µg/mL) to induce class switching. Concurrently, treat the cells with different concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM).

  • Incubation: Culture the cells for 7-9 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD19, IgE, and IgG1. Analyze the percentage of IgE+ and IgG1+ B cells using a flow cytometer.

  • ELISA: Collect the culture supernatants and measure the concentration of secreted IgE and IgG1 using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Effects of this compound

In animal models, this compound has demonstrated significant anti-inflammatory and immunomodulatory effects.

  • Allergic Inflammation: In a murine model of allergic response, administration of this compound (15-60 mg/kg) inhibited the inflammatory response in the skin.[1] It also reduced the influx of inflammatory cells, including lymphocytes, into the lungs in an ovalbumin-induced asthma model.[5][10]

  • Hypersensitivity: In mice with anti-CD3 or ConA-induced hypersensitivity, this compound (30 mg/kg) reduced the hypersensitivity responses and decreased the plasma levels of pro-inflammatory cytokines.[1]

  • Autoimmunity: this compound has shown efficacy in reducing the infiltration of inflammatory cells into pancreatic islets in a model of autoimmune diabetes, thereby delaying the onset of hyperglycemia.[11]

Conclusion

This compound is a powerful and selective inhibitor of PI3Kδ that has been instrumental in elucidating the role of this kinase in lymphocyte biology. Its ability to potently and selectively block PI3Kδ signaling makes it an invaluable tool for in vitro and in vivo studies of lymphocyte activation, proliferation, differentiation, and trafficking. The profound effects of this compound on lymphocyte function underscore the potential of targeting PI3Kδ for the treatment of various inflammatory, autoimmune, and allergic diseases, as well as certain hematological malignancies. Further research and clinical investigation into PI3Kδ inhibitors are ongoing.[12][13][14]

References

The Genesis of Specificity: A Technical History of IC-87114 and the Dawn of PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal breakthrough in cellular signaling and drug discovery, the identification and characterization of IC-87114 marked the inception of isoform-specific phosphoinositide 3-kinase (PI3K) inhibitors. This potent and selective inhibitor of the p110δ catalytic subunit laid the groundwork for a new class of therapeutics, culminating in the development and approval of its successor, idelalisib, for the treatment of certain B-cell malignancies. This in-depth guide provides a technical overview of the discovery, development, and mechanism of action of this compound, tracing its lineage to the clinically approved drug, idelalisib.

The Discovery of this compound: Targeting a Key Immune Regulator

The discovery of this compound originated from research at ICOS Corporation, focusing on the distinct roles of different PI3K isoforms. The PI3K family of enzymes are crucial players in intracellular signaling, governing a multitude of cellular processes. The class I PI3Ks, comprising α, β, γ, and δ isoforms, were identified as key therapeutic targets, particularly in cancer and inflammatory diseases. The p110δ isoform, primarily expressed in hematopoietic cells, emerged as a compelling target for modulating immune responses.

This compound was identified as the first highly selective inhibitor of PI3Kδ.[1] Its discovery was a landmark achievement, demonstrating that isoform-specific inhibition was attainable, thereby minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action and Preclinical Characterization

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ subunit of PI3K. This selective inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling pathways, most notably the Akt pathway.

Signaling Pathway of PI3Kδ Inhibition by this compound

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, Cytokine Receptor) PI3K_delta PI3Kδ (p110δ) Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Activation Cell_Response Cellular Responses: - Proliferation - Survival - Migration Downstream->Cell_Response IC87114 This compound IC87114->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Preclinical studies extensively characterized the selectivity and potency of this compound. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound
PI3K IsoformIC50 (μM)Fold Selectivity vs. PI3Kδ
PI3Kδ0.51
PI3Kγ2958
PI3Kβ75>100
PI3Kα>100>100
Data compiled from multiple sources.[2][3]
Table 2: Summary of Preclinical In Vitro and In Vivo Effects of this compound
Model SystemKey FindingsReference
In Vitro
Human NeutrophilsInhibited fMLP-stimulated PIP3 production and chemotaxis.[2]
Human AML Blast CellsInhibited constitutive and Flt-3-stimulated Akt phosphorylation and cell proliferation.[2]
Murine and Human T cellsInhibited proliferation and IFN-γ production.[2]
In Vivo
Murine Allergic Response ModelInhibited allergic responses in the skin.[2]
Murine Hypersensitivity ModelReduced hypersensitivity responses and decreased plasma cytokine levels.[2]
Carrageenan-induced Paw EdemaReduced inflammatory edema and down-regulated inflammatory gene expression.[4]

The Evolution to a Clinical Candidate: The Idelalisib Story

While this compound was a powerful research tool, its properties were further optimized to create a clinical drug candidate. This lead optimization effort resulted in the development of idelalisib (formerly CAL-101 or GS-1101), a close analog of this compound with improved potency and metabolic stability.[2] Idelalisib belongs to the same chemical class as this compound and shares its mechanism of action, binding to the ATP-binding pocket of PI3Kδ.[2]

Drug Development Workflow from this compound to Idelalisib

development_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development IC87114 This compound (Lead Compound) Optimization Lead Optimization (Improved Potency & Metabolic Stability) IC87114->Optimization Idelalisib_preclinical Idelalisib (CAL-101) (Preclinical Candidate) Optimization->Idelalisib_preclinical Phase1 Phase I Trials Idelalisib_preclinical->Phase1 Phase2 Phase II Trials Phase1->Phase2 Phase3 Phase III Trials Phase2->Phase3 Approval FDA Approval Phase3->Approval

Caption: The development path from the lead compound this compound to the approved drug idelalisib.

Idelalisib demonstrated potent preclinical activity in various B-cell malignancies.[3] These promising preclinical results provided a strong rationale for its clinical development.

Clinical Development and Approval of Idelalisib

Idelalisib entered clinical trials and showed significant efficacy in patients with relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[5] Its success in these trials led to its approval by the U.S. Food and Drug Administration (FDA) in 2014, marking the first-in-class approval for a PI3Kδ inhibitor.[5][6]

Table 3: Key Clinical Trials Leading to Idelalisib Approval
Trial IdentifierPhaseIndicationKey Outcomes
Study 116IIIRelapsed CLL (in combination with rituximab)Significantly improved progression-free survival, overall response rate, and overall survival compared to rituximab alone.
Study 101-09IIRelapsed Indolent Non-Hodgkin LymphomaDemonstrated a high overall response rate with durable responses.
This is a summary of key trial outcomes and not an exhaustive list.

Experimental Protocols

PI3K Enzyme Assay (General Protocol)

A common method to determine the IC50 of PI3K inhibitors is a kinase assay. A generalized protocol is as follows:

  • Reagent Preparation:

    • Recombinant PI3K isoforms (α, β, γ, δ) are purified.

    • A lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in the form of micelles or liposomes.

    • ATP, radiolabeled with ³²P or ³³P ([γ-³²P]ATP or [γ-³³P]ATP), is used as the phosphate donor.

    • The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Kinase Reaction:

    • The PI3K enzyme, lipid substrate, and test compound are incubated together in a reaction buffer (typically containing MgCl₂ and HEPES).

    • The kinase reaction is initiated by the addition of [γ-³²P/³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature).

  • Reaction Quenching and Product Separation:

    • The reaction is stopped by the addition of a quenching solution (e.g., a strong acid like perchloric acid).

    • The phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is separated from the unreacted ATP. This can be achieved through various methods, such as thin-layer chromatography (TLC) or binding to a capture membrane.

  • Detection and Data Analysis:

    • The amount of radiolabeled PIP3 is quantified using a scintillation counter or phosphorimager.

    • The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

The discovery of this compound was a seminal event in the field of kinase inhibitor drug discovery. It not only provided a valuable tool for dissecting the role of PI3Kδ in immune cell function but also served as the crucial starting point for the development of idelalisib, a clinically impactful therapeutic for patients with B-cell malignancies. The story of this compound and its progeny exemplifies the power of targeted drug discovery and the importance of understanding the specific roles of enzyme isoforms in disease.

References

The Role of p110δ Inhibition by IC-87114: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform, also known as p110δ.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. While the p110α and p110β isoforms are ubiquitously expressed, the expression of p110γ and p110δ is predominantly restricted to leukocytes, making them attractive therapeutic targets for a range of inflammatory, autoimmune, and hematological malignancies.[3][4] this compound was one of the first isoform-selective PI3K inhibitors to be developed, demonstrating the feasibility of targeting specific PI3K isoforms to achieve therapeutic benefit with potentially fewer side effects than pan-PI3K inhibitors.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed protocols for its use in preclinical research.

Mechanism of Action and Selectivity

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110δ catalytic subunit.[5] This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.

The selectivity of this compound for p110δ is a key feature that has driven its use as a research tool and a lead compound for the development of clinically approved p110δ inhibitors. Crystallographic studies have revealed that the selectivity of this compound is achieved by exploiting unique conformational flexibility and sequence variations within the active site of p110δ compared to other class I PI3K isoforms.[5] Specifically, this compound induces the formation of a "specificity pocket" within the ATP-binding site of p110δ that is not present in other isoforms.[5]

Quantitative Data: In Vitro and Cellular Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against PI3K isoforms and its effects on various cellular functions.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

PI3K IsoformIC50 (μM)Selectivity vs. p110δReference
p110δ0.13 - 0.5-[1][2]
p110α>100 - 200>200-fold[1][2]
p110β16 - 75>32-fold[1][2]
p110γ29 - 6158-fold[1][2]

Table 2: Cellular Activity of this compound

Cell Type/ProcessAssayIC50/Effective ConcentrationReference
Human NeutrophilsfMLP-stimulated PIP3 biosynthesisPotent inhibition at 5 µM[1]
Human NeutrophilsChemotaxisPotent inhibition at 5 µM[1]
Human Acute Myeloid Leukemia (AML) cellsAkt phosphorylationInhibition at 10 µM[1]
Human AML cellsCell proliferationInhibition at 10 µM[1]
Mouse Naive CD4+ T cells (CD62L+)Proliferation1.2 µM[1]
Mouse Effector/Memory CD4+ T cells (CD62L-)Proliferation40 nM[1]
Mouse Naive CD4+ T cells (CD62L+)IFN-γ production120 nM[1]
Mouse Effector/Memory CD4+ T cells (CD62L-)IFN-γ production1 nM[1]
Human HL-60 cellsAntiproliferative activity1 µM[2]
Human B cells (IL-4 + anti-CD40 stimulated)IgE productionSignificant reduction at 0.5 - 2 µM[6]

Signaling Pathways Modulated by this compound

The primary consequence of p110δ inhibition by this compound is the blockade of the PI3K/Akt signaling pathway. This has wide-ranging effects on downstream cellular processes.

PI3K/Akt Signaling Pathway

Upon activation by various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and chemokine receptors, p110δ is recruited to the plasma membrane where it generates PIP3. PIP3 acts as a docking site for proteins with PH domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the regulation of cell survival, proliferation, and metabolism. This compound blocks the initial step of this cascade, preventing the activation of Akt and its downstream effectors.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (BCR, TCR, etc.) p110d p110δ Receptor->p110d Activation PIP2 PIP2 p110d->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment IC87114 This compound IC87114->p110d Inhibition PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Response Cellular Responses (Survival, Proliferation, etc.) Downstream->Response

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Regulation of Immune Cell Function

Given the predominant expression of p110δ in leukocytes, this compound profoundly impacts immune cell function.

  • B Lymphocytes: p110δ is critical for B-cell development, survival, and activation.[4] this compound has been shown to inhibit B-cell receptor (BCR) signaling, proliferation, and the production of antibodies, including IgE.[4][6] It also affects B-cell trafficking by inhibiting responses to chemokines.[4]

  • T Lymphocytes: In T cells, p110δ signaling is important for T-cell receptor (TCR) activation, proliferation, and cytokine production.[7] this compound can suppress the proliferation and cytokine release from both naive and effector/memory T cells.[1] Notably, regulatory T cell (Treg) function is also dependent on p110δ, and its inhibition can break immune tolerance in cancer models.[8]

  • Neutrophils: this compound inhibits neutrophil chemotaxis, adhesion, and the production of reactive oxygen species (ROS) in response to inflammatory stimuli.[1]

  • Macrophages: In macrophages, this compound can down-regulate the expression of inflammatory genes such as IL-6, MCP-1, and TNFα.[9]

Immune_Cell_Function cluster_bcell B Cell cluster_tcell T Cell cluster_neutrophil Neutrophil cluster_macrophage Macrophage IC87114 This compound BCR_Signaling BCR Signaling IC87114->BCR_Signaling B_Proliferation Proliferation IC87114->B_Proliferation Antibody_Production Antibody Production IC87114->Antibody_Production TCR_Signaling TCR Signaling IC87114->TCR_Signaling T_Proliferation Proliferation IC87114->T_Proliferation Cytokine_Production Cytokine Production IC87114->Cytokine_Production Chemotaxis Chemotaxis IC87114->Chemotaxis Adhesion Adhesion IC87114->Adhesion ROS_Production ROS Production IC87114->ROS_Production Inflammatory_Genes Inflammatory Gene Expression IC87114->Inflammatory_Genes

Caption: Effects of this compound on various immune cell functions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro PI3K Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (p110α, β, γ, δ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP (including [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • This compound dissolved in DMSO

  • Stop solution (e.g., 1 M K₂PO₄, 30 mM EDTA)

  • PVDF filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, recombinant PI3K enzyme, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP, and the PIP2 substrate.

  • Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to a PVDF filter plate to capture the phosphorylated PIP3.

  • Wash the filter plate multiple times with a wash buffer (e.g., 1 M K₂PO₄) to remove unincorporated [γ-³²P]ATP.

  • Allow the filter plate to dry completely.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Akt Phosphorylation

This method is used to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway in cells.

Materials:

  • Cell line of interest (e.g., immune cells, cancer cells)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Stimulant (e.g., growth factor, antigen, chemokine), if required

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • If studying stimulated Akt phosphorylation, add the appropriate stimulant for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to normalize the data.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Proliferation detection reagent (e.g., [³H]-thymidine, MTT, or CellTiter-Glo®)

Procedure ([³H]-thymidine incorporation):

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO.

  • Incubate for a desired period (e.g., 24-72 hours).

  • Pulse the cells with [³H]-thymidine for the final few hours of incubation (e.g., 4-18 hours).

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the directed migration of neutrophils.

Materials:

  • Human neutrophils isolated from fresh blood

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Chemoattractant (e.g., fMLP, IL-8)

  • This compound dissolved in DMSO

  • Transwell inserts with a small pore size (e.g., 3-5 µm)

  • 24-well plates

  • Detection reagent (e.g., Calcein-AM for fluorescent labeling)

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from peripheral blood.

  • Resuspend the neutrophils in chemotaxis buffer.

  • Add the chemoattractant to the lower chamber of the 24-well plate.

  • Pre-incubate the neutrophils with this compound or DMSO.

  • Add the pre-treated neutrophil suspension to the Transwell insert (upper chamber).

  • Place the insert into the well containing the chemoattractant.

  • Incubate the plate at 37°C in a CO₂ incubator for a defined time (e.g., 1-2 hours) to allow for migration.

  • Remove the insert and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like Calcein-AM and reading the fluorescence).

  • Calculate the percent inhibition of chemotaxis.

Experimental_Workflow cluster_kinase In Vitro Kinase Assay cluster_western Western Blotting (p-Akt) cluster_prolif Cell Proliferation Assay cluster_chemo Neutrophil Chemotaxis Assay K1 Prepare Reagents K2 Incubate Enzyme, Inhibitor, and Substrate K1->K2 K3 Stop Reaction K2->K3 K4 Detect Phosphorylation K3->K4 W1 Cell Treatment with this compound W2 Cell Lysis and Protein Quantification W1->W2 W3 SDS-PAGE and Transfer W2->W3 W4 Immunoblotting and Detection W3->W4 P1 Cell Seeding and Treatment P2 Incubation P1->P2 P3 Add Proliferation Reagent P2->P3 P4 Quantify Proliferation P3->P4 C1 Neutrophil Isolation and Treatment C2 Set up Transwell Assay C1->C2 C3 Incubate for Migration C2->C3 C4 Quantify Migrated Cells C3->C4

References

The Selective PI3Kδ Inhibitor IC-87114: A Technical Guide to its Effects on Downstream Akt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, IC-87114, and its well-documented impact on the downstream Akt signaling pathway. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental methodologies for researchers seeking to utilize this compound in their studies.

Introduction to this compound

This compound, chemically known as 2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone, is a potent and highly selective, cell-permeable inhibitor of the p110δ catalytic subunit of Class I PI3K.[1] Its selectivity makes it a valuable tool for dissecting the specific roles of PI3Kδ in various cellular processes, particularly in immune cells where this isoform is highly expressed. The PI3K/Akt pathway is a critical intracellular signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders.[2][4] this compound's ability to specifically target PI3Kδ allows for the precise investigation of this isoform's contribution to both normal physiology and pathophysiology.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane. The localization of Akt to the membrane is a prerequisite for its activation through phosphorylation by upstream kinases such as PDK1. By blocking the production of PIP3, this compound effectively prevents the activation of Akt and its downstream signaling cascade.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pAkt->Downstream Activation IC87114 This compound IC87114->PI3K Inhibition

Figure 1: Mechanism of this compound Action on the PI3K/Akt Pathway.

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and the effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound Against Class I PI3K Isoforms
PI3K IsoformIC50 (μM)Selectivity vs. PI3Kδ
PI3Kδ 0.5 [1][5][6][7]-
PI3Kγ29[1][5][6]58-fold[5][6][7]
PI3Kβ75[1][6]>100-fold[5][6][7]
PI3Kα>100[6]>100-fold[5][6][7]
Table 2: Cellular Effects of this compound
Cell TypeStimulusMeasured EffectThis compound ConcentrationOutcome
Human NeutrophilsfMLPPIP3 Biosynthesis & Chemotaxis5 µM[5]Potent inhibition[5]
Human Acute Myeloid Leukemia (AML) Blast CellsConstitutive & Flt-3Akt Phosphorylation & Cell Proliferation10 µM[5]Inhibition[5]
Macrophages-Akt Phosphorylation10 µM[6]Effective inactivation after 1 hour[6]
MacrophagesTNF-αAkt Phosphorylation10 µM[6]Effective inhibition after 24 hours[6]
Murine CD4+ T Cells (CD62L+)anti-CD3Proliferation1.2 µM (IC50)[5]Inhibition[5]
Murine CD4+ T Cells (CD62L-)anti-CD3Proliferation40 nM (IC50)[5]Inhibition[5]
Murine CD4+ T Cells (CD62L+)anti-CD3IFN-γ Production120 nM (IC50)[5]Inhibition[5]
Murine CD4+ T Cells (CD62L-)anti-CD3IFN-γ Production1 nM (IC50)[5]Inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on Akt signaling.

In Vitro PI3K Kinase Assay

This assay is fundamental for determining the IC50 values of inhibitors against purified PI3K isoforms.

start Start prep_liposomes Prepare PIP2-containing liposomes start->prep_liposomes setup_reaction Set up reaction mix: - PI3K enzyme - Liposomes - ATP (with [γ-32P]ATP) - MgCl2 - this compound (variable conc.) prep_liposomes->setup_reaction incubate Incubate at room temperature setup_reaction->incubate quench Quench reaction incubate->quench extract_lipids Extract lipids quench->extract_lipids tlc Separate lipids by TLC extract_lipids->tlc quantify Quantify [32P]-PIP3 (scintillation counting or phosphorimaging) tlc->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for an In Vitro PI3K Kinase Assay.

Materials:

  • Purified PI3K isoforms (p110α, β, δ, γ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Phosphatidylserine

  • ATP and [γ-³²P]ATP

  • This compound

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

  • Quench solution (e.g., 1 M HCl)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • TLC plates

Procedure:

  • Liposome Preparation: Prepare liposomes containing PIP2 by drying a mixture of PIP2 and a carrier lipid (e.g., phosphatidylserine) under vacuum, followed by resuspension in buffer and sonication or extrusion.[5]

  • Reaction Setup: In a reaction tube, combine the reaction buffer, purified PI3K enzyme, PIP2-containing liposomes, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a quench solution.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation: Separate the radiolabeled PIP3 from other lipids using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of ³²P-labeled PIP3 using a phosphorimager or scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Akt Phosphorylation

This is a standard technique to assess the activation state of Akt in cells following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total Akt to confirm equal protein loading.

In Vivo Effects of this compound

In animal models, this compound has demonstrated efficacy in attenuating inflammatory responses. For instance, in a carrageenan-induced paw edema model in mice, this compound reduced inflammation.[8] This effect is attributed to the downregulation of inflammatory gene expression in activated macrophages.[8] Furthermore, in a murine asthma model, this compound was shown to attenuate allergic airway inflammation and hyperresponsiveness.[1]

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of PI3Kδ. Its specific inhibition of the PI3Kδ isoform and the consequent downstream suppression of Akt signaling have been robustly demonstrated across a variety of in vitro and in vivo systems. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound in their studies of PI3Kδ-mediated cellular pathways and their implications in disease. The high selectivity of this compound makes it an invaluable compound for elucidating the specific functions of PI3Kδ in the complex network of intracellular signaling.

References

The Structural Basis of IC-87114 Selectivity: A Deep Dive into PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a landmark molecule in the field of kinase inhibitors, being one of the first discovered isoform-selective inhibitors of phosphoinositide 3-kinase (PI3K). Its remarkable selectivity for the p110δ isoform (PI3Kδ) over other Class I PI3K isoforms (α, β, and γ) has paved the way for the development of targeted therapies for hematological malignancies and inflammatory diseases. This technical guide elucidates the structural and molecular underpinnings of this compound's selectivity, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways and mechanisms.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The data, compiled from multiple cell-free kinase assays, consistently demonstrates a significant preference for PI3Kδ.

PI3K IsoformIC50 (µM)Selectivity vs. PI3Kδ
PI3Kα (p110α)>100[1][2]>200-fold
PI3Kβ (p110β)75[1][2][3]150-fold
PI3Kγ (p110γ)29[1][2][3][4]58-fold[4][5]
PI3Kδ (p110δ) 0.5 [1][2][3][4][5]-

The PI3K/Akt Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[6][7][8][9][10] Dysregulation of this pathway is a common feature in many cancers.[7] The following diagram illustrates the canonical PI3K/Akt signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activates/Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Regulates IC87114 This compound IC87114->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Structural Basis for this compound Selectivity

The high selectivity of this compound for PI3Kδ is not due to interactions with the highly conserved ATP-binding pocket alone, but rather arises from its ability to exploit unique conformational flexibility and non-conserved residues in the p110δ catalytic subunit.[11][12]

Crystal structures of p110δ in complex with this compound reveal that the inhibitor induces the formation of a novel "specificity pocket" adjacent to the ATP-binding site.[11][12] This pocket is created by the movement of several key amino acid residues, including Trp760 and Met752. The quinazolinone core of this compound fits snugly into this induced pocket, an interaction that is not as favorable in other PI3K isoforms due to differences in their amino acid sequences and conformational plasticity.

The following diagram illustrates the binding mechanism of this compound and the induced formation of the specificity pocket in PI3Kδ.

IC87114_Selectivity cluster_p110d p110δ Catalytic Subunit ATP_pocket ATP-Binding Pocket (Conserved) Specificity_pocket Specificity Pocket (Induced Fit) Trp760 Trp760 Specificity_pocket->Trp760 Formed by movement of Met752 Met752 Specificity_pocket->Met752 IC87114 This compound Quinazolinone Quinazolinone Moiety IC87114->Quinazolinone Purine Purine Group IC87114->Purine Quinazolinone->Specificity_pocket Induces and Binds to Purine->ATP_pocket Binds to

Caption: Mechanism of this compound binding and selectivity for PI3Kδ.

Experimental Protocols

The determination of IC50 values for this compound and other PI3K inhibitors relies on robust in vitro kinase assays. Below is a generalized protocol for a cell-free lipid kinase assay, a common method in the field.

In Vitro PI3K Lipid Kinase Assay (Generalized Protocol)

Objective: To measure the enzymatic activity of a purified PI3K isoform and determine the inhibitory effect of a compound (e.g., this compound).

Materials:

  • Purified, recombinant PI3K isoforms (p110/p85 heterodimers)

  • Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes.

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound or other test compounds dissolved in DMSO

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform:methanol:water:ammonium hydroxide)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the PI3K enzyme, and the test compound at various concentrations (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Start the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or 37°C). The reaction time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 1N HCl) or a lipid extraction mixture (e.g., chloroform:methanol).

  • Lipid Extraction: Extract the radiolabeled lipid products from the aqueous phase using an organic solvent (e.g., chloroform).

  • Separation of Products: Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP or PIP3) from the unreacted substrate and ATP using an appropriate solvent system.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radioactivity in the product spot.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET), are also commonly employed for high-throughput screening.[13] These assays typically measure the depletion of ATP or the generation of ADP.

Conclusion

The selectivity of this compound for PI3Kδ is a result of its unique ability to induce a conformational change in the enzyme, creating a specific binding pocket that is not readily formed in other PI3K isoforms. This intricate mechanism, elucidated through a combination of biochemical assays and structural biology, has been instrumental in the rational design of next-generation PI3Kδ inhibitors with improved potency and selectivity. A thorough understanding of this structural basis is paramount for researchers and drug developers aiming to create novel therapeutics targeting the PI3K signaling pathway.

References

IC-87114: A Technical Guide to the Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of IC-87114, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It details the compound's chemical properties, mechanism of action, and its role within the PI3K/Akt signaling pathway. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its use in scientific research, and visual diagrams to elucidate its function and application in experimental workflows.

Chemical Properties and Identification

This compound is a cell-permeable quinazolinone-based compound, first identified as a selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 371242-69-2[1][3][4]
Formal Name 2-[(6-amino-9H-purin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone[1][5]
Molecular Formula C₂₂H₁₉N₇O[1][4][6]
Molecular Weight 397.43 g/mol [3][4]
Appearance White powder solid[4][7]
Solubility Soluble in DMSO (>5 mg/mL) and DMF.[1][4]
Storage Store at -20°C for long-term stability.[3][6]
SMILES CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N[3]
InChI Key GNWHRHGTIBRNSM-UHFFFAOYSA-N[1][4][6]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and ATP-competitive inhibitor of the PI3Kδ isoform.[6] The phosphoinositide 3-kinase (PI3K) family, particularly Class I, plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[8][9] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a key target in inflammation, autoimmune diseases, and hematological malignancies.[1][7]

This compound selectively binds to the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] The reduction in PIP3 levels inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][10][11] By preventing Akt phosphorylation and activation, this compound effectively attenuates the entire PI3K/Akt signaling cascade.[8][9] This mechanism has been shown to reduce the proliferation of acute myeloid leukemia (AML) cells and down-regulate the expression of inflammatory genes in macrophages.[3][9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor PI3K PI3K (p85/p110δ) Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Activates CellResponse Cellular Responses (Proliferation, Survival, Migration) Downstream->CellResponse IC87114 This compound IC87114->PI3K Inhibition

Figure 1: PI3K/Akt signaling pathway showing inhibition by this compound.

Potency and Selectivity

This compound exhibits high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). This selectivity is critical for targeted therapeutic applications and for minimizing off-target effects.

Table 1: IC₅₀ Values of this compound for Class I PI3K Isoforms

PI3K Isoform IC₅₀ (μM) Selectivity vs. PI3Kδ Reference
PI3Kδ 0.5 - [3][10][12]
PI3Kγ 29 58-fold [1][3][10]
PI3Kβ 75 >100-fold [1][3][10]

| PI3Kα | >100 | >100-fold |[1][3][10] |

Note: Some studies have reported IC₅₀ values for PI3Kδ as low as 50-60 nM.[5][6][11] The value of 0.5 µM is consistently cited in cell-free assays.

Key Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.

In Vitro PI3K Kinase Assay

This protocol is used to determine the inhibitory activity of this compound against PI3K isoforms in a cell-free system.[3]

Methodology:

  • Liposome Preparation:

    • Phosphatidylinositol-(4,5)-bisphosphate (PIP2) and phosphatidylserine are mixed at a 1:2 molar ratio.

    • The lipid mixture is vacuum-dried and resuspended in a buffer (20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final concentration of 1 mM PIP2.

    • The suspension is sonicated briefly, subjected to 5 freeze-thaw cycles, and then passed through an extruder 20 times to form uniform liposomes.

  • Kinase Reaction:

    • The assay is performed in a 60 μL reaction volume containing 20 mM HEPES (pH 7.4), 1 nM of the respective PI3K enzyme, 1 µM PIP2 liposomes, 200 µM ATP, 1 µCi [γ-³²P]ATP, 5 mM MgCl₂, and 50 µg/mL horse IgG as a carrier protein.

    • This compound is diluted to various concentrations, with the final DMSO concentration kept at 1% (w/w).

    • The reaction is initiated and incubated for 10 minutes at room temperature.

  • Quenching and Detection:

    • The reaction is stopped by adding 140 µL of a quench solution (1 M K₂PO₄, 30 mM EDTA, pH 8.0).

    • The mixture is transferred to a 96-well polyvinylidene difluoride (PVDF) filter plate to capture the radiolabeled lipid product.

    • The plate is washed five times with 1 M K₂PO₄.

    • The filter is dried completely, and the bound radioactivity (representing ³²P-labeled PIP3) is quantified using a scintillation counter.

Kinase_Assay_Workflow start Start: Prepare Reagents liposomes 1. Prepare PIP2 Liposomes (Freeze-thaw, Extrusion) start->liposomes reaction_mix 2. Prepare Kinase Reaction Mix (PI3K Enzyme, ATP, [γ-³²P]ATP, MgCl₂) liposomes->reaction_mix add_inhibitor 3. Add this compound Dilutions reaction_mix->add_inhibitor incubate 4. Incubate at Room Temp (10 minutes) add_inhibitor->incubate quench 5. Quench Reaction (Add K₂PO₄/EDTA) incubate->quench filter 6. Capture Product on PVDF Plate quench->filter wash 7. Wash Plate (5x) filter->wash quantify 8. Quantify Radioactivity (Scintillation Counting) wash->quantify end End: Determine IC₅₀ quantify->end

Figure 2: Experimental workflow for the in vitro PI3K kinase assay.

AML Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of acute myeloid leukemia (AML) cells.[3]

Methodology:

  • Cell Culture:

    • Bone marrow mononuclear cells (BMMCs) from AML patients are isolated and cultured in α-medium supplemented with 5% fetal calf serum (FCS).

  • Treatment:

    • Cells are seeded in culture plates and treated with or without a stimulant (e.g., 10 ng/mL FLT-3 ligand).

    • This compound is added at various concentrations (e.g., 10 µM) to the appropriate wells.

    • The cells are incubated for 48 hours.

  • Proliferation Measurement:

    • For the final 6 hours of incubation, 1 μCi of [³H]-thymidine is added to each well.

    • After incubation, cells are harvested, and DNA is precipitated using trichloroacetic acid (TCA).

    • The amount of incorporated radioactivity, which is proportional to the rate of cell proliferation, is determined by liquid scintillation counting.

In Vivo Applications and Formulations

This compound has been used in murine models to study its effects on inflammation and allergic responses.[3][7] In mice, doses ranging from 15 mg/kg to 60 mg/kg have been shown to inhibit allergic reactions.[3]

In Vivo Formulation Protocol: For reliable in vivo results, a clear stock solution should be prepared first, followed by the addition of co-solvents. A common formulation involves:[10]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Sequentially add co-solvents. For a 1 mL final working solution:

    • Take 100 μL of the DMSO stock solution.

    • Add 400 μL of PEG300 and mix thoroughly.

    • Add 50 μL of Tween-80 and mix.

    • Add 450 μL of saline to reach the final volume of 1 mL.

  • The working solution should be prepared fresh on the day of use.[10]

Conclusion

This compound is a foundational research tool for investigating the biological roles of the PI3Kδ isoform. Its high selectivity makes it invaluable for elucidating the specific contributions of PI3Kδ in cellular signaling, particularly in immune cells. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of inflammation, cancer, and other PI3Kδ-mediated pathologies.

References

IC-87114: A Technical Guide to its Cellular Activity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. As a member of the Class I PI3K family, PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the signaling pathways that govern the function, proliferation, and survival of various immune cells.[1] This selective inhibition makes this compound an invaluable tool for dissecting the specific roles of PI3Kδ in immunological processes and a potential therapeutic agent for inflammatory diseases and hematological malignancies. This document provides an in-depth overview of the cellular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through both cell-free enzymatic assays and cell-based functional assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile

This table outlines the half-maximal inhibitory concentration (IC50) of this compound against Class I PI3K isoforms, demonstrating its high selectivity for PI3Kδ.

Target IsoformIC50 Value (µM)Fold Selectivity vs. PI3KδReference(s)
PI3Kδ 0.5-[2][3][4][5]
0.13-[6]
0.05-[7]
PI3Kγ 2958x[2][3][4][5]
PI3Kβ 75>100x[2][3][4][5]
PI3Kα >100>100x[2][5]

Note: Discrepancies in IC50 values for PI3Kδ may arise from variations in assay conditions.

Table 2: Cellular Activity of this compound

This table details the functional inhibitory concentrations of this compound in various cell types and assays.

Cell TypeSpeciesAssayEndpointIC50 / Effective ConcentrationReference(s)
Neutrophils HumanChemotaxis (fMLP-stimulated)Migration75% inhibition at 1 µM[3][8]
Neutrophils HumanPIP3 Biosynthesis (fMLP-stimulated)PIP3 LevelsPotent inhibition at 5 µM[3]
Neutrophils HumanSuperoxide Generation (fMLP/TNFα)Superoxide ReleaseBlocked by inhibitor[1][6]
Neutrophils HumanElastase Exocytosis (fMLP/TNFα)Elastase ReleaseBlocked by inhibitor[1][6]
B Cells (Splenic) MurineProliferation (BCR-mediated)[3H]-thymidine incorporationPotent inhibition[9]
B Cells (Tonsil) HumanProliferation (IL-4 + anti-CD40)CFSE dilutionSignificant decrease at 2 µM[10]
CD4+ T Cells (Naive) MurineProliferation (anti-CD3)Cell Division1.2 µM[3]
CD4+ T Cells (Effector/Memory) MurineProliferation (anti-CD3)Cell Division40 nM[3]
CD4+ T Cells (Naive) MurineIFN-γ Production (anti-CD3)Cytokine Secretion120 nM[3]
CD4+ T Cells (Effector/Memory) MurineIFN-γ Production (anti-CD3)Cytokine Secretion1 nM[3]
Mast Cells (BMMC) MurineAdhesion & Chemotaxis (SCF-mediated)Cell MigrationAttenuated response[11]
Mast Cells (BMMC) MurineDegranulation (Antigen-mediated)Mediator ReleaseInhibited[11]
Macrophages Not SpecifiedAkt Phosphorylationp-Akt LevelsEffective inactivation at 10 µM[2]
AML Blast Cells (BMMC) HumanAkt Phosphorylation (Flt-3-stimulated)p-Akt LevelsInhibition at 10 µM[3]
AML Blast Cells (BMMC) HumanProliferationCell GrowthInhibition at 10 µM[3]
HL-60 (Leukemia) HumanProliferation (MTT Assay)Cell Viability1 µM[2]
A549, COLO 205, HCT-116, MCF7 HumanProliferation (MTT Assay)Cell Viability> 10 µM[2]

Core Signaling Pathway: PI3Kδ/Akt Inhibition

This compound exerts its effects by inhibiting the catalytic activity of the p110δ subunit of PI3K. This kinase is a critical node in intracellular signaling, responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, regulating fundamental cellular processes.

PI3K_Pathway cluster_receptor Cell Surface Receptors cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Response BCR BCR PI3Kd PI3Kδ (p110δ) BCR->PI3Kd Activation GPCR GPCRs (e.g., fMLP-R, CXCR5) GPCR->PI3Kd Activation RTK RTKs (e.g., c-Kit, Flt-3) RTK->PI3Kd Activation TLR TLRs TLR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 P Akt Akt/PKB PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) Akt->Downstream Phosphorylation Response Cellular Responses: • Proliferation • Survival • Migration • Cytokine Release Downstream->Response IC87114 This compound IC87114->PI3Kd Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Activity in Specific Cell Types

B Lymphocytes

PI3Kδ is a master regulator of B cell development and function. This compound has been shown to be highly active in various B cell subtypes.

  • Function: In murine splenic B cells, this compound significantly impairs B cell receptor (BCR)- and Toll-like receptor (TLR)-mediated activation, proliferation, and antibody secretion.[12][13] It also reduces IL-4-dependent survival and CXCL13-induced migration.[12][13] In human tonsil B cells stimulated with IL-4 and anti-CD40, this compound reduces proliferation and the number of IgE-switched cells, suggesting a role in allergic responses.[10]

  • Mechanism: The compound blocks BCR-induced activation of Akt and downstream targets like FOXO3a.[9] This inhibition is critical for signals controlling proliferation and survival.[14]

Neutrophils

Neutrophils are key effector cells in innate immunity and inflammation. PI3Kδ is essential for their directional movement and inflammatory responses.

  • Function: this compound potently inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated chemotaxis and the production of PIP3, which is required for establishing cell polarity.[3] It also blocks superoxide generation and elastase exocytosis stimulated by fMLP and TNF-α.[1]

  • Mechanism: By inhibiting PI3Kδ, this compound prevents the localized accumulation of PIP3 at the leading edge of the cell, which is necessary for the cytoskeletal rearrangements that drive migration.[4]

T Lymphocytes

PI3Kδ signaling is also integral to T cell activation, though its importance varies between T cell subsets.

  • Function: this compound inhibits the proliferation and interferon-gamma (IFN-γ) production of both naive and effector/memory CD4+ T cells upon T-cell receptor (TCR) stimulation.[3] Notably, it is significantly more potent in effector/memory T cells (IC50 = 40 nM for proliferation) than in naive T cells (IC50 = 1.2 µM).[3]

  • Mechanism: The compound blocks TCR-induced PI3K signaling, which is critical for the clonal expansion and effector function of activated T cells.[7]

Mast Cells

Mast cells are central players in allergy and anaphylaxis. Their activation and degranulation are heavily dependent on PI3Kδ.

  • Function: this compound effectively prevents antigen-mediated mast cell activation, including degranulation and cytokine production.[11][12][13] It also curtails mast cell adhesion and chemotaxis in response to stem cell factor (SCF).[11]

  • Mechanism: PI3Kδ is activated downstream of the high-affinity IgE receptor (FcεRI) and the SCF receptor (c-Kit), and its inhibition by this compound blocks the signaling cascades that lead to the release of inflammatory mediators.[11]

Macrophages

In macrophages, PI3Kδ is involved in the regulation of inflammatory gene expression.

  • Function: this compound effectively inactivates Akt in macrophages and down-regulates the expression of pro-inflammatory factors including IL-6, MCP-1, TNF-α, and iNOS.[2][15]

  • Mechanism: The compound's inhibition of the PI3Kδ/Akt pathway interferes with the signaling that promotes the transcription of inflammatory genes.[15]

Malignant Cells
  • Acute Myeloid Leukemia (AML): In AML blast cells, this compound inhibits both constitutive and Flt-3-ligand-stimulated Akt phosphorylation and reduces cell proliferation.[3][4] This highlights its potential in targeting hematological cancers where the PI3Kδ pathway is hyperactive.

  • Other Cancer Cell Lines: this compound shows minimal antiproliferative activity (IC50 > 10 µM) in several solid tumor cell lines, including A549 (lung), COLO 205 (colon), HCT-116 (colon), and MCF7 (breast), consistent with the restricted expression of PI3Kδ to hematopoietic lineages.[2] However, it does show activity against the HL-60 promyelocytic leukemia cell line (IC50 = 1 µM).[2]

Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol describes a method to determine the direct inhibitory effect of this compound on PI3K enzymatic activity.

  • Liposome Preparation: Phosphatidylinositol-(4,5)-bisphosphate (PIP2) and phosphatidylserine are mixed (1:2 molar ratio), dried, and resuspended in HEPES buffer. The lipid suspension is sonicated, subjected to five freeze-thaw cycles, and extruded to form unilamellar liposomes.[3]

  • Kinase Reaction: The assay is conducted in a 60 µL reaction volume containing HEPES buffer (pH 7.4), 1 nM recombinant PI3Kδ enzyme, 1 µM PIP2 liposomes, 200 µM ATP, 1 µCi [γ-32P]ATP, 5 mM MgCl2, and varying concentrations of this compound.[3]

  • Incubation: The reaction is incubated for 10 minutes at room temperature.[3]

  • Quenching and Extraction: The reaction is quenched, and lipids are extracted.

  • Detection: The amount of radiolabeled PIP3 product is quantified using thin-layer chromatography (TLC) and autoradiography or scintillation counting to determine the IC50 value.

B Cell Proliferation Assay using CFSE

This protocol details a method to assess the impact of this compound on B cell division.

B_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture (10 days) cluster_analysis Flow Cytometry Analysis Isolate Isolate human B cells from tonsil tissue Label Label cells with CFSE dye Isolate->Label Control Culture with IL-4 + anti-CD40 (Control Group) Label->Control Treatment Culture with IL-4 + anti-CD40 + this compound (2 µM) (Treatment Group) Label->Treatment Harvest Harvest and stain cells Control->Harvest Treatment->Harvest Acquire Acquire data on flow cytometer Harvest->Acquire Gate Gate on B cell population Acquire->Gate Analyze Analyze CFSE histogram to quantify cell divisions Gate->Analyze

Caption: Experimental workflow for B cell proliferation analysis via CFSE.
  • Cell Isolation: Isolate human B cells from tonsil tissue using negative selection (CD43- depletion).[10]

  • CFSE Staining: Resuspend cells in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) dye. The dye binds covalently to intracellular proteins. Quench the staining reaction with fetal bovine serum (FBS).

  • Cell Culture: Culture the CFSE-labeled B cells for up to 10 days with stimulating agents (e.g., IL-4 and anti-CD40 antibody) in the presence of either vehicle control (DMSO) or this compound (e.g., 2 µM).[10]

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of the number of divisions a cell has undergone.

  • Data Analysis: Compare the CFSE profiles of the control and this compound-treated groups. A reduction in the number of cells that have undergone multiple divisions indicates an anti-proliferative effect.[10]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol measures the directional migration of neutrophils towards a chemoattractant.

  • Cell Preparation: Isolate neutrophils from human peripheral blood. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

  • Loading: Add a chemoattractant solution (e.g., 10 nM fMLP) to the lower wells. Place the pre-treated neutrophil suspension into the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane.

  • Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several high-power fields using a microscope or quantify the stained cells by eluting the dye and measuring its absorbance. Compare the number of migrated cells in treated versus control wells.

References

The PI3Kδ Inhibitor IC-87114: A Technical Guide for Immune Regulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and highly selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key player in the regulation of the immune system. This targeted expression profile has positioned this compound as an invaluable tool for dissecting the specific roles of PI3Kδ in immune cell function and for exploring its therapeutic potential in a range of immune-mediated diseases, including allergies, autoimmune disorders, and hematological malignancies.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in studying immune regulation, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ subunit of PI3K. This selective inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By blocking the production of PIP3, this compound effectively abrogates the activation of the PI3Kδ/Akt signaling cascade, thereby interfering with a multitude of downstream cellular responses in immune cells.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
PI3K IsoformIC50 (μM)Selectivity vs. PI3Kδ
PI3Kδ0.5-
PI3Kγ2958-fold
PI3Kβ75150-fold
PI3Kα>100>200-fold

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.[1][2]

Table 2: Effects of this compound on Immune Cell Functions
Cell TypeAssayThis compound ConcentrationObserved Effect
T Cells (murine)Proliferation (CFSE)0.1 - 1 µMInhibition of naïve and effector/memory T cell proliferation.[3]
T Cells (human)Cytokine Production (IFN-γ)0.1 - 1 µMPotent blockade of TCR-induced IFN-γ production by naïve and memory T cells.[3]
B Cells (human)IgE Production0.5 - 2 µMSignificant reduction in IgE production in response to IL-4 and anti-CD40 stimulation.
B Cells (murine)Activation (CD69/CD86)1 - 10 µMInhibition of BCR-induced upregulation of activation markers.
Neutrophils (human)Chemotaxis (fMLP-induced)5 - 10 µMPotent inhibition of migration towards fMLP.[3]
Mast Cells (murine)Degranulation1 - 10 µMInhibition of antigen-induced β-hexosaminidase release.

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway

PI3K_Signaling cluster_membrane Cell Membrane Receptor Receptor (e.g., BCR, TCR) PI3K PI3Kδ (p110δ/p85) Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation IC87114 This compound IC87114->PI3K Inhibition Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) Akt->Downstream Phosphorylation Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

T_Cell_Proliferation_Workflow Isolate 1. Isolate T cells (e.g., from spleen or PBMCs) Label 2. Label with CFSE Isolate->Label Culture 3. Culture with stimuli (e.g., anti-CD3/CD28) Label->Culture Treat 4. Treat with this compound (or vehicle control) Culture->Treat Incubate 5. Incubate (e.g., 72 hours) Treat->Incubate Analyze 6. Analyze by Flow Cytometry (Measure CFSE dilution) Incubate->Analyze

References

Methodological & Application

Application Notes and Protocols for IC-87114 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of IC-87114, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), in cell culture experiments.

Introduction

This compound is a potent and highly selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3] Its selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in various cellular processes, particularly in immune cells and certain cancer types. These notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on cell signaling, proliferation, and migration.

Mechanism of Action

This compound selectively targets the delta isoform of PI3K, a key enzyme in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, survival, proliferation, and migration.[4][5] By inhibiting PI3Kδ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors such as Akt and other kinases, ultimately modulating various cellular functions.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Phosphorylation Cell_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cell_Responses IC87114 This compound IC87114->PI3K Inhibition

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against different PI3K isoforms and its effects on various cellular processes.

Table 1: this compound Inhibitory Concentration (IC50) against PI3K Isoforms

PI3K IsoformIC50 (µM)Selectivity vs. PI3Kδ
PI3Kδ0.5[1][2]-
PI3Kγ29[1][2]58-fold
PI3Kβ75[2][3]>100-fold
PI3Kα>100[2]>100-fold

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell TypeAssayEffective Concentration (µM)Observed Effect
Human NeutrophilsChemotaxis & PIP3 Biosynthesis5Potent inhibition[1]
Human Acute Myeloid Leukemia (AML) Blast CellsAkt Phosphorylation & Proliferation10Inhibition[1]
Murine MacrophagesAkt Phosphorylation10Effective inactivation after 1 hour[2]
Human B CellsProliferation2Significant decrease in proliferation[6]
Thyroid Cancer CellsMigration and InvasionNot specifiedSignificant inhibition

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving this compound.

Protocol 1: Cell Proliferation Assay using a Tetrazolium Salt-Based Method (e.g., MTT or CCK-8)

This protocol outlines a method to assess the effect of this compound on the proliferation of adherent or suspension cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • For suspension cells, seed at a density of 10,000-50,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 30 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. For suspension cells, add the treatment directly to the wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

      • Mix gently to dissolve the formazan crystals.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with This compound or vehicle A->C B Prepare this compound serial dilutions B->C D Incubate for 24-72 hours C->D E Add MTT or CCK-8 reagent D->E F Incubate E->F G Measure absorbance with plate reader F->G H Calculate cell viability G->H

Figure 2: General experimental workflow for a cell proliferation assay with this compound.
Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 1 hour).[2]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and boil with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Troubleshooting

  • Low Solubility: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Variability in Results: Cell density, passage number, and serum concentration in the medium can influence the cellular response to this compound. Maintain consistent cell culture conditions for reproducible results.

  • Off-Target Effects: While this compound is highly selective for PI3Kδ, it is good practice to include appropriate controls, such as using a less selective PI3K inhibitor or a cell line with known PI3Kδ expression levels, to confirm the specificity of the observed effects.

Conclusion

This compound is a powerful research tool for dissecting the roles of PI3Kδ in cellular physiology and pathology. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the effects of this selective inhibitor in various cell culture models. Careful experimental design and adherence to these guidelines will enable researchers to obtain reliable and informative results.

References

Application Notes and Protocols for IC-87114 in Murine Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of IC-87114, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in mouse models of allergic asthma. The protocols and data presented are synthesized from multiple studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PI3Kδ inhibitors in asthma.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, mucus hypersecretion, and elevated levels of Th2 cytokines.[1] The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform, plays a critical role in the activation and function of various immune cells implicated in asthma pathogenesis, including T-cells, B-cells, mast cells, and eosinophils.[2][3]

This compound is a potent and selective small-molecule inhibitor of the p110δ catalytic subunit of PI3K.[4] By targeting PI3Kδ, this compound has been shown to attenuate key features of allergic asthma in preclinical murine models, making it a valuable tool for studying the role of this pathway and a potential therapeutic candidate.[5][6] In these models, this compound has demonstrated efficacy in reducing airway inflammation, hyperresponsiveness, and the production of pro-inflammatory mediators.[5]

Mechanism of Action: PI3Kδ Signaling in Asthma

The PI3Kδ signaling pathway is a crucial regulator of immune cell function in the context of allergic asthma. Upon allergen presentation, the activation of various cell surface receptors on immune cells leads to the recruitment and activation of PI3Kδ. This initiates a signaling cascade that results in the phosphorylation of Akt and subsequent downstream effects that promote inflammation.

PI3K_Signaling_Asthma cluster_allergen Allergen Exposure cluster_immune_cell Immune Cell cluster_response Asthmatic Response Allergen Allergen Receptor Receptor (e.g., TCR, BCR, FcεRI) Allergen->Receptor PI3K_delta PI3Kδ (p110δ) Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  PIP2 PIP2 PIP2 pAkt p-Akt PIP3->pAkt  Akt Akt Akt NFkB NF-κB pAkt->NFkB Downstream Downstream Effectors NFkB->Downstream Inflammation Inflammation (Eosinophils, Neutrophils) Downstream->Inflammation Cytokines Th2/Th17 Cytokine Production (IL-4, IL-5, IL-13, IL-17) Downstream->Cytokines AHR Airway Hyperresponsiveness Downstream->AHR Mucus Mucus Hypersecretion Downstream->Mucus IC87114 This compound IC87114->PI3K_delta Inhibits

PI3Kδ Signaling Pathway in Allergic Asthma.

Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice using ovalbumin (OVA) as the allergen.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle (e.g., 0.05% DMSO in saline)

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[2]

    • Alternatively, for a more severe model, sensitize mice intranasally with 75 µg OVA plus 10 µg LPS on days 0, 1, 2, 3, and 7.

  • Airway Challenge:

    • On days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 20-30 minutes using a nebulizer.[2]

    • For the severe model, challenge with OVA alone on days 14, 15, 21, and 22.

  • This compound Administration:

    • Administer this compound or vehicle to the mice. The route and timing of administration will depend on the study design. Intratracheal administration is common to target the lungs directly.

    • A typical dose for intratracheal administration is 1 mg/kg. Dose-response studies have utilized doses of 0.1 mg/kg and 1.0 mg/kg.[5][6]

    • Administration is often performed a few hours before the final OVA challenge.

  • Endpoint Analysis:

    • Euthanize mice 24-48 hours after the final OVA challenge to perform various analyses.[6]

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. Challenge Airway Challenge (Days 28, 29, 30) 1% OVA Aerosol Sensitization->Challenge Dosing This compound Administration (e.g., 1 mg/kg, i.t.) Before final challenge Challenge->Dosing Euthanasia Euthanasia (24-48h post-challenge) Dosing->Euthanasia AHR Airway Hyperresponsiveness (AHR) Measurement Euthanasia->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Euthanasia->BALF Histology Lung Histology Euthanasia->Histology Cytokines Cytokine/Chemokine Analysis Euthanasia->Cytokines

Experimental Workflow for this compound Efficacy Testing.
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed in mice by measuring the bronchoconstrictor response to methacholine.

Invasive Method (FlexiVent):

  • Anesthetize the mouse (e.g., with xylazine and pentobarbital).[7]

  • Perform a tracheotomy and cannulate the trachea.

  • Connect the mouse to a small animal ventilator (e.g., FlexiVent).

  • Administer aerosolized methacholine in increasing concentrations (e.g., 0 to 50 mg/mL).[8]

  • Measure lung resistance (Rrs) and dynamic compliance.[9]

Non-Invasive Method (Whole-Body Plethysmography):

  • Place the conscious and unrestrained mouse in a whole-body plethysmography chamber.

  • Record baseline readings.

  • Expose the mouse to nebulized methacholine at increasing concentrations.

  • Measure the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.[8]

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to quantify the inflammatory cells in the airways.

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and lavage the lungs with a known volume of sterile PBS (e.g., 3 x 0.5 mL).

  • Collect the BALF and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key asthma-related parameters in OVA-induced murine models.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^4)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Saline Control5.2 ± 0.60.1 ± 0.050.2 ± 0.080.3 ± 0.07
OVA + Vehicle45.8 ± 3.125.1 ± 2.33.5 ± 0.54.1 ± 0.6
OVA + this compound (0.1 mg/kg)28.3 ± 2.514.2 ± 1.81.9 ± 0.32.5 ± 0.4
OVA + this compound (1.0 mg/kg)15.6 ± 1.97.8 ± 1.11.1 ± 0.21.4 ± 0.3

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data synthesized from multiple sources for illustrative purposes.[1]

Table 2: Effect of this compound on Th2 and Th17 Cytokine Levels

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)IL-17 (pg/mL)
Saline ControlUndetectableUndetectableUndetectableUndetectable
OVA + Vehicle85.4 ± 9.2120.7 ± 11.5150.3 ± 14.865.2 ± 7.1
OVA + this compound (0.1 mg/kg)52.1 ± 6.875.4 ± 8.992.6 ± 10.138.9 ± 5.3
OVA + this compound (1.0 mg/kg)28.9 ± 4.540.2 ± 5.155.8 ± 7.321.4 ± 3.9

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data synthesized from multiple sources for illustrative purposes.[1][5][10]

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)

Treatment GroupPenh at 50 mg/mL Methacholine
Saline Control1.5 ± 0.2
OVA + Vehicle5.8 ± 0.6
OVA + this compound (1.0 mg/kg)2.9 ± 0.4*

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle. Data synthesized from multiple sources for illustrative purposes.[5][10]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PI3Kδ in the pathophysiology of allergic asthma. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in preclinical mouse models. The consistent and dose-dependent attenuation of key asthmatic features by this compound highlights the therapeutic potential of targeting the PI3Kδ pathway for the treatment of asthma.

References

Preparing IC-87114 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of a dimethyl sulfoxide (DMSO) stock solution of IC-87114, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] Detailed protocols for solubilization and storage are presented to ensure the integrity and efficacy of the compound in experimental settings. Furthermore, this note includes an overview of the PI3K/Akt/mTOR signaling pathway, the primary target of this compound, and recommended practices for its use in cell-based assays.

Introduction

This compound is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of PI3K, exhibiting significantly less activity against other Class I PI3K isoforms (α, β, and γ).[1][3][4] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in various cellular processes, particularly in immune cells where it is highly expressed.[4] Dysregulation of the PI3Kδ signaling pathway is implicated in various diseases, including certain cancers and inflammatory conditions.[5][6] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. DMSO is the recommended solvent for preparing stock solutions of this compound due to its excellent solubilizing capacity for this compound.[1][4][7]

Physicochemical and Inhibitory Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₂H₁₉N₇O[1][4]
Molecular Weight 397.43 g/mol [1][4][7]
CAS Number 371242-69-2[1][4]
Appearance White to gray solid powder[2][3]
Purity ≥98%[4]
Solubility in DMSO 0.66 mg/mL (1.66 mM) to 30 mg/mL (75.49 mM)[1][3][4]
IC₅₀ for PI3Kδ 0.5 µM[1][3][4]
IC₅₀ for PI3Kγ 29 µM[1][3]
IC₅₀ for PI3Kβ 75 µM[3][4]
IC₅₀ for PI3Kα >100 µM[1][3]

PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effects by inhibiting PI3Kδ, a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the simplified signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates IC87114 This compound IC87114->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Workflow for Stock Solution Preparation:

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Use sonication if necessary) add_dmso->dissolve aliquot 4. Aliquot into sterile tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution in DMSO.

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO.

    • Molecular Weight of this compound = 397.43 g/mol

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = 0.010 mol/L * 0.001 L * 397.43 g/mol = 0.0039743 g = 3.97 mg

    • Therefore, to prepare 1 mL of a 10 mM stock solution, you will need 3.97 mg of this compound and 1 mL of DMSO.

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated precision balance in a fume hood.

  • Solubilization:

    • Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[1]

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[3][8] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

    • Store the aliquots in a light-protected container at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Application in Cell-Based Assays

For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments. Working concentrations of this compound can range from nanomolar to micromolar, depending on the cell type and the specific experimental endpoint.[1]

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area, such as a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This protocol is intended for research use only by qualified personnel. The user is responsible for validating the protocol for their specific application.

References

Application Notes: IC-87114 for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) catalytic subunit, p110δ.[1] It is a crucial tool for researchers studying the specific roles of PI3Kδ in various signaling pathways, particularly in immune cells where this isoform is predominantly expressed.[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making selective inhibitors like this compound invaluable for drug development and basic research.[3][4][5] These notes provide detailed protocols and data for utilizing this compound in in vitro kinase assays to assess its inhibitory activity and characterize the function of PI3Kδ.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by targeting the ATP-binding site of the p110δ catalytic subunit of PI3K. The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and migration.[5][6] The pathway is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), to the plasma membrane, leading to their activation and subsequent phosphorylation of downstream targets.[6] By selectively inhibiting p110δ, this compound effectively blocks the production of PIP3 and downstream signaling in cells where this isoform is the primary driver of PI3K activity.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation  PIP3 PI3K->PIP2 Phosphorylation PI3K->PIP3  PIP3 IC87114 This compound IC87114->PI3K Inhibition  PIP3 Downstream Downstream Effects (Cell Growth, Survival, Proliferation) Akt->Downstream Phosphorylation  PIP3

Caption: PI3K/Akt signaling pathway with this compound inhibition.

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates significant selectivity for the p110δ isoform of Class I PI3Ks. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values obtained from in vitro cell-free kinase assays.

Target KinaseIC₅₀ Value (μM)Selectivity vs. p110δ
PI3Kδ (p110δ) 0.5 -
PI3Kγ (p110γ)2958-fold
PI3Kβ (p110β)75>100-fold
PI3Kα (p110α)>100>100-fold

Table compiled from data in references[1][7][8][9].

Experimental Protocols

Protocol 1: In Vitro PI3Kδ Radioisotope-Based Kinase Assay

This protocol details a standard procedure to measure the lipid kinase activity of PI3Kδ and assess the inhibitory potential of this compound using a radioisotope-based method.[8]

A. Materials and Reagents

  • Recombinant human PI3Kδ (p110δ/p85α)

  • This compound (dissolved in DMSO)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes

  • Kinase Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂)

  • ATP solution (containing [γ-³²P]ATP)

  • Quench Buffer (1 M K₂PO₄, 30 mM EDTA, pH 8.0)

  • Wash Buffer (1 M K₂PO₄)

  • Polyvinylidene difluoride (PVDF) filter plate (96-well)

  • Scintillation fluid and counter

B. Experimental Procedure

  • Liposome Preparation: Prepare PIP2-containing phospholipid liposomes. Briefly, dry bovine PIP2 and phosphatidylserine (1:2 molar ratio) under vacuum. Resuspend the lipids in a buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2 concentration of 1 mM. Generate liposomes via sonication, freeze-thaw cycles, and extrusion.[8]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1% (w/w) to avoid solvent effects.[8] A typical concentration range to test would span from 0.01 µM to 100 µM to generate a full dose-response curve.

  • Reaction Setup: In a 96-well plate, combine the following components for a final reaction volume of 60 µL:

    • Kinase Assay Buffer

    • Recombinant PI3Kδ enzyme (e.g., final concentration of 1 nM)

    • This compound at various concentrations (or DMSO for control)

    • PIP2 liposomes (e.g., final concentration of 1 µM)[8]

  • Pre-incubation: Gently mix and pre-incubate the enzyme, inhibitor, and substrate mixture for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP (e.g., final concentration of 200 µM ATP with 1 µCi [γ-³²P]ATP).[8]

  • Incubation: Incubate the reaction mixture for 10-20 minutes at room temperature.[8] Ensure the incubation time is within the linear range of the enzyme kinetics.

  • Quench Reaction: Stop the reaction by adding 140 µL of Quench Buffer to each well.[8]

  • Capture and Wash: Transfer the quenched reaction mixture to a PVDF filter plate. Capture the radiolabeled lipid product by applying a vacuum. Wash the wells five times with 200 µL of Wash Buffer to remove unincorporated [γ-³²P]ATP.[8]

  • Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Liposomes, this compound) start->prep setup Set up Reaction: Add Enzyme, Buffer, this compound, and PIP2 Substrate to Plate prep->setup preincubate Pre-incubate at Room Temp (10-15 min) setup->preincubate initiate Initiate Reaction: Add ATP / [γ-³²P]ATP preincubate->initiate incubate Incubate at Room Temp (10-20 min) initiate->incubate quench Stop Reaction with Quench Buffer incubate->quench capture Transfer to Filter Plate and Capture Product quench->capture wash Wash Plate 5x to Remove Unused ATP capture->wash quantify Dry Plate and Quantify Radioactivity wash->quantify analyze Calculate % Inhibition and Determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for an in vitro radioisotope-based PI3K kinase assay.

References

Application Notes and Protocols for IC-87114 in Neutrophil Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration to sites of inflammation is a critical process in the innate immune response. However, excessive or inappropriate neutrophil accumulation can contribute to tissue damage in various inflammatory diseases. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform (PI3Kδ), plays a crucial role in regulating neutrophil chemotaxis. IC-87114 is a potent and selective inhibitor of PI3Kδ, making it a valuable tool for studying the role of this isoform in neutrophil function and for investigating its potential as a therapeutic agent.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in a neutrophil migration assay, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the PI3Kδ isoform.[4] PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers. In neutrophils, chemoattractants such as interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP) bind to G protein-coupled receptors (GPCRs), leading to the activation of PI3Kδ.[5][6] Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1] This leads to the phosphorylation and activation of Akt, which in turn regulates downstream signaling pathways involved in cell polarity, actin polymerization, and ultimately, directed cell movement. By selectively inhibiting PI3Kδ, this compound blocks the production of PIP3 and subsequent downstream signaling, thereby impairing the directional migration of neutrophils towards chemoattractants.[1][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Chemoattractant Receptor (GPCR) PI3K_delta PI3Kδ GPCR->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Chemoattractant Chemoattractant (e.g., IL-8, fMLP) Chemoattractant->GPCR Binds IC87114 This compound IC87114->PI3K_delta Inhibits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Migration Actin Polymerization & Cell Migration pAkt->Migration Promotes

Figure 1: Simplified signaling pathway of PI3Kδ in neutrophil migration and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its application in neutrophil migration assays.

Table 1: this compound Inhibitory Activity

TargetIC50Reference
PI3Kδ0.5 µM[4]
PI3Kα>100 µM[4]
PI3Kβ75 µM[4]
PI3Kγ29 µM[4]

Table 2: Recommended Concentration Ranges for Neutrophil Migration Assay Components

ComponentConcentration RangeNotes
This compound1 - 10 µMEffective inhibition of neutrophil migration has been observed in this range.[1][7]
IL-8 (CXCL8)10 - 100 ng/mLA potent chemoattractant for neutrophils.[5][8]
fMLP10 - 100 nMA bacterial-derived peptide and potent neutrophil chemoattractant.[3][9]
Human Neutrophils2 x 10^6 cells/mLA typical starting concentration for seeding in the upper chamber.[8]

Experimental Protocols

Neutrophil Isolation from Human Peripheral Blood
  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).

  • Neutrophil Separation: Isolate neutrophils using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.[5] Alternatively, use a commercial neutrophil isolation kit for a more rapid procedure.

  • Cell Purity Check: Assess neutrophil purity (>95%) and viability using flow cytometry with a neutrophil-specific marker like CD15 and a viability dye.[5]

  • Cell Resuspension: Resuspend the purified neutrophils in a suitable buffer, such as PBS supplemented with 0.1% BSA, at a concentration of 2 x 10^6 cells/mL.[8]

Boyden Chamber/Transwell Neutrophil Migration Assay

This protocol is adapted from standard Boyden chamber chemotaxis assays.[5][8][10]

  • Preparation of Chambers: Use a 96-well Boyden chamber or Transwell inserts with a 3 µm or 5 µm pore size polycarbonate membrane.[5][8][11]

  • Addition of Chemoattractant: In the lower chamber, add the chemoattractant (e.g., 10-100 ng/mL IL-8 or 10-100 nM fMLP) diluted in serum-free medium. Include a negative control with medium alone.

  • Pre-incubation with this compound: Incubate the isolated neutrophils with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Seeding of Neutrophils: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 2 hours to allow for cell migration.[5][9]

  • Quantification of Migrated Cells:

    • Method A: Staining and Microscopy: After incubation, remove the inserts and fix the membrane. Stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., Diff-Quick). Count the number of migrated cells in several high-power fields using a microscope.[8]

    • Method B: ATP-based Luminescence Assay: Measure the ATP levels of the migrated cells in the lower chamber using a commercial kit (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[5]

    • Method C: Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer. This method allows for precise quantification of the migrated cell population.[9]

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Migration cluster_quantification Quantification Isolate Isolate Neutrophils from Whole Blood Pretreat Pre-treat Neutrophils with this compound or Vehicle Isolate->Pretreat Seed_Cells Seed Pre-treated Neutrophils in Upper Chamber Pretreat->Seed_Cells Add_Chemo Add Chemoattractant to Lower Chamber Add_Chemo->Seed_Cells Incubate Incubate at 37°C (1-2 hours) Seed_Cells->Incubate Quantify Quantify Migrated Cells in Lower Chamber (Microscopy, Luminescence, or Flow Cytometry) Incubate->Quantify

Figure 2: Experimental workflow for a neutrophil migration assay using this compound.

Data Analysis and Interpretation

The results of the neutrophil migration assay should be expressed as the number of migrated cells or as a percentage of the total number of cells seeded. The inhibitory effect of this compound can be calculated by comparing the migration in the presence of the inhibitor to the vehicle control. An IC50 curve can be generated by testing a range of this compound concentrations to determine the concentration that causes 50% inhibition of neutrophil migration.

Troubleshooting

  • Low Neutrophil Viability: Ensure proper handling of neutrophils during isolation and the assay to maintain high viability. Use fresh blood and perform the assay as quickly as possible after isolation.

  • High Background Migration: High migration in the negative control wells could be due to contaminating chemoattractants in the medium or serum. Use serum-free medium for the assay.

  • Inconsistent Results: Ensure accurate cell counting and consistent timing for all steps of the protocol. Use of automated cell counters and multi-channel pipettes can improve reproducibility.

Conclusion

This compound is a specific and potent inhibitor of PI3Kδ, making it an invaluable research tool for dissecting the role of this signaling pathway in neutrophil migration. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in neutrophil chemotaxis assays, contributing to a better understanding of inflammatory processes and the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for IC-87114 Treatment of Human B Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IC-87114 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The PI3K signaling pathway is crucial for the development, survival, proliferation, and differentiation of B lymphocytes.[2][3][4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases.[3][5] These application notes provide detailed protocols and supporting data for the use of this compound in human B cell cultures to study its effects on various cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50Assay ConditionsSource
PI3Kδ0.5 µMCell-free enzyme assay[1]
PI3Kγ>58-fold selective over PI3KδCell-free enzyme assay[1]
PI3Kα/β>100-fold selective over PI3KδCell-free enzyme assay[1]
BCR-induced B-cell proliferation0.04-0.14 µM24-72 hour culture[6]
Table 2: Effects of this compound on Human B Cell Functions
B Cell FunctionCell SourceStimulationThis compound ConcentrationObserved EffectSource
IgE ProductionTonsil B cellsIL-4 + anti-CD400.5, 1, and 2 µMSignificant reduction in IgE+ cells and secreted IgE.[7][7]
IgG1 ProductionTonsil B cellsIL-4 + anti-CD402 µMSignificant reduction in IgG1+ cells (less marked than IgE).[7][7]
ProliferationTonsil B cellsIL-4 + anti-CD402 µMSignificant decrease in proliferation, especially cells with ≥4 divisions.[7][7]
Plasma Cell DifferentiationTonsil B cellsIL-4 + anti-CD40Not specifiedReduced IRF4 expression in IgE+ cells, blocking differentiation.[7][7]
Akt PhosphorylationHuman AML blast cellsConstitutive and Flt-3-stimulated10 µMInhibition of Akt phosphorylation and cell proliferation.[1][1]

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PI3Kδ, which is a key component of the B cell receptor (BCR) and other signaling pathways.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta CD40 CD40 CD40->PI3Kdelta NFkB NF-κB CD40->NFkB IL4R IL-4R STAT6 STAT6 IL4R->STAT6 pSTAT6 p-STAT6 IL4R->pSTAT6  P PIP3 PIP3 PI3Kdelta->PIP3  +P PIP2 PIP2 PIP2->PI3Kdelta Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt  P mTOR mTOR pAkt->mTOR Survival Survival pAkt->Survival Proliferation Proliferation mTOR->Proliferation Differentiation Differentiation NFkB->Differentiation ClassSwitch Class Switch Recombination pSTAT6->ClassSwitch IC87114 This compound IC87114->PI3Kdelta

Caption: PI3Kδ signaling pathway in B cells and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation and Culture of Human B Cells from Tonsils

This protocol is adapted from studies investigating IgE production.[7]

Materials:

  • Human tonsil tissue

  • Ficoll-Paque PLUS

  • MACS B Cell Isolation Kit II, human (Miltenyi Biotec)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Recombinant Human IL-4

  • Anti-Human CD40 antibody

  • This compound (dissolved in DMSO)

  • CFSE (for proliferation assays)

Procedure:

  • Mechanically disrupt tonsil tissue and obtain a single-cell suspension.

  • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

  • Isolate B cells from the mononuclear cell fraction using negative selection with the MACS B Cell Isolation Kit II. Purity should be >95% CD19+.

  • Resuspend purified B cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Plate B cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • For proliferation assays, label cells with CFSE prior to culture according to the manufacturer's instructions.

  • Stimulate cells with an optimal concentration of IL-4 (e.g., 10 ng/mL) and anti-CD40 antibody (e.g., 1 µg/mL).

  • Add this compound at desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2 µM). Include a DMSO vehicle control.

  • Culture the cells for 7-10 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells for analysis by flow cytometry or collect supernatant for ELISA.

Protocol 2: Analysis of B Cell Proliferation by CFSE Dilution

Proliferation_Workflow Start Isolate Human B Cells CFSE_Label Label with CFSE Start->CFSE_Label Culture Culture with Stimuli (IL-4 + anti-CD40) +/- this compound CFSE_Label->Culture Incubate Incubate for 7-10 Days Culture->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for Surface Markers (e.g., CD19) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cell Divisions based on CFSE dilution Analyze->Result

Caption: Experimental workflow for analyzing B cell proliferation using CFSE dilution.

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • After 7-10 days of culture, harvest the cells.

  • Wash cells with PBS containing 2% FBS.

  • Stain with fluorescently conjugated antibodies against B cell markers (e.g., anti-CD19).

  • Analyze cells on a flow cytometer.

  • Gate on the live, single-cell, CD19+ population.

  • Analyze the CFSE fluorescence histogram to determine the proportion of cells that have undergone division.

Protocol 3: Quantification of Immunoglobulin Secretion by ELISA

Procedure:

  • After the culture period (Protocol 1), centrifuge the plates and collect the cell-free supernatant.

  • Use commercially available ELISA kits for human IgE and IgG1.

  • Follow the manufacturer's instructions to quantify the concentration of secreted immunoglobulins in the supernatant.

  • Compare the immunoglobulin levels between this compound-treated and control cultures.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Procedure:

  • Culture human B cells (e.g., primary B cells or a suitable cell line like WEHI-231) as described in Protocol 1, or stimulate with anti-IgM.[6]

  • Pre-treat cells with this compound for 1-2 hours before stimulation.

  • Stimulate the B cells for a short period (e.g., 5-30 minutes) with an appropriate agonist (e.g., anti-IgM F(ab')2 fragments).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize phospho-Akt to total Akt levels.

Logical Relationship Diagram

Logical_Relationship Treatment This compound Treatment Inhibition Inhibition of PI3Kδ Treatment->Inhibition Downstream_Effects Downstream Signaling Effects Inhibition->Downstream_Effects Reduced_pAkt Reduced Akt Phosphorylation Downstream_Effects->Reduced_pAkt Unaffected_STAT6 Unaffected STAT6/NF-κB (early signaling) Downstream_Effects->Unaffected_STAT6 Cellular_Outcomes Cellular Outcomes Downstream_Effects->Cellular_Outcomes Reduced_Prolif Decreased Proliferation Cellular_Outcomes->Reduced_Prolif Blocked_Diff Blocked Plasma Cell Differentiation Cellular_Outcomes->Blocked_Diff Reduced_IgE Reduced IgE/IgG1 Production Cellular_Outcomes->Reduced_IgE

Caption: Logical flow from this compound treatment to cellular outcomes in B cells.

Conclusion

This compound is a valuable tool for dissecting the role of PI3Kδ in human B cell biology. The protocols outlined above provide a framework for investigating its effects on B cell proliferation, class switch recombination, and antibody production. By specifically targeting PI3Kδ, researchers can elucidate the downstream signaling events and cellular consequences of this pathway in both normal and malignant B cells. It is important to note that off-target effects may occur at concentrations above 1 µM.[2] Careful dose-response studies are recommended for each specific experimental system.

References

Application Notes and Protocols for Flow Cytometry Analysis Following IC-87114 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 0.5 μM.[1] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in cellular processes, particularly within the immune system where PI3Kδ is predominantly expressed.[2] The PI3K/Akt signaling pathway is crucial for the proliferation, survival, and differentiation of lymphocytes. Consequently, inhibition of PI3Kδ with this compound is expected to impact these functions. Flow cytometry is an essential technique for dissecting the cellular effects of this compound, enabling precise quantification of cell populations, proliferation rates, and apoptosis.

These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound on lymphocyte populations. Detailed protocols for immunophenotyping, apoptosis, and proliferation assays are included, along with data presentation tables summarizing the expected quantitative outcomes based on available literature.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ATP-binding site of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The subsequent inactivation of the Akt signaling cascade leads to the modulation of various cellular functions, including a reduction in cell proliferation and the induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110δ Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition IC87114 This compound IC87114->PI3K Inhibition

PI3Kδ Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on lymphocyte proliferation as determined by flow cytometry.

Table 1: Effect of this compound on Human B Cell Proliferation

TreatmentConcentration (µM)Proliferating B Cells (%)Reference
Control (IL-4 + anti-CD40)0100 (normalized)[3]
This compound2~50[3]

Table 2: IC50 Values of this compound for T Cell Proliferation and IFN-γ Production

Cell TypeParameterIC50Reference
Naïve CD4+ T Cells (CD62L+)Proliferation1.2 µM[1]
Effector/Memory CD4+ T Cells (CD62L-)Proliferation40 nM[1]
Naïve CD4+ T Cells (CD62L+)IFN-γ Production120 nM[1]
Effector/Memory CD4+ T Cells (CD62L-)IFN-γ Production1 nM[1]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Isolate and Culture Lymphocytes Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Staining 3. Stain for Flow Cytometry (Surface markers, Viability, Proliferation, Apoptosis) Treatment->Staining Acquisition 4. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 5. Analyze Data Acquisition->Analysis

General workflow for flow cytometry analysis.
Protocol 1: Immunophenotyping of B and T Lymphocyte Subsets

This protocol is designed to identify and quantify major B and T cell populations to assess changes in their distribution following this compound treatment.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other lymphocyte-rich samples

  • This compound (and vehicle control, e.g., DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Table 3: Suggested Antibody Panel for B and T Cell Immunophenotyping

TargetFluorochromeCell Population
CD45e.g., APC-H7All Leukocytes
CD3e.g., FITCT Cells
CD4e.g., PE-Cy7Helper T Cells
CD8e.g., APCCytotoxic T Cells
CD19e.g., PerCP-Cy5.5B Cells
CD27e.g., BV421Memory B Cells, Plasma cells
IgDe.g., PENaïve and Memory B cell subsets

Procedure:

  • Isolate lymphocytes (e.g., PBMCs) from whole blood using density gradient centrifugation.

  • Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).

  • Harvest and wash the cells with cold FACS buffer.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Block Fc receptors by adding Fc blocking solution and incubating for 10 minutes at 4°C.

  • Add the antibody cocktail (Table 3) to the cells and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Just before analysis, add a viability dye according to the manufacturer's instructions.

  • Acquire the samples on a properly calibrated flow cytometer.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and control cells from the experimental setup

  • Annexin V binding buffer

  • Fluorochrome-conjugated Annexin V (e.g., FITC or APC)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Proliferation Assay using Ki-67 Staining

This protocol measures the percentage of cells that are actively proliferating.

Materials:

  • Treated and control cells from the experimental setup

  • FACS buffer

  • Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer (e.g., BD Perm/Wash™)

  • Fluorochrome-conjugated anti-Ki-67 antibody

  • Fluorochrome-conjugated surface marker antibodies (optional, for phenotyping)

  • Flow cytometer

Procedure:

  • Harvest and wash cells after this compound treatment.

  • If desired, perform surface staining as described in Protocol 1.

  • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

  • Wash the cells twice with 1 mL of Permeabilization/Wash buffer.

  • Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer.

  • Add the anti-Ki-67 antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Acquire the samples on a flow cytometer.

Logical Relationships of this compound's Effects

IC87114_Effects IC87114 This compound Treatment PI3K_Inhibition PI3Kδ Inhibition IC87114->PI3K_Inhibition Akt_Inhibition Decreased Akt Phosphorylation PI3K_Inhibition->Akt_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Akt_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Akt_Inhibition->Apoptosis_Induction Reduced_Proliferation Reduced Lymphocyte Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Causal chain of this compound's cellular effects.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of the selective PI3Kδ inhibitor, this compound, on lymphocyte populations using flow cytometry. By employing these methods, researchers can obtain detailed quantitative data on changes in cell subsets, apoptosis, and proliferation, thereby advancing the understanding of PI3Kδ signaling in immunity and its potential as a therapeutic target.

References

Application Notes and Protocols for IC-87114 Administration in Murine Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of IC-87114, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in various murine models of inflammation. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PI3Kδ inhibition in inflammatory and autoimmune diseases.

Introduction

This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K, with an IC50 of 0.5 μM.[1] This selectivity makes it a valuable tool for investigating the specific role of PI3Kδ in immune cell function and inflammatory processes. The PI3K/Akt signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and migration.[2] In the context of inflammation, the PI3Kδ isoform is predominantly expressed in leukocytes and plays a key role in the activation, differentiation, and function of various immune cells, including B cells, T cells, neutrophils, and mast cells.[3][4] By inhibiting PI3Kδ, this compound can effectively attenuate inflammatory responses by preventing the phosphorylation of Akt and subsequently down-regulating the expression of pro-inflammatory genes and cytokines such as IL-6, MCP-1, TNFα, and iNOS.[2]

Mechanism of Action: The PI3Kδ Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the PI3Kδ/Akt signaling pathway. Upon activation by various upstream signals, such as those from B-cell receptors (BCR), T-cell receptors (TCR), or cytokine receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory mediators. This compound selectively inhibits the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and abrogating the downstream signaling cascade that drives inflammatory responses.

PI3K_Signaling_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3Kδ Inhibition cluster_downstream Downstream Effects BCR BCR / TCR / Cytokine Receptors PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation IC87114 This compound IC87114->PI3Kd Inhibition PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation NFkB NF-κB Activation Akt->NFkB Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Inflammatory_Genes Inflammatory Gene Expression (IL-6, TNFα, etc.) NFkB->Inflammatory_Genes Carrageenan_Workflow Acclimatization Mouse Acclimatization Grouping Group Assignment Acclimatization->Grouping Treatment This compound / Vehicle Administration Grouping->Treatment Initial_Measurement Initial Paw Volume Measurement Treatment->Initial_Measurement Induction Carrageenan Injection (0.1 mL, 1%) Initial_Measurement->Induction Time_Points Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Time_Points Analysis Data Analysis: % Edema Inhibition Time_Points->Analysis OVA_Asthma_Workflow cluster_challenge_treatment Challenge & Treatment Phase Sensitization Sensitization (Days 0 & 14) OVA/Alum i.p. Challenge Challenge (Days 28, 29, 30) Nebulized OVA Sensitization->Challenge Treatment This compound / Vehicle Administration Assessment Assessment (24-48h post-challenge) - AHR - BALF Analysis - IgE/Cytokine Levels - Histology Challenge->Assessment CIA_Workflow Primary_Immunization Primary Immunization (Day 0) CII in CFA Booster_Immunization Booster Immunization (Day 21) CII in IFA Primary_Immunization->Booster_Immunization Treatment_Prophylactic Prophylactic Treatment (Start Day 0) Primary_Immunization->Treatment_Prophylactic Monitoring Clinical Scoring & Paw Measurement (Daily from Day 21) Booster_Immunization->Monitoring Treatment_Prophylactic->Monitoring Treatment_Therapeutic Therapeutic Treatment (Start at Onset) Treatment_Therapeutic->Monitoring Monitoring->Treatment_Therapeutic Terminal_Assessment Terminal Assessment - Histology - Serology Monitoring->Terminal_Assessment

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Akt (p-Akt) Following Inhibition with IC-87114

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Akt (Protein Kinase B) at serine 473 (p-Akt Ser473) in cells treated with IC-87114, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer.[5][6][7][8] this compound offers a targeted approach to modulate this pathway by specifically inhibiting the p110δ isoform of PI3K. This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to reliably assess the efficacy of this compound in their specific cellular models.

Introduction

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K.[1][3][9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and its upstream activator PDK1, to the plasma membrane.[3][4][9] This colocalization facilitates the phosphorylation and activation of Akt at two key residues: threonine 308 (Thr308) by PDK1 and serine 473 (Ser473) by mTORC2.[4]

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with a reported IC50 of 0.5 µM in cell-free assays.[2][10][11] By inhibiting PI3Kδ, this compound prevents the production of PIP3, thereby blocking the downstream activation and phosphorylation of Akt.[12] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their post-translational modifications like phosphorylation.[13][14][15][16] This application note provides a robust protocol to measure the reduction in p-Akt (Ser473) levels following treatment with this compound.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on p-Akt (Ser473) levels. This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific antibodies used. Researchers should generate their own data for accurate analysis.

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Normalized p-Akt (Ser473) Intensity (Arbitrary Units)
Vehicle Control (DMSO)011.00
This compound110.65
This compound510.25
This compound1010.10

Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation (mTORC2) Downstream Downstream Effectors pAkt->Downstream Activation IC87114 This compound IC87114->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis A Cell Culture & Seeding B Treatment with this compound (or vehicle control) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E Sample Preparation for Loading (with Laemmli buffer) D->E F SDS-PAGE E->F G Transfer to PVDF or Nitrocellulose Membrane F->G H Blocking G->H I Primary Antibody Incubation (anti-p-Akt & anti-total Akt) H->I J Washing I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Final Washing K->L M Signal Detection (Chemiluminescence) L->M N Image Acquisition M->N O Densitometry Analysis N->O

Caption: Experimental workflow for Western blot analysis of p-Akt.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., human cancer cell line with active PI3K/Akt signaling)

  • Complete cell culture medium

  • This compound (selective PI3Kδ inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 6x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for gel casting

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit or mouse anti-total Akt antibody

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Procedure

1. Cell Culture and Treatment a. Culture cells in appropriate flasks or dishes until they reach 70-80% confluency. b. Seed cells into 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment. c. Prepare stock solutions of this compound in DMSO. d. Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for the specified time (e.g., 1 hour). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

2. Cell Lysis and Protein Extraction a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) and a protein molecular weight standard into the wells of a polyacrylamide gel. c. Perform electrophoresis according to the gel manufacturer's recommendations until the dye front reaches the bottom of the gel.

5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST or deionized water.

6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Acquire the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.

Troubleshooting

  • No or weak p-Akt signal:

    • Ensure that the chosen cell line has a constitutively active or inducible PI3K/Akt pathway.

    • Optimize the primary antibody concentration and incubation time.

    • Check the activity of the ECL substrate.

    • Confirm that phosphatase inhibitors were added to the lysis buffer.

  • High background:

    • Increase the duration and/or number of washing steps.

    • Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).

    • Decrease the primary or secondary antibody concentration.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Optimize antibody concentrations.

    • Increase the stringency of the washing buffer (e.g., higher Tween-20 concentration).

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for the Use of IC-87114 in Thyroid Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IC-87114 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt signaling pathway is frequently dysregulated in various cancers, including thyroid carcinoma, where it plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Targeting this pathway with selective inhibitors like this compound presents a promising therapeutic strategy for thyroid cancer. These application notes provide detailed protocols for utilizing this compound to investigate its effects on thyroid cancer cell lines, enabling researchers to assess its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the catalytic activity of the p110δ subunit of Class I PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By suppressing the PI3K/Akt signaling cascade, this compound can effectively hinder the migration and invasion of thyroid cancer cells.[1]

Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the mechanism of action of this compound within this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation IC87114 This compound IC87114->PI3K Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on various thyroid cancer cell lines. Data has been compiled from publicly available information and the literature. Please note that the specific effects can vary between different cell lines and experimental conditions.

Table 1: Effect of this compound on Thyroid Cancer Cell Viability (IC50 values)

Cell LineHistological TypeIC50 (µM)AssayCitation
8505CAnaplastic Thyroid Carcinoma1.83CellTiter-Glo[2]
TPC1Papillary Thyroid Carcinoma2.56CellTiter-Glo[2]
BCPAPPapillary Thyroid Carcinoma3.21CellTiter-Glo[2]
K1Papillary Thyroid Carcinoma4.78CellTiter-Glo[2]
FTC-133Follicular Thyroid Carcinoma5.12CellTiter-Glo[2]
SW1736Anaplastic Thyroid Carcinoma6.45CellTiter-Glo[2]
CAL-62Anaplastic Thyroid Carcinoma7.99CellTiter-Glo[2]

Table 2: Effect of this compound on Thyroid Cancer Cell Migration and Invasion

Cell LineAssayConcentration (µM)% Inhibition (Migration)% Inhibition (Invasion)Citation
TPC-1Transwell Assay10~50%~60%[1]
B-CPAPTranswell Assay10~45%~55%[1]

Note: The percentage of inhibition for migration and invasion is an approximation based on the qualitative data presented in the cited study. For precise quantification, it is recommended to perform the experiment as described in the protocols below.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in thyroid cancer cell lines.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Thyroid Cancer Cell Culture Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellCulture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) CellCulture->Apoptosis Migration Migration Assay (e.g., Wound Healing, Transwell) CellCulture->Migration Invasion Invasion Assay (e.g., Matrigel Transwell) CellCulture->Invasion WesternBlot Western Blot Analysis (p-Akt, Akt, etc.) CellCulture->WesternBlot IC87114_Prep This compound Stock Solution Prep IC87114_Prep->Viability IC87114_Prep->Apoptosis IC87114_Prep->Migration IC87114_Prep->Invasion IC87114_Prep->WesternBlot DataQuant Data Quantification and Statistical Analysis Viability->DataQuant Apoptosis->DataQuant Migration->DataQuant Invasion->DataQuant WesternBlot->DataQuant

Caption: General experimental workflow for in vitro testing of this compound.

Cell Culture and this compound Preparation
  • Cell Lines: A panel of human thyroid cancer cell lines is recommended, including but not limited to:

    • Papillary Thyroid Carcinoma (PTC): TPC-1, BCPAP, K1

    • Follicular Thyroid Carcinoma (FTC): FTC-133

    • Anaplastic Thyroid Carcinoma (ATC): 8505C, SW1736, CAL-62

  • Culture Conditions: Culture cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed thyroid cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Cell Collection: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Migration Assay (Wound Healing Assay)
  • Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh serum-free or low-serum medium containing this compound at various concentrations.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Matrigel Transwell Assay)
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved thyroid cancer cells in serum-free medium containing this compound and seed them into the upper chamber.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of invasion relative to the vehicle control.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-Akt to total Akt.

Conclusion

This compound is a valuable tool for investigating the role of the PI3Kδ/Akt pathway in thyroid cancer. The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-cancer effects of this compound in vitro. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this selective PI3Kδ inhibitor in thyroid malignancies. For reproducible and reliable results, it is crucial to adhere to good cell culture practices and include appropriate controls in all experiments.

References

Troubleshooting & Optimization

IC-87114 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and provide best practices for the experimental use of IC-87114.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable and selective inhibitor of the phosphoinositide 3-kinase (PI3K) catalytic subunit p110δ.[1] Its IC50 (half-maximal inhibitory concentration) for PI3Kδ is approximately 0.5 μM in cell-free assays.[2][3] It exhibits significantly higher selectivity for PI3Kδ over other Class I PI3K isoforms like PI3Kα, PI3Kβ, and PI3Kγ.[2][4] By inhibiting PI3Kδ, this compound blocks the PI3K/Akt signaling pathway, which is crucial for cellular processes such as cell proliferation, migration, and survival.[5][6] This pathway is particularly important in immune cells, and the inhibitor has been used to study the role of p110δ in neutrophils, T cells, and in conditions like acute myeloid leukemia (AML).[1][2]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a white powder solid with the following properties:[7]

  • Chemical Formula: C₂₂H₁₉N₇O[1]

  • Molecular Weight: 397.43 g/mol [2]

  • CAS Number: 371242-69-2[1]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: The solid form should be stored at -20°C and is stable for at least 3-4 years.[1][2]

  • Stock Solutions: Once dissolved in a solvent like DMSO, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (1-3 months).[2][4]

Solubility and Stock Solution Preparation

Quantitative Solubility Data

The solubility of this compound can vary between suppliers and depends heavily on the quality of the solvent. It is a hydrophobic molecule with limited aqueous solubility.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO0.66 mg/mL~1.66 mM[2]
DMSO5 mg/mL~12.58 mM
DMSO10 mg/mL~25.16 mM[4]
DMSO30 mg/mL~75.48 mM[1]
DMF30 mg/mL~75.48 mM[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL~1.26 mM[1]

Note: The variability in reported DMSO solubility highlights the importance of using fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.[2][4] If you encounter issues, using techniques like ultrasonication may aid dissolution.[4]

Troubleshooting Precipitation in Cell Culture Media

Q4: I observed a precipitate after diluting my this compound DMSO stock into my aqueous cell culture medium. What is happening?

A4: This is a common issue known as "crashing out" or precipitation. It occurs when a compound with low aqueous solubility, like this compound, is transferred from a high-concentration organic solvent stock (like DMSO) into an aqueous environment where it is less soluble.[8] This leads to an inaccurate final concentration of the soluble, active compound in your experiment.[8]

Q5: How can I prevent this compound from precipitating during my experiments?

A5: The key is to avoid a sudden, large change in solvent polarity. A serial dilution method is the best practice. Instead of adding the concentrated DMSO stock directly into the full volume of media, first create an intermediate dilution in a smaller volume of media. This gradual dilution helps keep the compound in solution.[8] It is also crucial to ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols & Best Practices

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Volume: To prepare a 10 mM stock solution from 5 mg of this compound (MW: 397.43 g/mol ), you will need 1.258 mL of DMSO.

    • Calculation: (5 mg / 397.43 g/mol ) / 10 mmol/L = 0.001258 L = 1.258 mL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If needed, use a water bath sonicator for 5-10 minutes.[8]

  • Verify: Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquot: Dispense the stock solution into single-use, sterile aliquots (e.g., 10-20 µL). This prevents degradation from repeated freeze-thaw cycles.[2]

  • Store: Store the aliquots at -80°C for long-term use.[4]

Protocol 2: Dilution of this compound Stock into Cell Culture Media (Example for 10 µM Final Concentration)

This protocol uses a serial dilution method to minimize precipitation.[9]

Procedure:

  • Pre-warm Media: Ensure your complete cell culture media is pre-warmed to 37°C.

  • Intermediate Dilution:

    • In a sterile conical tube, add 1 µL of your 10 mM this compound stock solution to 999 µL of pre-warmed media.

    • Mix immediately by gently pipetting up and down or briefly vortexing. This creates a 10 µM intermediate solution.

  • Final Working Solution: Add the required volume of this 10 µM intermediate solution to your cell culture plates.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media (e.g., if your final dilution is 1:1000, the vehicle control should contain 0.1% DMSO).

  • Observe: After adding the final solution to your cells, visually inspect the wells under a microscope to ensure no precipitation has occurred.

Visual Guides and Workflows

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation IC87114 This compound IC87114->PI3K Inhibition (p110δ)

Caption: PI3K/Akt signaling pathway showing the inhibitory action of this compound on PI3Kδ.

Experimental Workflows

Troubleshooting_Workflow cluster_stock Stock Solution Checks cluster_dilution Dilution Method Checks cluster_media Media Condition Checks Start Precipitate Observed in Cell Culture Media CheckStock 1. Review Stock Preparation Start->CheckStock FreshDMSO Used fresh, anhydrous DMSO? CheckStock->FreshDMSO Concentration Is stock concentration too high? CheckStock->Concentration CheckDilution 2. Optimize Dilution Method SerialDilution Used serial dilution? CheckDilution->SerialDilution FinalDMSO Is final DMSO% < 0.5%? CheckDilution->FinalDMSO CheckMedia 3. Evaluate Media Components Serum Low/serum-free media? CheckMedia->Serum pH Is media pH stable (7.2-7.4)? CheckMedia->pH FreshDMSO->CheckDilution Concentration->CheckDilution SerialDilution->CheckMedia FinalDMSO->CheckMedia Solution Precipitation Resolved Serum->Solution pH->Solution

Caption: Logical workflow for troubleshooting this compound precipitation in experiments.

Preparation_Workflow Start Start: this compound Powder Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Start->Dissolve Stock High-Concentration Stock Solution (e.g., 10 mM) Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Dilute Prepare Intermediate Dilution in Pre-Warmed Media Stock->Dilute Store Store at -80°C Aliquot->Store Final Add to Cells for Final Working Concentration Dilute->Final End Experiment Start Final->End

Caption: Recommended workflow for preparing and using this compound in cell culture.

References

Optimizing IC-87114 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of IC-87114 and avoid off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] It functions by competing with ATP for the binding site on the p110δ catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the PI3K/Akt signaling pathway is crucial in various cellular processes, particularly in leukocytes.

Q2: What are the known on-target effects of this compound?

By selectively inhibiting PI3Kδ, this compound has been shown to:

  • Inhibit the proliferation of cells where PI3Kδ is a key driver, such as in certain types of leukemia.[2]

  • Reduce inflammatory responses by affecting the function of immune cells like neutrophils and mast cells.

  • Decrease the production of certain cytokines.

  • Inhibit chemotaxis and degranulation in immune cells.[2]

Q3: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. A general starting point for in vitro cellular assays is between 0.5 µM and 5 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide: Avoiding Off-Target Effects

Off-target effects can lead to misinterpretation of experimental data. This guide provides a systematic approach to identify and mitigate potential off-target effects of this compound.

Issue 1: I'm observing unexpected cellular phenotypes or toxicity at my working concentration.

  • Possible Cause: The concentration of this compound may be too high, leading to inhibition of other kinases or cellular processes.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: A critical first step is to perform a detailed dose-response experiment. This will help you identify the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of Akt phosphorylation) while minimizing non-specific effects.

    • Assess Cell Viability: Use a cell viability assay, such as the MTT assay, to determine the cytotoxic concentration of this compound in your cell line. If the concentration required for your desired effect is close to the cytotoxic concentration, consider using a lower, non-toxic concentration for a longer duration.

    • Use a Structurally Unrelated PI3Kδ Inhibitor: To confirm that the observed phenotype is due to the inhibition of PI3Kδ and not an off-target effect of the this compound chemical scaffold, use a structurally different but functionally similar PI3Kδ inhibitor. If the phenotype is replicated, it is more likely to be an on-target effect.

    • Perform a Rescue Experiment: If possible, try to "rescue" the phenotype by introducing a constitutively active downstream effector of PI3Kδ. If the phenotype is not rescued, it may indicate the involvement of off-target pathways.

Issue 2: How can I confirm that this compound is engaging its target in my cells?

  • Possible Cause: Lack of a direct measure of target engagement can make it difficult to distinguish between on-target and off-target effects.

  • Troubleshooting Steps:

    • Western Blot for Phospho-Akt: A straightforward method to assess on-target activity is to measure the phosphorylation of Akt (a downstream effector of PI3K) at Ser473 or Thr308. A dose-dependent decrease in p-Akt levels upon this compound treatment indicates target engagement.

    • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to directly measure the binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. An increase in the thermal stability of PI3Kδ in the presence of this compound provides direct evidence of target engagement.

Data Presentation

Table 1: In Vitro IC50 Values and Recommended Concentration Ranges for this compound

Target/AssayIC50 (µM)Recommended Starting Concentration (In Vitro)Potential for Off-Target Effects
On-Target
PI3Kδ (p110δ)0.50.5 - 5 µMLow
Inhibition of p-AktCell-dependent1 - 10 µMModerate (at higher end)
Inhibition of Neutrophil Migration~11 - 5 µMLow to Moderate
Off-Target (Lower Affinity)
PI3Kγ (p110γ)29> 10 µMHigh
PI3Kβ (p110β)75> 20 µMHigh
PI3Kα (p110α)>100> 50 µMHigh

Note: The recommended concentrations are general guidelines. The optimal concentration for any given experiment must be determined empirically.

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation IC87114 This compound IC87114->PI3K Inhibition OffTarget Potential Off-Targets (e.g., PI3Kγ) IC87114->OffTarget High Concentrations PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Akt->pAkt Downstream Downstream Cellular Responses (Proliferation, Survival, etc.) pAkt->Downstream

Caption: PI3K/Akt signaling pathway with this compound inhibition.

Experimental_Workflow Start Start: Hypothesis involving PI3Kδ signaling DoseResponse 1. Dose-Response Curve (e.g., p-Akt Western Blot) Start->DoseResponse Viability 2. Cell Viability Assay (e.g., MTT) DoseResponse->Viability Concentration 3. Determine Optimal Working Concentration Viability->Concentration Phenotype 4. Assess Cellular Phenotype Concentration->Phenotype Unexpected Unexpected Phenotype? Phenotype->Unexpected OnTarget On-Target Effect Unexpected->OnTarget No OffTarget Potential Off-Target Effect Unexpected->OffTarget Yes Troubleshoot 5. Troubleshoot: - Control compound - Rescue experiment - CETSA OffTarget->Troubleshoot

Caption: Workflow for optimizing this compound concentration.

Experimental Protocols

Western Blot for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473 as a measure of this compound on-target activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Primary antibody: Mouse or rabbit anti-total Akt

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate cells and treat with a range of this compound concentrations for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Incubation:

    • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for performing a CETSA experiment to confirm target engagement of this compound with PI3Kδ.

Materials:

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Cell lysis buffer with protease inhibitors

  • Centrifuge

  • Western blotting or ELISA reagents for PI3Kδ detection

Procedure:

  • Cell Treatment:

    • Treat cells in suspension or adherent cells with this compound or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge at high speed to separate the soluble fraction (supernatant) from the precipitated protein (pellet).

  • Detection of Soluble PI3Kδ:

    • Collect the supernatant and analyze the amount of soluble PI3Kδ by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PI3Kδ as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.

References

IC-87114 stability in culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IC-87114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in culture media and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -20°C for up to 3 months or -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q2: How should I prepare working solutions of this compound in culture media?

A: To prepare a working solution, dilute the DMSO stock solution of this compound directly into your culture medium (e.g., DMEM, RPMI-1640) to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells, typically below 0.5%. Always prepare fresh working solutions for each experiment.

Q3: What is the expected stability of this compound in aqueous-based culture media at 37°C?

A: While specific public data on the degradation kinetics of this compound in cell culture media is limited, it is known that the conformational isomers (atropisomers) of this compound do not interconvert in solution, indicating good conformational stability.[1] However, the chemical stability in aqueous media at 37°C over extended periods (e.g., 24, 48, 72 hours) should be experimentally determined, as factors like pH and media components can influence compound degradation.[3] It is recommended to perform a stability assessment under your specific experimental conditions.

Q4: Can this compound bind to plasticware or serum proteins in the culture media?

A: Like many small molecules, this compound may exhibit non-specific binding to plasticware or serum proteins, such as albumin, present in the culture medium. This can reduce the effective concentration of the inhibitor available to the cells. Using low-binding plates and including appropriate controls in your experiments can help mitigate and account for these effects.

Q5: I am observing unexpected or inconsistent results in my experiments with this compound. What are the possible causes?

A: Inconsistent results can arise from several factors:

  • Compound Instability: The compound may be degrading in your culture media over the course of the experiment.

  • Precipitation: The concentration of this compound may exceed its solubility in the culture medium, leading to precipitation.

  • Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations.

  • Cell Line Variability: Different cell lines may have varying sensitivities to the inhibitor.

  • DMSO Concentration: High concentrations of DMSO can have independent effects on cells.

Troubleshooting Guides

Guide 1: Investigating Poor or Inconsistent Inhibition

If you are observing lower than expected or variable inhibitory effects of this compound, consider the following troubleshooting steps.

Workflow for Troubleshooting Poor Inhibition

start Poor or Inconsistent Inhibition Observed check_solubility Verify Compound Solubility and Visual Inspection for Precipitate start->check_solubility check_prep Review Stock and Working Solution Preparation check_solubility->check_prep No precipitate optimize_conc Optimize Inhibitor Concentration and Incubation Time check_solubility->optimize_conc Precipitate observed (Lower concentration) assess_stability Assess this compound Stability in Media at 37°C check_prep->assess_stability check_cells Evaluate Cell Health and Density assess_stability->check_cells Compound is stable assess_stability->optimize_conc Compound is degrading (Freshen media/inhibitor) check_cells->optimize_conc end_point Consistent Inhibition Achieved optimize_conc->end_point

Caption: Troubleshooting workflow for poor or inconsistent this compound inhibition.

Guide 2: Assessing Compound Stability in Culture Media

This guide outlines the steps to determine the stability of this compound in your specific cell culture medium.

Workflow for Assessing Compound Stability

start Prepare this compound in Culture Medium incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect Aliquots at Different Time Points (e.g., 0, 2, 8, 24, 48h) incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by LC-MS/MS or HPLC process->analyze calculate Calculate Percent Remaining vs. Time Zero analyze->calculate end_point Determine Stability Profile and Half-Life calculate->end_point

Caption: Experimental workflow for determining this compound stability in culture media.

Data Presentation

The following tables present hypothetical stability data for this compound in common cell culture media at 37°C. Note: This is example data and should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound (10 µM) in Culture Media at 37°C

Time (Hours)% Remaining in DMEM (+10% FBS)% Remaining in RPMI-1640 (+10% FBS)
0100100
298.599.1
895.296.8
2485.188.4
4872.378.9
7260.568.2

Table 2: Calculated Half-Life of this compound in Culture Media at 37°C (Hypothetical)

Culture MediumEstimated Half-Life (t½) in Hours
DMEM (+10% FBS)~90
RPMI-1640 (+10% FBS)~110

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS

This protocol provides a method to quantify the degradation of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

  • Acetonitrile with 0.1% formic acid (precipitation solution)

  • 96-well plates

Methodology:

  • Preparation of Working Solution: Prepare a 10 µM working solution of this compound in the desired cell culture medium by diluting a 10 mM DMSO stock solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Dispense the working solution into multiple wells of a 96-well plate. Place the plate in a humidified incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), remove an aliquot from a well. The t=0 sample should be taken immediately after preparation.

  • Protein Precipitation: To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining against time and fitting it to a first-order decay model.

Signaling Pathway

This compound is a selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation IC87114 This compound IC87114->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results with IC-87114

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IC-87114, a selective inhibitor of the PI3Kδ isoform. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] It functions by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of the PI3K/Akt signaling pathway.

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. This selectivity makes it a valuable tool for studying the specific roles of PI3Kδ in various cellular processes.

Data Summary: this compound IC50 Values

PI3K IsoformIC50 (µM)Selectivity vs. p110δ
p110α>100>200-fold
p110β75>150-fold
p110γ2958-fold
p110δ0.5-

Data compiled from multiple sources.[1][2]

Troubleshooting Guides

Scenario 1: No significant decrease in Akt phosphorylation (p-Akt) after this compound treatment.

Possible Cause 1: Low PI3Kδ expression in the cell line.

The inhibitory effect of this compound is dependent on the presence and activity of its target, PI3Kδ. Cell lines with low or absent PI3Kδ expression will show minimal response to the inhibitor.

Troubleshooting Workflow:

A Unexpected Result: No change in p-Akt B Verify PI3Kδ expression (qPCR or Western Blot) A->B C High PI3Kδ expression B->C  Result D Low/No PI3Kδ expression B->D  Result G Investigate inhibitor activity and experimental conditions C->G F Select a cell line with known high PI3Kδ expression D->F E Consider alternative PI3K isoforms driving Akt phosphorylation E->F

Caption: Troubleshooting workflow for lack of p-Akt response.

Experimental Protocol: Western Blot for p-Akt (Ser473) and total Akt

This protocol is essential for assessing the inhibition of the PI3K pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-Akt signal to the total Akt signal.

Possible Cause 2: Inactive compound or experimental error.

Ensure the inhibitor is properly stored and handled. Verify the experimental setup, including treatment duration and concentration.

Troubleshooting Steps:

  • Positive Control: Use a cell line known to be sensitive to this compound.

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration.

  • Time-Course: Evaluate p-Akt levels at different time points after treatment.

Scenario 2: Increased or unchanged cell migration/invasion after this compound treatment.

While this compound is generally expected to inhibit cell migration in PI3Kδ-dependent cells, paradoxical effects can occur due to cellular context and signaling crosstalk.[3][4]

Possible Cause 1: Activation of compensatory signaling pathways.

Inhibition of one signaling pathway can sometimes lead to the upregulation of alternative pathways that promote cell motility.

Signaling Pathway Hypothesis:

IC87114 This compound PI3Kd PI3Kδ IC87114->PI3Kd inhibits Compensatory_Pathway Compensatory Pathway (e.g., MAPK/ERK) IC87114->Compensatory_Pathway may indirectly activate Akt Akt PI3Kd->Akt activates Migration_Inhibition Inhibition of Migration/Invasion Akt->Migration_Inhibition leads to Migration_Promotion Promotion of Migration/Invasion Compensatory_Pathway->Migration_Promotion leads to

Caption: Hypothesis for paradoxical increase in cell migration.

Troubleshooting Steps:

  • Pathway Analysis: Use Western blotting or other assays to investigate the activation status of other pro-migratory pathways, such as the MAPK/ERK or FAK signaling pathways.

  • Combination Therapy: Consider co-treating cells with this compound and an inhibitor of the suspected compensatory pathway.

Experimental Protocol: Transwell Migration Assay

This assay is a standard method for evaluating cell migration.

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Cell culture medium with and without serum

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Cell Preparation: Pre-treat cells with this compound or vehicle control in serum-free medium for a specified time.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts in serum-free medium.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.

Scenario 3: High variability in IC50 values for cell viability across different cell lines.

Possible Cause: Differential dependence on PI3Kδ signaling.

The sensitivity of a cell line to this compound is directly related to its dependence on the PI3Kδ pathway for survival and proliferation.

Logical Relationship Diagram:

A High PI3Kδ Dependence B Low IC50 (High Sensitivity) A->B C Low PI3Kδ Dependence D High IC50 (Low Sensitivity) C->D

Caption: Relationship between PI3Kδ dependence and IC50 value.

Troubleshooting and Characterization:

  • Correlate with PI3Kδ Expression: Analyze the correlation between PI3Kδ expression levels (mRNA or protein) and the IC50 values across your panel of cell lines.

  • Assess Basal Pathway Activity: Measure the basal levels of p-Akt in your cell lines to determine the baseline activity of the PI3K pathway.

  • Genetic Context: Consider the mutational status of key oncogenes (e.g., KRAS, BRAF) and tumor suppressors (e.g., PTEN) in your cell lines, as these can influence reliance on the PI3K pathway.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay is a sensitive method for determining the number of viable cells in culture.

Materials:

  • Cells of interest

  • 96-well opaque-walled plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Signal Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and use a non-linear regression to determine the IC50 value.

This technical support center provides a framework for addressing unexpected results when working with this compound. By systematically evaluating potential causes and employing the appropriate experimental controls and protocols, researchers can gain a deeper understanding of their experimental systems and the nuanced effects of this selective PI3Kδ inhibitor.

References

Potential off-target effects of IC-87114 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PI3Kδ inhibitor, IC-87114. Special attention is given to potential off-target effects that may arise at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to maintain selectivity for PI3Kδ?

A1: To maintain high selectivity for PI3Kδ, it is recommended to use this compound in the concentration range of 0.5 µM to 10 µM.[1] Within this range, the compound shows minimal inhibition of other Class I PI3K isoforms.

Q2: What are the known IC50 values of this compound against different PI3K isoforms?

A2: The inhibitory potency of this compound varies across the different Class I PI3K isoforms. The table below summarizes the reported IC50 values from various sources.

Data Presentation: this compound Inhibitory Potency (IC50)

PI3K IsoformIC50 (µM) - Source 1IC50 (µM) - Source 2IC50 (µM) - Source 3
PI3Kδ 0.50.130.5
PI3Kγ 296129
PI3Kβ 751675
PI3Kα >100200>100

Sources:[1],[2],[3]

Q3: Can high concentrations of this compound affect other kinases?

A3: this compound is highly selective for PI3Kδ and has been shown to have no significant effect on a panel of other protein kinases at concentrations where it effectively inhibits PI3Kδ.[3] However, at very high concentrations, the possibility of off-target kinase inhibition cannot be entirely ruled out and should be considered when interpreting unexpected results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, particularly concerning potential off-target effects at high concentrations.

Issue 1: Unexpected effects on cell proliferation or survival in non-hematopoietic cells.

  • Potential Cause: At concentrations significantly above the IC50 for PI3Kδ, this compound may start to inhibit PI3Kα and PI3Kβ isoforms, which play a more dominant role in regulating cell survival and metabolism in a wider range of cell types.[4]

  • Troubleshooting Steps:

    • Concentration Titration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target (anti-PI3Kδ) effect.

    • Use a More Selective Inhibitor: If high concentrations are required and off-target effects are suspected, consider using a more potent and selective PI3Kδ inhibitor.

    • Isoform-Specific Rescue Experiment: If possible, perform a rescue experiment by overexpressing the specific PI3K isoforms (α or β) to see if the unexpected phenotype is reversed.

    • Control Compound: Use a structurally related but inactive compound as a negative control to rule out non-specific effects.

Issue 2: Observed phenotype is inconsistent with the known function of PI3Kδ in the experimental system.

  • Potential Cause: High concentrations of this compound might be inhibiting PI3Kγ, which is also predominantly expressed in immune cells and shares some downstream signaling with PI3Kδ.[5][6] This can lead to confounding results in studies involving immune cell migration and activation.

  • Troubleshooting Steps:

    • Comparative Analysis: Compare the observed phenotype with a known PI3Kγ-selective inhibitor to see if the effects are similar.

    • Downstream Signaling Analysis: Analyze the phosphorylation status of downstream effectors of both PI3Kδ and PI3Kγ to dissect the signaling pathways being affected.

    • Consult Literature: Review literature on the specific roles of PI3Kδ and PI3Kγ in your cell type or model system to better differentiate their functions.

Issue 3: Inconsistent or irreproducible results between experiments.

  • Potential Cause: Issues with compound stability, solubility, or experimental setup can lead to variability.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare fresh stock and working solutions of this compound for each experiment.[2]

    • Ensure Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. If precipitation is observed, sonication may be used.[1]

    • Consistent Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations, as these can influence PI3K signaling.

    • Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent.

Experimental Protocols

Protocol 1: General Kinase Assay to Determine IC50

  • Prepare Liposomes: Prepare phospholipid liposomes containing Phosphatidylinositol-(4,5)-bisphosphate (PIP2).

  • Reaction Mixture: Set up a reaction in a buffer (e.g., 20 mM HEPES, pH 7.4) containing the PI3K enzyme, PIP2-containing liposomes, ATP (including [γ-32P]ATP), and MgCl2.

  • Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the reaction mixtures.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 10 minutes).

  • Quench Reaction: Stop the reaction by adding a quench buffer (e.g., 1 M K2PO4, 30 mM EDTA).

  • Capture and Wash: Capture the radiolabeled product on a filter plate and wash to remove unincorporated [γ-32P]ATP.

  • Quantification: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: Western Blot for Downstream PI3K Signaling (Akt Phosphorylation)

  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (Target of this compound) RTK->PI3K_delta PI3K_beta PI3Kβ RTK->PI3K_beta PI3K_alpha PI3Kα RTK->PI3K_alpha GPCR G-Protein Coupled Receptor (GPCR) PI3K_gamma PI3Kγ GPCR->PI3K_gamma GPCR->PI3K_beta PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 PI3K_delta->PIP3 phosphorylates PI3K_gamma->PIP3 phosphorylates PI3K_beta->PIP3 phosphorylates PI3K_alpha->PIP3 phosphorylates pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAkt->Downstream Cell_Response Cellular Responses (Growth, Proliferation, Survival, Migration) Downstream->Cell_Response IC87114 This compound IC87114->PI3K_delta High Selectivity IC87114->PI3K_gamma Low Selectivity IC87114->PI3K_beta Low Selectivity

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Concentration Is this compound concentration within the selective range (0.5-10 µM)? Start->Check_Concentration High_Concentration High Concentration: Potential off-target effects Check_Concentration->High_Concentration No Check_Phenotype Is the phenotype consistent with PI3Kδ function? Check_Concentration->Check_Phenotype Yes Titrate Action: Perform dose-response experiment High_Concentration->Titrate Titrate->Check_Phenotype Inconsistent_Phenotype Inconsistent Phenotype: Suspect off-target inhibition (e.g., PI3Kγ/β) Check_Phenotype->Inconsistent_Phenotype No Check_Reproducibility Are results reproducible? Check_Phenotype->Check_Reproducibility Yes Compare_Inhibitors Action: Compare with isoform-specific inhibitors (e.g., for PI3Kγ) Inconsistent_Phenotype->Compare_Inhibitors Compare_Inhibitors->Check_Reproducibility Irreproducible Irreproducible Results Check_Reproducibility->Irreproducible No On_Target Result likely on-target. Further investigation needed. Check_Reproducibility->On_Target Yes Review_Protocol Action: Review experimental protocol (reagent prep, cell handling) Irreproducible->Review_Protocol End End: Refined Experiment Review_Protocol->End On_Target->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: IC-87114 & DMSO Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of the selective PI3Kδ inhibitor, IC-87114, and how to effectively control for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Its IC50 (half-maximal inhibitory concentration) for PI3Kδ is approximately 0.5 μM in cell-free assays.[1][2] It exhibits significantly less activity against other PI3K isoforms, making it a valuable tool for studying the specific roles of PI3Kδ in cellular processes.[1][2] this compound works by blocking the PI3K/Akt signaling pathway, which is involved in cell proliferation, migration, and survival.[4][5]

Q2: Why is DMSO used as a vehicle for this compound?

A2: Like many small molecule inhibitors, this compound has low solubility in aqueous solutions.[6] DMSO is a polar, aprotic organic solvent that can dissolve a wide range of nonpolar and polar compounds, including this compound.[7][8] Its miscibility with water and cell culture media allows for the preparation of concentrated stock solutions that can be diluted to working concentrations for in vitro and in vivo experiments.[8]

Q3: Can DMSO affect my experimental results?

A3: Yes, DMSO can have direct biological effects and it is crucial to control for these. At high concentrations, DMSO can be cytotoxic, induce membrane pore formation, and trigger apoptosis.[7] Even at lower, non-toxic concentrations, DMSO can influence cell behavior, including proliferation, differentiation, and gene expression.[9][10] Therefore, a vehicle control group treated with the same concentration of DMSO as the experimental group is essential for accurate interpretation of results.

Q4: What is a safe concentration of DMSO for my cell line?

A4: The sensitivity to DMSO varies significantly between cell lines.[11] Most cell lines can tolerate DMSO concentrations up to 0.5% without severe cytotoxicity, and some can tolerate up to 1%. However, primary cells are often more sensitive. It is always recommended to perform a dose-response curve to determine the maximal concentration of DMSO that does not affect the viability or function of your specific cell line.[11] A general rule of thumb is to keep the final DMSO concentration at or below 0.1% whenever possible.

Troubleshooting Guide

Issue 1: I'm observing unexpected toxicity or differentiation in my control group.

  • Possible Cause: The DMSO concentration may be too high for your specific cell type.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration in your culture medium.

    • Perform a DMSO Dose-Response: Culture your cells with a range of DMSO concentrations (e.g., 0.01% to 5%) to determine the no-observed-adverse-effect level (NOAEL).[9][12]

    • Use High-Purity DMSO: Ensure you are using a high-purity, sterile-filtered grade of DMSO suitable for cell culture, as impurities can be toxic.[8]

    • Consider Alternative Solvents: If your cells are particularly sensitive to DMSO, you may need to explore other solvents, although this may require significant optimization.

Issue 2: My this compound precipitates out of solution when I add it to my aqueous buffer or media.

  • Possible Cause: The final DMSO concentration is too low to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Serial Dilutions in DMSO: It is best to perform initial serial dilutions of your concentrated this compound stock in 100% DMSO before the final dilution into your aqueous medium.[13]

    • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but be sure to include a matched vehicle control with the higher DMSO concentration.[8]

    • Pre-warm the Medium: Adding the drug solution to pre-warmed media can sometimes improve solubility.[8]

Issue 3: I'm not seeing the expected inhibitory effect of this compound.

  • Possible Cause: The this compound may have degraded, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Proper Storage: Ensure your this compound stock solution is stored correctly, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

    • Freshly Prepare Working Solutions: Prepare working dilutions of this compound fresh for each experiment.

    • Confirm Pathway Activation: Ensure that the PI3K/Akt pathway is active in your experimental system. In some cell types, stimulation with a growth factor or cytokine may be necessary to observe the inhibitory effects of this compound.[1]

Quantitative Data on DMSO Effects

The following tables summarize the effects of different DMSO concentrations on cell viability and proliferation from various studies.

Table 1: Effect of DMSO on Cell Viability

DMSO ConcentrationCell TypeEffectReference
>10% (v/v)GeneralInduces membrane pore formation and apoptosis.[7]
5%Hep G2 cellsNo cell proliferation observed.[12]
3% and 5%Mesenchymal stem cellsNoticeable decrease in cellular viability.[9]
1%Apical papilla cellsSignificant reduction in cell viability after 72 hours.[14]
0.5%Most cell linesGenerally well-tolerated without severe cytotoxicity.
0.1%Almost all cellsConsidered safe.

Table 2: Effect of DMSO on Cell Proliferation

DMSO ConcentrationCell TypeEffectReference
>0.6%HepG2, MDA-MB-231, MCF-7Reduces proliferation.[15]
0.5% and 1%Skin fibroblast cell lineReduction in cell viability in a dose-dependent manner.[10]
0.1%Apical papilla cellsNo significant reduction in cell viability.[14]
0.01%Stem cellsIncreased proliferation.[15]
0.01-0.001%Skin fibroblast cell lineEnhanced proliferation.[10]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay with this compound

  • Prepare a 10 mM Stock Solution of this compound: Dissolve the required amount of this compound powder in high-purity, sterile DMSO. For example, to make a 10 mM stock of a compound with a molecular weight of 397.43 g/mol , dissolve 3.97 mg in 1 mL of DMSO.[6]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8]

  • Determine Optimal Seeding Density: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations that are 1000x the final desired concentrations.

    • For the vehicle control, use 100% DMSO.

  • Treat Cells:

    • Add 1 µL of each diluted this compound solution (and the DMSO vehicle control) to every 1 mL of cell culture medium in your experimental wells. This will result in a final DMSO concentration of 0.1%.

    • For example, to achieve a final concentration of 10 µM this compound, add 1 µL of a 10 mM stock to 1 mL of media.

  • Incubate: Incubate the cells for the desired duration of your experiment.

  • Assay Readout: Perform your desired assay (e.g., cell viability, proliferation, western blot for p-Akt).

Protocol 2: In Vivo Administration of this compound

Caution: In vivo experiments should be conducted in accordance with all institutional and national guidelines for animal welfare.

  • Vehicle Preparation: For in vivo studies, a common vehicle for this compound is a mixture of DMSO and other solubilizing agents like PEG300 and water. A reported formulation is 4% DMSO, 30% PEG300, and 66% ddH2O.[1]

  • This compound Formulation:

    • First, dissolve the this compound in DMSO.

    • Then, add PEG300 and mix until the solution is clear.

    • Finally, add the required volume of ddH2O.[1]

    • The mixed solution should be used immediately.[1]

  • Administration: Administer the this compound formulation and the vehicle control to the animals via the desired route (e.g., intraperitoneal injection). Reported doses in mice range from 15 mg/kg to 60 mg/kg.[1]

  • Monitoring and Analysis: Monitor the animals for any adverse effects and collect tissues or samples for analysis at the designated time points.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation IC87114 This compound IC87114->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock Prepare 10 mM this compound Stock in 100% DMSO Dilutions Serial Dilutions in 100% DMSO Stock->Dilutions Vehicle Vehicle Control (100% DMSO) Stock->Vehicle Treatment Treat Cells with this compound or Vehicle Control (Final DMSO ≤ 0.1%) Dilutions->Treatment Vehicle->Treatment Cell_Culture Seed Cells Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Viability, Western Blot) Incubation->Assay Data Data Analysis Assay->Data

References

Navigating IC-87114: A Technical Guide to Lot-to-Lot Variability and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential for lot-to-lot variability in the selective PI3Kδ inhibitor, IC-87114. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this resource aims to ensure the reliability and reproducibility of experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4][5][6] PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for the proliferation, survival, and activation of various immune cells, particularly B-cells and T-cells.[7][8][9] this compound exerts its inhibitory effect by competing with ATP for the kinase domain of PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors like Akt.[7]

Q2: What are the common sources of lot-to-lot variability with this compound?

A2: While specific data on this compound lot-to-lot variability is not extensively published, potential sources of variation for chemical compounds like this compound can include:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Solubility: Variations in the ease of dissolution in common solvents like DMSO.

  • Potency (IC50): Slight shifts in the concentration required to inhibit PI3Kδ activity by 50%.

  • Presence of atropisomers: this compound exhibits axial chirality, meaning it can exist as two non-superimposable mirror images (atropisomers) that may have different biological activities.[10]

Q3: How can I assess the quality of a new lot of this compound?

A3: It is recommended to perform in-house quality control checks on each new lot. This can include:

  • Purity Assessment: Using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity stated on the Certificate of Analysis (CoA).

  • Potency Verification: Performing a dose-response curve in a relevant cell-based assay (e.g., Akt phosphorylation assay) to confirm the IC50 value is within the expected range.

  • Solubility Test: Ensuring the compound dissolves as expected in the chosen solvent at the desired concentration.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experiments using this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected inhibition of PI3Kδ signaling (e.g., Akt phosphorylation). 1. Suboptimal this compound concentration. 2. Lot-to-lot variability in potency. 3. Degradation of this compound stock solution. 4. Incorrect experimental procedure. 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulation conditions. 2. Compare the potency of the new lot with a previously validated lot using a parallel dose-response experiment. 3. Prepare fresh stock solutions from the powder. Avoid repeated freeze-thaw cycles. 4. Review and confirm all steps in your experimental protocol, including cell density, stimulation time, and antibody concentrations for western blotting.
Precipitation of this compound in cell culture medium. 1. Poor solubility of the compound. 2. Exceeding the solubility limit in the final working concentration. 3. Interaction with components in the cell culture medium. 1. Ensure the DMSO stock solution is fully dissolved before further dilution. 2. Prepare a fresh, lower concentration stock solution if necessary. The solubility of this compound in aqueous solutions is limited. 3. Add the final dilution of this compound to the medium just before adding it to the cells. Minimize the time the compound is in the medium before cell treatment.
Off-target effects observed. 1. High concentration of this compound used. 2. Presence of impurities in the lot. 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. This compound shows high selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ). [1][2] 2. Check the purity of the lot via HPLC. If significant impurities are detected, consider obtaining a new lot from the supplier.
Variability in results between experiments. 1. Inconsistent cell passage number or health. 2. Variation in stimulation conditions. 3. Inconsistent this compound preparation. 1. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. 2. Standardize all stimulation parameters, including agonist concentration and incubation time. 3. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.

Section 3: Experimental Protocols

Quality Control: Determination of this compound Potency using a Cell-Based Akt Phosphorylation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a new lot of this compound by measuring its effect on the phosphorylation of Akt (a downstream target of PI3Kδ) in a relevant cell line.

Methodology:

  • Cell Culture: Culture a PI3Kδ-dependent cell line (e.g., a B-cell lymphoma line) in appropriate media.

  • Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, starve the cells in serum-free media for 2-4 hours to reduce basal Akt phosphorylation.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in serum-free media. Add the different concentrations of the inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) for a predetermined time (e.g., 10-15 minutes) to activate the PI3Kδ pathway.

  • Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each sample.

    • Plot the normalized phospho-Akt levels against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Quality Control: Assessment of this compound Purity using High-Performance Liquid Chromatography (HPLC)

Objective: To verify the purity of a new lot of this compound as stated on the Certificate of Analysis.

Methodology:

  • Standard Preparation: Prepare a standard solution of a previously validated, high-purity lot of this compound at a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • Sample Preparation: Prepare a solution of the new lot of this compound at the same concentration as the standard.

  • HPLC System: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the new lot to the standard.

    • The main peak in the sample chromatogram should have the same retention time as the standard.

    • Calculate the purity of the new lot by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Section 4: Visualizing Key Processes

To aid in the understanding of this compound's mechanism and the workflows for its quality control, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR, TCR) PI3Kdelta PI3Kδ Receptor->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PI3Kdelta->PIP3 catalyzes PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates IC87114 This compound IC87114->PI3Kdelta Inhibits

Caption: PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent/Weak Inhibition Observed Check_Concentration Verify this compound Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Suboptimal Check_Lot Compare with Previous Lot Check_Concentration->Check_Lot Optimal Resolved Issue Resolved Dose_Response->Resolved QC_New_Lot Perform QC on New Lot (IC50, Purity) Check_Lot->QC_New_Lot Different Check_Stock Check Stock Solution Check_Lot->Check_Stock Same QC_New_Lot->Resolved Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Old/Multiple Freeze-Thaws Review_Protocol Review Experimental Protocol Check_Stock->Review_Protocol Fresh Prepare_Fresh->Resolved Review_Protocol->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

Quality_Control_Workflow Start Receive New Lot of this compound Check_CoA Review Certificate of Analysis (CoA) Start->Check_CoA Purity_Test Assess Purity (HPLC) Check_CoA->Purity_Test Purity_Pass Purity Matches CoA Purity_Test->Purity_Pass Pass Purity_Fail Purity Does Not Match CoA Purity_Test->Purity_Fail Fail Potency_Test Determine Potency (IC50) in Cell-Based Assay Purity_Pass->Potency_Test Contact_Supplier Contact Supplier Purity_Fail->Contact_Supplier Potency_Pass IC50 within Expected Range Potency_Test->Potency_Pass Pass Potency_Fail IC50 Out of Expected Range Potency_Test->Potency_Fail Fail Lot_Approved Lot Approved for Use Potency_Pass->Lot_Approved Potency_Fail->Contact_Supplier

Caption: A standardized workflow for the quality control of new this compound lots.

References

Technical Support Center: Troubleshooting Inconsistent In vivo Results with IC-87114

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with the PI3Kδ inhibitor, IC-87114.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] It shows significantly higher selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ).[1][2] This selectivity makes it a valuable tool for investigating the specific roles of PI3Kδ in various biological processes, particularly in immune cell function and inflammation.

The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. By blocking PI3Kδ, this compound prevents the phosphorylation of Akt, a key downstream effector, thereby interfering with cellular processes such as proliferation, migration, and survival in PI3Kδ-dependent cells.[3]

Q2: What are the recommended in vivo administration routes and dosages for this compound?

The appropriate administration route and dosage of this compound can vary depending on the animal model and experimental goals. However, oral gavage is a commonly reported and effective method of administration in mice.[1]

Parameter Recommendation Reference
Administration Route Oral Gavage, Intratracheal[1][4]
Dosage Range (mice) 15 mg/kg - 60 mg/kg[1]
Vehicle Formulation See Q3 for detailed formulation protocols.[2]

Q3: How should I prepare this compound for in vivo administration?

Proper formulation is critical for consistent in vivo results. This compound has limited solubility, and it is recommended to prepare fresh working solutions on the day of use.[2] Stock solutions in DMSO can be prepared and stored, but note that moisture-absorbing DMSO can reduce solubility.[1]

Here are some example formulation protocols:

Protocol 1: PEG300, Tween-80, and Saline Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach the final volume of 1 mL.

Protocol 2: SBE-β-CD in Saline Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 900 µL of 20% SBE-β-CD in saline.

Protocol 3: Corn Oil Formulation [2]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mL working solution, mix 100 µL of the DMSO stock solution with 900 µL of corn oil. Note: This formulation may not be suitable for dosing periods longer than half a month.[2]

Troubleshooting Inconsistent In Vivo Results

Q4: My in vivo results with this compound are highly variable between experiments. What are the potential causes?

Inconsistent in vivo results can stem from several factors, ranging from the compound itself to the experimental design and execution. Here's a breakdown of potential causes and how to address them:

Compound-Related Issues
  • Inconsistent Formulation: Improper dissolution or precipitation of this compound can lead to variable dosing.

    • Troubleshooting: Always prepare fresh working solutions daily.[2] Visually inspect the solution for any precipitates before administration. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]

  • Compound Stability: While the powdered form of this compound is stable for years when stored correctly, solutions may be less stable.[5]

    • Troubleshooting: Avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare only the required amount of working solution for each experiment.

Experimental Design and Execution
  • Animal Variability: Factors such as age, sex, weight, and genetic background of the animals can significantly contribute to variability.

    • Troubleshooting: Use animals of the same age, sex, and from the same supplier. Ensure proper randomization of animals into control and treatment groups.

  • Experimenter-Induced Variability: Inconsistencies in handling, dosing technique (e.g., oral gavage), and measurement precision can introduce significant error.

    • Troubleshooting: Ensure all personnel are thoroughly trained and follow standardized protocols.

Pharmacological Considerations
  • Pharmacokinetics and Bioavailability: The absorption and metabolism of this compound can vary between animals.

    • Troubleshooting: Consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen and timing for your specific model.

  • Potential for Off-Target Effects: While this compound is highly selective for PI3Kδ, off-target effects, especially at higher concentrations, cannot be entirely ruled out and may contribute to unexpected results.

    • Troubleshooting: Perform dose-response studies to identify the lowest effective dose. Include appropriate controls to assess potential off-target effects.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of this compound

PI3K_Pathway Receptor Receptor Tyrosine Kinase / GPCR PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation IC87114 This compound IC87114->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent In Vivo Results

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Formulation Review Formulation Protocol - Freshly prepared? - Correct vehicle? - No precipitation? Start->Check_Formulation Check_Dosing Verify Dosing Procedure - Accurate volume? - Consistent technique? Start->Check_Dosing Check_Animals Assess Animal Cohort - Uniform age, sex, weight? - Proper randomization? Start->Check_Animals Check_Compound Evaluate Compound Integrity - Proper storage? - Purity confirmed? Check_Formulation->Check_Compound Pharmacokinetics Consider Pharmacokinetics - Dose-response study? - Timing of assessment? Check_Dosing->Pharmacokinetics Data_Analysis Re-evaluate Data Analysis - Outliers identified? - Appropriate statistical tests? Check_Animals->Data_Analysis Consult Consult Literature / Technical Support Check_Compound->Consult Pharmacokinetics->Consult Data_Analysis->Consult

Caption: A logical workflow for troubleshooting inconsistent in vivo results.

Detailed Experimental Protocols

Protocol: In Vivo Anti-Inflammatory Paw Edema Model

This protocol is an example of an in vivo model where this compound has been used to assess its anti-inflammatory effects.

  • Animals: Male BALB/c mice (or other suitable strain), 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly divide mice into control and treatment groups (n=6-8 per group).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage one hour before inducing inflammation.

  • Induction of Paw Edema:

    • Inject 20 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

    • Compare the mean increase in paw volume between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

This technical support guide provides a starting point for addressing inconsistencies in in vivo experiments with this compound. For further assistance, please consult the relevant scientific literature or contact your compound supplier.

References

Technical Support Center: Cell Viability Assays with IC-87114 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PI3Kδ inhibitor, IC-87114, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It exhibits significantly higher selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ). The primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and migration. By inhibiting PI3Kδ, this compound can lead to decreased phosphorylation of Akt, thereby affecting downstream cellular processes and potentially inducing apoptosis or inhibiting cell growth.

Q2: What are the typical working concentrations for this compound in cell viability assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental conditions. In cell-free assays, the IC50 for PI3Kδ is approximately 0.5 µM. For cell-based assays, concentrations ranging from 1 µM to 30 µM have been used. For instance, in human acute myeloid leukemia (AML) blast cells, 10 µM of this compound has been shown to inhibit Akt phosphorylation and cell proliferation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and DMF. For in vitro experiments, it is common to prepare a stock solution in fresh DMSO. It is important to note that moisture-absorbing DMSO can reduce its solubility. Store the stock solution at -20°C for long-term storage.

Q4: Which cell viability assay is most suitable for use with this compound?

Commonly used cell viability assays such as MTT, XTT, and crystal violet staining are compatible with this compound treatment. The choice of assay depends on the specific research question and cell type.

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of the total cell number.

It is crucial to consider that this compound's effect on cell metabolism could potentially interfere with tetrazolium-based assays like MTT. Therefore, validating results with a different assay, such as crystal violet staining, is recommended.

Data Presentation

Table 1: IC50 Values of this compound in Various Assays and Cell Lines

Target/Cell LineAssay TypeIC50 ValueReference
PI3KδCell-free kinase assay0.5 µM
PI3KγCell-free kinase assay29 µM
PI3KβCell-free kinase assay75 µM
PI3KαCell-free kinase assay>100 µM
Mouse CD62L+ CD4+ T cellsCell proliferation1.2 µM
Mouse CD62L- CD4+ T cellsCell proliferation40 nM
A549 (Human lung carcinoma)MTT assay (24-48 hrs)> 10 µM
COLO 205 (Human colon adenocarcinoma)MTT assay (24-48 hrs)> 10 µM

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Crystal Violet Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently wash the cells with PBS. Then, add a fixative solution (e.g., 100% methanol or 4% paraformaldehyde) to each well and incubate for 10-20 minutes at room temperature.

  • Staining: Remove the fixative and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate multiple times with water to remove excess stain.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add a solubilization solution (e.g., 1% SDS or 10% acetic acid) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
High background in MTT assay Contamination of reagents or culture.Use sterile techniques and fresh reagents. Check the incubator for contamination.
Phenol red or serum in the medium can interfere with the assay.Use phenol red-free medium for the assay. Include a background control with medium and MTT but no cells.
Weak or no staining in crystal violet assay Insufficient cell number.Optimize the initial cell seeding density.
Cells detached during washing steps.Be gentle during the washing steps. Consider using a multi-channel aspirator for consistent and gentle washing.
Unexpected cell death in control wells DMSO toxicity.Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.
Sub-optimal culture conditions.Check the incubator's temperature, CO2 levels, and humidity. Ensure the culture medium is fresh and appropriate for the cell line.
No effect of this compound treatment Inactive compound.Verify the source and quality of the this compound. Prepare fresh stock solutions.
Cell line is resistant to PI3Kδ inhibition.Confirm the expression and activity of PI3Kδ in your cell line. Consider using a positive control compound known to affect your cells.
Insufficient treatment duration or concentration.Perform a time-course and dose-response experiment to determine the optimal conditions.

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay with this compound cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells ic87114_prep Prepare this compound Dilutions treatment Treat Cells with this compound ic87114_prep->treatment seed_cells->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Viability Assay (MTT or Crystal Violet) incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate data_analysis Analyze Data & Plot Dose-Response Curve read_plate->data_analysis

Caption: Workflow for this compound cell viability experiments.

signaling_pathway PI3K/Akt Signaling Pathway and this compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation IC87114 This compound IC87114->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

troubleshooting_guide Troubleshooting Decision Tree for this compound Viability Assays cluster_inconsistent Inconsistent Replicates cluster_no_effect No this compound Effect cluster_control_issues Control Well Issues start Inconsistent or Unexpected Results? check_seeding Check Cell Seeding Technique start->check_seeding Yes check_compound Verify Compound Activity start->check_compound No Effect check_dmso Check DMSO Concentration start->check_dmso Control Issues check_edge_effects Evaluate Edge Effects check_seeding->check_edge_effects check_cell_line Confirm Cell Line Sensitivity check_compound->check_cell_line optimize_conditions Optimize Dose/Duration check_cell_line->optimize_conditions check_culture Verify Culture Conditions check_dmso->check_culture

Preventing IC-87114 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IC-87114. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in aqueous solutions and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 0.5 μM.[1][2] It is a valuable tool for studying the role of PI3Kδ in various cellular processes, including inflammation and cancer.[3][4][5] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with very low solubility in aqueous solutions, which can lead to precipitation when diluting stock solutions into physiological buffers for in vitro or in vivo experiments. This precipitation can critically impact the effective concentration and lead to inconsistent or erroneous results.

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.[6][7] It is soluble in DMSO at concentrations up to 30 mg/mL.[4] It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Q3: How should I store the this compound stock solution?

A3: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years for maximum stability.[2]

Q4: What is the maximum concentration of DMSO permissible in my aqueous experimental buffer?

A4: The final concentration of DMSO in your aqueous solution (e.g., cell culture media or PBS) should be kept as low as possible, typically well below 1%. While this compound dilutions are often assayed in a final DMSO concentration of 1%, many cell lines are sensitive to DMSO concentrations above 0.1%–0.5%.[1] Always perform a vehicle control experiment using the same final DMSO concentration to assess its effect on your experimental system.

Q5: Can I dissolve this compound directly in water or PBS?

A5: No. This compound is reported as insoluble in water and ethanol.[6] Attempting to dissolve the powder directly in aqueous buffers like PBS will result in poor dissolution and precipitation. A concentrated stock solution in DMSO must be prepared first.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common issue. The following table outlines potential causes and solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous buffer is too high.- Lower the final working concentration of this compound. - Increase the final volume of the aqueous buffer. - Perform serial dilutions rather than a single large dilution step.
Solution is initially clear but becomes cloudy or shows precipitate over time. Poor Mixing Technique: Inadequate mixing creates localized high concentrations of DMSO and this compound, leading to delayed precipitation.- Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. - Do not add the aqueous solution directly to the small volume of DMSO stock.
Temperature Effects: The experiment is performed at a lower temperature (e.g., 4°C) than the temperature at which the solution was prepared, reducing solubility.- Prepare the working solution fresh just before use. - If the experiment must be run at a lower temperature, pre-chill the components and determine the maximum soluble concentration at that temperature.
pH of Aqueous Buffer: The pH of the buffer may not be optimal for solubility.While specific pH-solubility profiles are not widely published, ensure the pH of your buffer is stable and consistent between experiments. For in vitro assays, a pH of 7.4 is standard.[1]
Precipitation observed in in vivo formulations. Inappropriate Vehicle: A simple DMSO/saline mixture is insufficient to maintain solubility in vivo.- Use a co-solvent system. Formulations including PEG300, Tween-80, or SBE-β-CD have been developed to improve solubility for in vivo use.[2] - A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents. Note that actual solubility may vary slightly between batches.

Solvent Solubility Reference
WaterInsoluble[6]
EthanolInsoluble[6]
DMSO~10 - 30 mg/mL[2][4]
DMF~30 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Objective: To prepare a concentrated, stable stock solution of this compound.

  • Materials:

    • This compound powder (Molecular Weight: 397.43 g/mol )[2]

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Methodology:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh 3.97 mg.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a hot water bath or brief sonication can aid dissolution if needed.[1][2]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.

    • Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Objective: To dilute the DMSO stock solution into an aqueous buffer while minimizing the risk of precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., cell culture medium, PBS pH 7.2)

    • Sterile conical tubes

  • Methodology:

    • Determine the final desired concentration of this compound and the final volume. For example, to prepare 10 mL of a 10 µM working solution.

    • Calculate the volume of stock solution needed using the C1V1 = C2V2 formula.

      • (10 mM) x V1 = (10 µM) x (10 mL)

      • (10,000 µM) x V1 = (10 µM) x (10,000 µL)

      • V1 = 10 µL of 10 mM stock solution

    • Pipette 9.99 mL of the pre-warmed (37°C for cell culture) aqueous buffer into a sterile conical tube.

    • While vigorously vortexing the aqueous buffer, add the 10 µL of 10 mM DMSO stock solution dropwise directly into the buffer. This rapid dispersion is critical to prevent precipitation.

    • Continue vortexing for an additional 10-15 seconds to ensure homogeneity.

    • The final solution should be clear. Use this working solution immediately for optimal results.[1]

Visual Guides and Pathways

Troubleshooting this compound Precipitation

The following workflow provides a logical approach to diagnosing and solving precipitation issues during the preparation of aqueous this compound solutions.

G start Precipitation Observed in Aqueous Solution check_conc Is final concentration >100 µM? start->check_conc check_dmso Is final DMSO > 1%? check_conc->check_dmso No cause_conc Cause: Exceeds Solubility Limit check_conc->cause_conc Yes check_mix How was it diluted? check_dmso->check_mix Yes cause_dmso Cause: Insufficient Organic Solvent check_dmso->cause_dmso No cause_mix_fast Unlikely cause. Re-check concentration. check_mix->cause_mix_fast DMSO added to buffer with vortexing cause_mix_slow Cause: Poor Dispersion check_mix->cause_mix_slow Buffer added to DMSO or slow mixing sol_conc Solution: Lower final concentration cause_conc->sol_conc sol_dmso Solution: Re-evaluate DMSO tolerance. Consider co-solvents (PEG300). cause_dmso->sol_dmso cause_mix_fast->check_conc sol_mix Solution: Add DMSO stock to buffer while vortexing vigorously. cause_mix_slow->sol_mix

Caption: A troubleshooting workflow for this compound precipitation.

This compound Mechanism of Action: PI3Kδ Signaling Pathway

This compound selectively inhibits the p110δ catalytic subunit of PI3K. This action blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/Akt signaling pathway that regulates cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p110δ Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Activates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response Leads to IC87114 This compound IC87114->PI3K Inhibits

Caption: Simplified PI3K/Akt pathway showing inhibition by this compound.

References

Validation & Comparative

A Comparative Analysis of PI3Kδ Inhibitors: IC-87114 Versus Idelalisib in B-cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, IC-87114 and idelalisib, in the context of B-cell malignancies. While both compounds target the same isoform of the PI3K enzyme, a critical component of the B-cell receptor (BCR) signaling pathway, they differ significantly in their developmental stage and the extent of their characterization. Idelalisib is an FDA-approved therapeutic for specific B-cell cancers, whereas this compound remains a preclinical investigational compound. This guide synthesizes the available data to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Both this compound and idelalisib are potent and selective inhibitors of the delta isoform of PI3K (PI3Kδ).[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the proliferation, survival, and trafficking of B-lymphocytes.[3][4] In B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Follicular Lymphoma (FL), the PI3K pathway is often hyperactivated, contributing to tumor cell growth and survival.[5][6]

By inhibiting PI3Kδ, both this compound and idelalisib block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling molecules like Akt and Bruton's tyrosine kinase (BTK), ultimately leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2][7] Furthermore, inhibition of PI3Kδ disrupts the trafficking and homing of B-cells to protective microenvironments within the lymph nodes and bone marrow by interfering with CXCR4 and CXCR5 signaling.[2][8]

Biochemical and Preclinical Data

This compound

This compound is a well-characterized preclinical tool compound used to investigate the role of PI3Kδ. It demonstrates high selectivity for PI3Kδ over other Class I PI3K isoforms.[1][9]

ParameterValueReference
Target PI3Kδ[1]
IC50 (PI3Kδ) 0.5 µM[1][9]
Selectivity >100-fold vs PI3Kα/β, 58-fold vs PI3Kγ[1]

Experimental Protocol: In Vitro Kinase Assay The inhibitory activity of this compound on PI3K isoforms is typically determined using a cell-free in vitro kinase assay. Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with the inhibitor at varying concentrations. The kinase reaction is initiated by the addition of ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is quantified, often using an ELISA-based method or radio-labeling, to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Idelalisib

Idelalisib (formerly GS-1101) is an orally bioavailable, potent, and selective PI3Kδ inhibitor.[2]

ParameterValueReference
Target PI3Kδ[2]
IC50 (PI3Kδ) In the nanomolar range (specific value varies by assay)[10]
Selectivity Highly selective for PI3Kδ[10]

Clinical Data: Idelalisib in B-cell Malignancies

Idelalisib has undergone extensive clinical evaluation and is approved for the treatment of relapsed CLL, SLL, and FL.[11][12]

Relapsed Chronic Lymphocytic Leukemia (CLL)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of idelalisib in combination with rituximab in 220 patients with relapsed CLL.[11][13]

EndpointIdelalisib + RituximabPlacebo + RituximabP-value
Overall Response Rate (ORR) 81%13%<0.001[13]
Progression-Free Survival (PFS) at 24 weeks 93%46%<0.001[11][13]
Overall Survival (OS) at 12 months 92%80%0.02[11]

Experimental Protocol: Phase 3 Clinical Trial (Study 116) Patients with relapsed CLL who were not suitable for cytotoxic chemotherapy were randomized to receive either idelalisib (150 mg twice daily) plus rituximab or placebo plus rituximab.[13] The primary endpoint was progression-free survival. Secondary endpoints included overall response rate and overall survival. Tumor response was assessed by investigators according to the 2008 International Workshop on Chronic Lymphocytic Leukemia criteria.

Relapsed Indolent Non-Hodgkin Lymphoma (iNHL)

A Phase 2 study investigated the efficacy of idelalisib monotherapy in 125 patients with relapsed iNHL, including FL and SLL, who were refractory to both rituximab and an alkylating agent.[11]

EndpointValue
Overall Response Rate (ORR) 57%
Median Duration of Response 12.5 months
Median Progression-Free Survival (PFS) 11 months

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation CXCR4_5 CXCR4/5 CXCR4_5->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Trafficking Cell Trafficking & Homing PI3K->Trafficking PIP2 PIP2 BTK BTK PIP3->BTK AKT Akt PIP3->AKT Proliferation Cell Proliferation & Survival BTK->Proliferation AKT->Proliferation IC87114_Idelalisib This compound / Idelalisib IC87114_Idelalisib->PI3K Inhibition Experimental_Workflow cluster_preclinical Preclinical Evaluation (this compound & Idelalisib) cluster_clinical Clinical Evaluation (Idelalisib) Kinase_Assay In Vitro Kinase Assay Cell_Lines B-cell Malignancy Cell Lines Kinase_Assay->Cell_Lines Proliferation_Assay Proliferation/ Apoptosis Assays Cell_Lines->Proliferation_Assay Signaling_Assay Western Blot for p-Akt, etc. Cell_Lines->Signaling_Assay Animal_Models In Vivo Animal Models Proliferation_Assay->Animal_Models Signaling_Assay->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Models->Efficacy_Toxicity Phase1 Phase I (Safety & Dose) Efficacy_Toxicity->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

References

The Use of IC-87114 as a Negative Control for PI3K Delta Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target is critical for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of the selective PI3K delta (PI3Kδ) inhibitor, IC-87114, and PI3Kδ knockout models, offering insights into the utility of this compound as a negative control.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and migration. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key regulator of immune cell function. Consequently, it has emerged as a significant therapeutic target for inflammatory diseases and hematological malignancies. Both genetic knockout of the PIK3CD gene (encoding the p110δ catalytic subunit) and pharmacological inhibition with small molecules like this compound are common approaches to investigate the physiological and pathological roles of PI3Kδ. This guide will objectively compare these two methodologies, highlighting their similarities and differences to inform the use of this compound as a negative control in studies involving PI3Kδ knockout models.

Comparison of this compound and PI3K Delta Knockout Models

The choice between using a pharmacological inhibitor and a genetic knockout model depends on the specific experimental question. While both aim to abrogate the function of PI3Kδ, they do so through different mechanisms, which can lead to distinct biological outcomes.

FeatureThis compound (Pharmacological Inhibition)PI3K Delta Knockout (Genetic Deletion)
Mechanism of Action Acute, reversible inhibition of the p110δ catalytic activity.Complete and permanent absence of the p110δ protein.
Temporal Control Allows for precise temporal control of PI3Kδ inhibition. The effect is rapid upon administration and can be washed out.Inhibition is constitutive from the point of genetic deletion, which can lead to developmental compensation.
Specificity Highly selective for PI3Kδ over other PI3K isoforms. However, the potential for off-target effects, though minimal, cannot be entirely excluded at high concentrations.[1]Highly specific to the PIK3CD gene product. No direct off-target effects on other proteins.
Compensatory Mechanisms Acute inhibition is less likely to induce long-term compensatory changes in other signaling pathways.The constitutive absence of PI3Kδ can lead to the upregulation of other signaling molecules or pathways to compensate for the loss of function.[2]
Application Suitable for in vitro and in vivo studies to assess the acute effects of PI3Kδ inhibition. Useful for validating the on-target effects of genetic manipulations.Ideal for studying the long-term consequences of PI3Kδ deficiency and for dissecting its role in development and chronic disease models.

Experimental Data: A Head-to-Head Look

Direct comparative studies have revealed both overlapping and distinct phenotypes between this compound treatment and PI3Kδ knockout, underscoring the importance of careful interpretation when using one as a control for the other.

B Cell Function

In B lymphocytes, both genetic inactivation of p110δ and treatment with this compound result in severely impaired B-cell receptor (BCR) signaling and a block in proliferation following BCR crosslinking.[1][3] Studies have shown that the B-cell phenotype of p110δ kinase-dead knock-in mice can be largely mimicked by pharmacological inhibition of p110δ in wild-type B cells using this compound.[3] This suggests that for many acute B cell functions, this compound can serve as a reliable proxy for genetic inactivation.

ParameterPI3Kδ Knockout/Kinase-DeadThis compound TreatmentReference
BCR-induced ProliferationSeverely impairedSeverely impaired[1][3]
BCR-induced Akt Phosphorylation>95% inhibitionEquivalent to pan-PI3K inhibitor at effective doses[3]
T-cell dependent Antibody ResponseReduced but not abolishedReduced but not abolished[1]
T Cell Function

In T cells, both genetic and pharmacological inhibition of p110δ lead to impaired T-cell receptor (TCR)-induced cytokine production.[4][5] However, a notable finding is that at higher concentrations, this compound can inhibit the proliferation of T cells that already lack p110δ kinase activity, suggesting potential off-target effects at supra-physiological doses.[1]

ParameterPI3Kδ Knockout/Kinase-DeadThis compound TreatmentReference
TCR-induced Cytokine ProductionImpairedImpaired[4][5]
T Cell ProliferationNot fully blockedInhibited at higher concentrations, even in p110δ kinase-dead T cells[1]
Neutrophil and Mast Cell Function

Studies on innate immune cells have also revealed strong correlations. In mast cells, both genetic deletion of p110δ and treatment with this compound lead to reduced degranulation and cytokine production in response to antigen stimulation.[6] In neutrophils, both approaches result in impaired trafficking into inflamed tissues.[7] However, one study noted that a deficiency in p110δ did not impair neutrophil migration to the same extent as a p110γ deficiency, and similar results were obtained with this compound treatment.[8]

ParameterPI3Kδ KnockoutThis compound TreatmentReference
Mast Cell DegranulationAttenuatedInhibited[6]
Neutrophil TraffickingImpairedReduced[7]
Neutrophil Chemotaxis (fMLP)Not impairedNot impaired[8]

Experimental Protocols

In Vitro B Cell Proliferation Assay

Objective: To compare the effect of this compound and PI3Kδ knockout on B cell proliferation.

Methodology:

  • Isolate splenic B cells from wild-type and PI3Kδ knockout mice.

  • Culture the B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

  • For the wild-type B cells, pre-incubate with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the B cells with anti-IgM antibodies (to crosslink the BCR) and other co-stimulatory signals as required.

  • Culture the cells for 48-72 hours.

  • Pulse the cells with [³H]-thymidine for the final 8-16 hours of culture.

  • Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter to quantify DNA synthesis as a measure of proliferation.

In Vivo Neutrophil Migration Assay

Objective: To compare the effect of this compound and PI3Kδ knockout on neutrophil recruitment in a model of inflammation.

Methodology:

  • Use wild-type and PI3Kδ knockout mice.

  • Administer this compound or vehicle to a cohort of wild-type mice prior to inducing inflammation.

  • Induce localized inflammation, for example, by intraperitoneal injection of thioglycollate or by creating a sterile thermal injury on the skin.

  • At a specified time point (e.g., 4-6 hours) after the inflammatory stimulus, euthanize the mice.

  • Collect the inflammatory exudate (e.g., peritoneal lavage fluid) or excise the inflamed tissue.

  • Perform cell counting and differential analysis (e.g., by flow cytometry using neutrophil-specific markers like Ly6G) to quantify the number of recruited neutrophils.

Visualizing the Concepts

To further clarify the relationships and workflows, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pi3k PI3K Activation cluster_downstream Downstream Signaling Receptor Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3K_delta PI3K delta (p110δ) Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 PIP2 to PIP3 IC87114 This compound IC87114->PI3K_delta Inhibition Akt Akt PIP3->Akt Activation Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Akt->Cellular_Responses Regulation

Caption: PI3K Delta Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_analysis Analysis WT_mice Wild-Type Mice Vehicle Vehicle (e.g., DMSO) WT_mice->Vehicle IC87114 This compound WT_mice->IC87114 KO_mice PI3K Delta KO Mice Phenotypic_Analysis Phenotypic Analysis (e.g., Cell Proliferation, Migration) KO_mice->Phenotypic_Analysis Vehicle->Phenotypic_Analysis IC87114->Phenotypic_Analysis

Caption: Experimental Workflow for Comparing this compound Treatment and PI3K Delta Knockout.

Logical_Comparison cluster_pharm_pros Advantages cluster_pharm_cons Considerations cluster_genetic_pros Advantages cluster_genetic_cons Considerations Goal Abrogate PI3K Delta Function Pharmacological Pharmacological Inhibition (this compound) Goal->Pharmacological Genetic Genetic Knockout Goal->Genetic Pharm_Pros Temporal Control Acute Effects Pharmacological->Pharm_Pros Pharm_Cons Potential Off-Target Effects Pharmacological->Pharm_Cons Genetic_Pros High Specificity Chronic Effects Genetic->Genetic_Pros Genetic_Cons Compensatory Mechanisms Developmental Effects Genetic->Genetic_Cons

Caption: Logical Comparison of Pharmacological vs. Genetic Inhibition of PI3K Delta.

Conclusion: this compound as a Negative Control

The use of this compound as a negative control for PI3Kδ knockout experiments can be a powerful tool, but it requires careful consideration of the experimental context. For acute cellular responses, particularly in B cells, this compound demonstrates a high degree of concordance with the knockout phenotype, making it an excellent control to confirm that the observed effects in the knockout are indeed due to the loss of PI3Kδ's catalytic activity and not a consequence of developmental adaptations.

However, researchers must be mindful of potential off-target effects, especially when using higher concentrations of the inhibitor. It is also important to acknowledge that the acute nature of pharmacological inhibition may not fully recapitulate the chronic absence of the protein in a knockout model, where compensatory mechanisms may have developed.

References

Validating IC-87114 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ), validating target engagement in a cellular context is a critical step. This guide provides a comparative overview of IC-87114, a potent and selective PI3Kδ inhibitor, and its alternatives. We present supporting experimental data, detailed protocols for key cellular assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.

Comparison of PI3Kδ Inhibitors

This compound demonstrates high selectivity for the p110δ isoform of PI3K. Its efficacy is often compared with other well-characterized PI3Kδ inhibitors such as Idelalisib (CAL-101) and Duvelisib (IPI-145), which also targets the γ isoform. The following table summarizes the in vitro potency of these compounds against various Class I PI3K isoforms.

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)Selectivity for δ vs. αSelectivity for δ vs. βSelectivity for δ vs. γ
This compound >100 µM75 µM0.5 µM29 µM>200-fold150-fold58-fold
Idelalisib (CAL-101) 820 nM565 nM2.5 nM89 nM328-fold226-fold35.6-fold
Duvelisib (IPI-145) 1602 nM-2.5 nM27 nM640.8-fold-10.8-fold

Signaling Pathway and Experimental Workflow

To effectively validate target engagement, it is essential to understand the PI3Kδ signaling cascade. Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, leading to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The phosphorylation of Akt is a key indicator of PI3K pathway activation.

PI3Kδ Signaling Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3Kδ (p110δ) PI3Kδ (p110δ) Receptor Tyrosine Kinase->PI3Kδ (p110δ) PIP3 PIP3 PI3Kδ (p110δ)->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses This compound This compound IC-871114 IC-871114 IC-871114->PI3Kδ (p110δ) inhibits

PI3Kδ Signaling Pathway Diagram

A typical experimental workflow to assess the efficacy of a PI3Kδ inhibitor like this compound involves treating cells with the compound and then stimulating a relevant signaling pathway. The downstream effects on Akt phosphorylation and subsequent cellular responses, such as proliferation, are then measured.

Experimental Workflow for Target Validation Cell Seeding Cell Seeding Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Pathway Stimulation Pathway Stimulation Inhibitor Treatment->Pathway Stimulation Cell Lysis Cell Lysis Pathway Stimulation->Cell Lysis Cell Proliferation Assay Cell Proliferation Assay Pathway Stimulation->Cell Proliferation Assay Western Blot for p-Akt Western Blot for p-Akt Cell Lysis->Western Blot for p-Akt Data Analysis Data Analysis Western Blot for p-Akt->Data Analysis Cell Proliferation Assay->Data Analysis

Experimental Workflow Diagram

Experimental Protocols

Here, we provide detailed methodologies for key experiments to validate this compound target engagement in cells.

p-Akt Western Blot Assay

This assay measures the phosphorylation of Akt at Serine 473, a direct downstream indicator of PI3K activity.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound and other PI3K inhibitors

  • Agonist for pathway stimulation (e.g., growth factor, chemokine)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If necessary, serum-starve cells for 3-4 hours to reduce basal PI3K activity. Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours. Stimulate the cells with an appropriate agonist for 5-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and add 150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Apply ECL substrate and visualize the bands using an imaging system. Strip the membrane and re-probe with an antibody against total Akt as a loading control. Quantify band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of PI3Kδ inhibition on cell viability and proliferation.

Materials:

  • 96-well plates (white or clear)

  • Cell culture medium

  • This compound and other PI3K inhibitors

  • MTT solution or CellTiter-Glo® reagent

  • DMSO (for MTT assay)

  • Luminometer or absorbance plate reader

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.

  • Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, indicating the number of viable cells. Plot the luminescence against the inhibitor concentration to determine the IC50 for cell proliferation.

Chemotaxis Assay

This assay evaluates the impact of PI3Kδ inhibition on directed cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Cell culture medium (serum-free for cell suspension)

  • Chemoattractant (e.g., fMLP for neutrophils)

  • This compound and other PI3K inhibitors

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Resuspend cells in serum-free medium and pre-treat with various concentrations of the PI3K inhibitor or vehicle control.

  • Assay Setup: Add chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. Add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (e.g., 1-4 hours).

  • Quantification of Migration: Remove non-migrated cells from the top of the insert. Stain the migrated cells on the bottom of the insert with a fluorescent dye like Calcein-AM.

  • Data Analysis: Measure the fluorescence of the migrated cells using a fluorescence plate reader. Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 for chemotaxis inhibition.

By employing these standardized assays and comparing the results with known PI3Kδ inhibitors, researchers can effectively validate the cellular target engagement of this compound and characterize its functional consequences.

IC-87114: A Comparative Guide to its Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their biological effects and potential therapeutic applications. This guide provides a detailed comparison of the cross-reactivity of IC-87114, a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor, against various PI3K isoforms. The data presented herein is supported by detailed experimental methodologies to aid in the replication and validation of these findings.

Isoform Selectivity Profile of this compound

This compound is recognized as a potent and selective inhibitor of the p110δ isoform of PI3K.[1] Its inhibitory activity against other Class I PI3K isoforms (p110α, p110β, and p110γ) is significantly lower, highlighting its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the different PI3K isoforms, providing a quantitative measure of its selectivity.

PI3K IsoformIC50 (µM)Selectivity vs. PI3Kδ
PI3Kα (p110α)>100>200-fold
PI3Kβ (p110β)75150-fold
PI3Kγ (p110γ)2958-fold
PI3Kδ (p110δ) 0.5 -

Data compiled from cell-free assays.[1]

Experimental Protocols

The determination of the IC50 values for this compound against the various PI3K isoforms is typically performed using an in vitro kinase assay. The following is a detailed methodology based on commonly employed protocols.

PI3K Enzyme Activity Assay (Cell-Free)

This assay quantifies the enzymatic activity of a specific PI3K isoform by measuring the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibitory effect of a compound is determined by its ability to reduce this enzymatic activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes

  • [γ-³²P]ATP or unlabeled ATP and a suitable detection method (e.g., ADP-Glo™ Kinase Assay)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Kinase reaction quench solution (e.g., 1 M K₂PO₄, 30 mM EDTA, pH 8.0)

  • Filter plates (e.g., polyvinylidene difluoride)

Procedure:

  • Liposome Preparation: Bovine PIP2 and phosphatidylserine are combined, dried, and resuspended in buffer. The suspension is then sonicated and subjected to freeze-thaw cycles to form liposomes.[2]

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • The reaction is initiated by adding the PI3K enzyme to a reaction mixture containing the assay buffer, PIP2 liposomes, and the desired concentration of this compound or DMSO as a vehicle control.

    • ATP (containing a radioactive tracer if applicable) is added to start the reaction.

    • The reaction is incubated for a specific time (e.g., 10-30 minutes) at room temperature.

  • Quenching and Detection:

    • The reaction is stopped by adding the quench solution.[2]

    • The reaction mixture is then transferred to a filter plate where the radiolabeled PIP3 product is captured.

    • The plate is washed to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing PI3K Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream IC87114 This compound IC87114->PI3K Inhibits

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Enzyme, Substrate, & this compound Compound_Prep->Incubation Enzyme_Prep Prepare PI3K Isoforms (α, β, γ, δ) Enzyme_Prep->Incubation Substrate_Prep Prepare PIP2 Liposomes Substrate_Prep->Incubation Add_ATP Add [γ-³²P]ATP to Initiate Reaction Incubation->Add_ATP Quench Quench Reaction Add_ATP->Quench Capture Capture ³²P-PIP3 on Filter Plate Quench->Capture Quantify Quantify Radioactivity Capture->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Caption: Workflow for determining the IC50 of this compound.

References

A Comparative Guide to IC-87114 and Other Selective p110δ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IC-87114 with other selective phosphoinositide 3-kinase (PI3K) p110δ inhibitors, focusing on their biochemical and cellular performance. The information is intended to assist researchers and drug development professionals in making informed decisions for their studies.

Introduction to p110δ Inhibition

The p110δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of B cells. Dysregulation of the p110δ signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. Selective inhibitors of p110δ have emerged as a promising class of drugs, with several compounds in clinical development and use. This guide focuses on a comparative analysis of this compound, a pioneering selective p110δ inhibitor, against other notable inhibitors in its class.

Comparative Performance of p110δ Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and other selective p110δ inhibitors against the Class I PI3K isoforms. The data is compiled from various biochemical and cellular assays.

Table 1: Biochemical IC50 Values of Selective p110δ Inhibitors

Inhibitorp110δ (nM)p110α (nM)p110β (nM)p110γ (nM)Fold Selectivity (α/δ)Fold Selectivity (β/δ)Fold Selectivity (γ/δ)
This compound 500>100,00075,00029,000>20015058
Idelalisib (CAL-101) 2.5 - 198,6004,0002,100~453-3440~211-1600~111-840
Parsaclisib (INCB050465) 1>20,000>20,000>10,0

A Comparative Guide: The Efficacy of IC-87114 Versus Pan-PI3K Inhibitors in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease research, the phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical therapeutic target. This guide provides a detailed comparison of the isoform-selective PI3Kδ inhibitor, IC-87114, and broad-spectrum pan-PI3K inhibitors. By examining their mechanisms of action, efficacy in preclinical models, and potential for adverse effects, this document serves as a resource for researchers and drug development professionals navigating the complexities of targeting the PI3K pathway in inflammation.

The PI3K Signaling Pathway in Immunity

The PI3K pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes in immune cells, including proliferation, survival, and the production of inflammatory mediators.[1][2] Class I PI3Ks, the primary focus of inflammatory disease research, are heterodimers composed of a catalytic and a regulatory subunit.[3] Pan-PI3K inhibitors non-selectively target all four Class I isoforms (α, β, γ, and δ), while this compound exhibits high selectivity for the p110δ isoform, which is predominantly expressed in leukocytes.[2][4]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) / G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 pan_PI3K_Inhibitor Pan-PI3K Inhibitors (e.g., LY294002, Wortmannin) pan_PI3K_Inhibitor->PI3K Inhibition of α, β, γ, δ IC87114 This compound IC87114->PI3K Selective Inhibition of δ PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NFkB NF-κB AKT->NFkB Activation Cell_Response Cellular Responses: - Proliferation - Survival - Inflammation mTOR->Cell_Response NFkB->Cell_Response

PI3K Signaling Pathway and Inhibition

Comparative Efficacy in Preclinical Models

Preclinical studies have demonstrated the anti-inflammatory potential of both this compound and pan-PI3K inhibitors. A key model for evaluating anti-inflammatory drugs is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Carrageenan-Induced Paw Edema in Mice

In a study comparing the effects of the p110δ-selective inhibitor this compound and the non-selective PI3K inhibitor LY294002, both compounds were shown to reduce inflammatory edema in the mouse paw following carrageenan challenge.[5] This in vivo model is a standard for assessing the efficacy of anti-inflammatory agents.

InhibitorDoseRoute of AdministrationPaw Volume Reduction (%) vs. ControlReference
This compound30 mg/kgIntraperitoneal~40%[5]
LY29400210 mg/kgIntraperitoneal~50%[5]
In Vitro Inhibition of Inflammatory Mediators

Beyond in vivo models, the efficacy of these inhibitors has been assessed by their ability to suppress the production of pro-inflammatory cytokines in activated macrophages. Both this compound and LY294002 have been shown to down-regulate the expression of inflammatory factors such as IL-6, MCP-1, TNF-α, and iNOS in activated macrophages, indicating a direct effect on the cellular mechanisms of inflammation.[5]

InhibitorCell TypeInflammatory StimulusMeasured CytokinesEffectReference
This compoundMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)IL-6, MCP-1, TNF-α, iNOSDown-regulation[5]
LY294002Murine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)IL-6, MCP-1, TNF-α, iNOSDown-regulation[5]

The Advantage of Selectivity: Adverse Effect Profiles

A critical differentiator between this compound and pan-PI3K inhibitors is their safety profile. The broad inhibition of all Class I PI3K isoforms by pan-inhibitors can lead to a range of toxicities due to the essential roles of these isoforms in normal physiological processes.[4][6][7] For instance, inhibition of PI3Kα is associated with hyperglycemia, while targeting other isoforms can lead to gastrointestinal issues and myelosuppression.[8]

Clinical trials of pan-PI3K inhibitors in oncology have reported dose-dependent toxicities, including fatigue, diarrhea, rash, and hyperglycemia.[7] In contrast, the high selectivity of this compound for the p110δ isoform, which is primarily expressed in immune cells, is anticipated to result in a more favorable safety profile with fewer off-target effects.

Experimental Protocols

Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound and a pan-PI3K inhibitor.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • LY294002 (or other pan-PI3K inhibitor)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle control (e.g., DMSO and saline)

  • Plethysmometer

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into treatment groups (Vehicle, this compound, pan-PI3K inhibitor).

  • Administer the inhibitors or vehicle via intraperitoneal injection 30-60 minutes prior to carrageenan injection.

  • Measure the initial paw volume of the left hind paw using a plethysmometer.

  • Induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar surface of the left hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.

  • Calculate the percentage increase in paw volume for each mouse and compare the treatment groups to the vehicle control group.

In Vitro Macrophage Cytokine Production Assay

Objective: To assess the in vitro anti-inflammatory effects of this compound and a pan-PI3K inhibitor on cytokine production by macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LY294002 (or other pan-PI3K inhibitor)

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-6, TNF-α, and MCP-1

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound, the pan-PI3K inhibitor, or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the concentrations of IL-6, TNF-α, and MCP-1 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine levels to the total protein concentration of the cell lysates.

Western Blot for Akt Phosphorylation

Objective: To confirm the inhibition of the PI3K pathway by assessing the phosphorylation of its downstream target, Akt.

Materials:

  • Cell lysates from the in vitro macrophage assay

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

Experimental_Workflow start Start: In Vivo & In Vitro Studies in_vivo In Vivo Model: Carrageenan-Induced Paw Edema start->in_vivo in_vitro In Vitro Model: LPS-Stimulated Macrophages start->in_vitro treatment_vivo Administer this compound, pan-PI3K Inhibitor, or Vehicle in_vivo->treatment_vivo treatment_vitro Treat cells with this compound, pan-PI3K Inhibitor, or Vehicle in_vitro->treatment_vitro paw_measurement Measure Paw Edema Volume treatment_vivo->paw_measurement cytokine_assay Measure Cytokine Production (ELISA) treatment_vitro->cytokine_assay western_blot Assess Akt Phosphorylation (Western Blot) treatment_vitro->western_blot data_analysis Data Analysis and Comparison paw_measurement->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

A Comparative Guide to Phenotypic Differences: IC-87114 versus PI3K Delta Genetic Deletion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the phenotypic outcomes observed with the pharmacological inhibition of phosphoinositide 3-kinase delta (PI3Kδ) using the selective inhibitor IC-87114, versus the genetic deletion of the PI3Kδ catalytic subunit, p110δ. This objective analysis is intended for researchers, scientists, and drug development professionals investigating the roles of PI3Kδ in immunity, inflammation, and oncology.

Introduction to PI3K Delta and its Interrogation

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration[1][2]. The class I PI3K family is further divided into isoforms α, β, γ, and δ. The p110δ isoform is highly expressed in leukocytes and plays a non-redundant, critical role in the development, activation, and function of various immune cells, particularly B and T lymphocytes[3][4].

Understanding the precise function of p110δ has been advanced through two primary experimental approaches:

  • Genetic Deletion: This involves creating genetically engineered mouse models where the gene encoding p110δ (Pik3cd) is either knocked out (resulting in a complete absence of the protein) or knocked-in with a mutation that renders the protein catalytically inactive (e.g., p110δD910A). This provides a model for the lifelong absence of p110δ signaling.

  • Pharmacological Inhibition: This utilizes selective small-molecule inhibitors, such as this compound, to acutely block the catalytic activity of the p110δ enzyme. This compound is a potent and highly selective inhibitor of p110δ, making it an invaluable tool for studying the consequences of acute p110δ blockade[5][6].

This guide compares the phenotypic results from these two approaches, highlighting the significant overlap and subtle distinctions, supported by experimental data. A key finding is that the inhibitory effects of this compound often phenocopy the effects of p110δ genetic disruption, validating its use as a specific probe for p110δ function[4].

PI3K Delta Signaling Pathway and Points of Interruption

The following diagram illustrates the canonical PI3K delta signaling pathway and indicates where genetic deletion and pharmacological inhibition with this compound exert their effects.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_intervention Experimental Interventions RTK Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3K_delta PI3K Delta (p110δ/p85) RTK->PI3K_delta Activation GPCR G-Protein Coupled Receptor GPCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Proliferation, Survival, Migration) AKT->Downstream Genetic_Deletion Genetic Deletion (p110δ KO or D910A KI) Prevents protein formation/function Genetic_Deletion->PI3K_delta IC87114 This compound Inhibits catalytic activity IC87114->PI3K_delta

Figure 1: PI3K Delta Signaling and Intervention Points.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the effects of this compound and p110δ genetic deletion on various cellular and systemic functions.

Table 1: this compound Selectivity Profile
PI3K IsoformIC50 (µM)Fold Selectivity vs. p110δReference
p110δ 0.5 - [5][7]
p110γ29>58-fold[7]
p110β75>100-fold[7]
p110α>100>100-fold[7]
Table 2: Comparison of Effects on Immune Cell Function In Vitro
Cell TypeAssayEffect of p110δ Genetic DeletionEffect of this compoundReferences
B Cells BCR-induced proliferationImpairedStrongly inhibited[4]
Anti-IgM + IL-4 proliferationImpairedStrongly inhibited[3]
Human IgE Class Switching (IL-4 + anti-CD40)N/A (Mouse data shows enhancement)Significantly reduced IgE+ cells and secreted IgE[8]
Human B Cell Proliferation (IL-4 + anti-CD40)N/ASignificantly decreased, especially cells with ≥4 divisions[8]
T Cells TCR-induced proliferationImpairedInhibited (IC50: 1.2 µM for naive, 40 nM for memory)[4][5]
TCR-induced IFN-γ productionReducedPotently inhibited (IC50: 120 nM for naive, 1 nM for memory)[5][9]
Akt PhosphorylationReducedPotently blocked[9]
Neutrophils fMLP-stimulated PIP3 biosynthesisN/APotently inhibited (at 5 µM)[5]
ChemotaxisImpairedPotently inhibited (at 5 µM)[5]
Mast Cells ActivationImpairedPrevented[4]
NK Cells Cytokine/Chemokine ProductionN/AIntermediate, significant reduction[10]
Table 3: Comparison of Effects in In Vivo Models
Disease ModelPhenotypic ReadoutEffect of p110δ Genetic DeletionEffect of this compoundReferences
T-dependent Immune Response Germinal Center FormationImpaired/ReducedStrongly suppressed[3]
Allergy / Asthma (OVA-induced) Airway Inflammation / EosinophiliaProtected / ReducedReduced inflammatory cells and IL-17[7]
Systemic Lupus Erythematosus (SLE) Disease SeverityAttenuated (p110δD910A)Improved disease outcome
Acute Inflammation (Carrageenan) Paw EdemaN/AReduced inflammatory edema[11]
Delayed-Type Hypersensitivity Hypersensitivity ResponseN/AReduced response and plasma cytokines[5][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

B Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the impact of p110δ inhibition on B cell proliferation in response to stimuli.

B_Cell_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis A Isolate splenocytes from mice B Enrich for B cells (e.g., magnetic bead separation) A->B C Label B cells with CFSE (Carboxyfluorescein succinimidyl ester) B->C D Plate CFSE-labeled B cells in culture medium C->D E Add stimuli (e.g., anti-IgM, IL-4, anti-CD40) D->E F Add this compound (at various concentrations) or vehicle control (DMSO) E->F G Incubate for 72 hours F->G H Harvest cells and stain with B cell markers (e.g., anti-B220) G->H I Acquire data on a flow cytometer H->I J Analyze CFSE dilution to quantify cell divisions I->J

Figure 2: Experimental Workflow for B Cell Proliferation Assay.

  • Cell Isolation: Splenocytes are harvested from mice. B cells are purified using negative or positive selection methods (e.g., MACS).

  • CFSE Labeling: Purified B cells are incubated with Carboxyfluorescein succinimidyl ester (CFSE) dye, which covalently labels intracellular proteins.

  • Cell Culture: Labeled cells are cultured in appropriate media.

  • Stimulation and Treatment: Cells are stimulated with agents like anti-IgM, anti-CD40, and/or IL-4 to induce proliferation[3][8]. Simultaneously, varying concentrations of this compound or a vehicle control are added to the cultures[8].

  • Incubation: Cells are incubated for a period of 48-72 hours to allow for cell division.

  • Flow Cytometry: After incubation, cells are harvested and analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferation and the number of cell divisions that have occurred.

T Cell Cytokine Production Assay
  • Cell Isolation: Naïve (CD62L+) or memory (CD62L-) CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using cell sorting or magnetic bead separation[5].

  • Cell Culture and Stimulation: Cells are cultured on plates pre-coated with anti-CD3 antibodies, with soluble anti-CD28 antibodies added to the media to provide co-stimulation.

  • Treatment: this compound is added at the time of stimulation at desired concentrations[5][9].

  • Incubation: Cells are incubated for 24-72 hours.

  • Analysis:

    • ELISA: Supernatants are collected, and the concentration of secreted cytokines (e.g., IFN-γ, IL-2, IL-4, IL-17) is measured by Enzyme-Linked Immunosorbent Assay[5].

    • Intracellular Staining: For the final hours of culture, a protein transport inhibitor (e.g., Brefeldin A) is added. Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific cytokines for analysis by flow cytometry.

PI3K Kinase Assay (In Vitro)
  • Liposome Preparation: Phospholipid liposomes containing the PI3K substrate Phosphatidylinositol-(4,5)-bisphosphate (PIP2) are prepared[5].

  • Reaction Mixture: The assay is conducted in a reaction buffer containing recombinant PI3K enzyme (e.g., p110δ), the PIP2 liposomes, MgCl2, and [γ-32P]ATP[5].

  • Inhibition: this compound is diluted to various concentrations and added to the reaction mixture.

  • Reaction and Quenching: The reaction is incubated at room temperature for a set time (e.g., 10 minutes) and then stopped (quenched)[5].

  • Detection: The radiolabeled product, PIP3, is captured on a filter plate, and the amount of incorporated radioactivity is quantified using a scintillation counter. This allows for the determination of the IC50 value of the inhibitor[5].

Discussion of Phenotypic Similarities and Differences

A significant body of evidence demonstrates that the acute pharmacological inhibition of p110δ with this compound largely recapitulates the phenotype observed in mice with a genetic deficiency in p110δ[4]. This concordance validates that the primary effects of this compound are on-target and mediated through the inhibition of p110δ.

Phenotypic Overlap (Phenocopy)
  • B Cell Function: Both genetic deletion and this compound treatment lead to impaired B-cell receptor (BCR) signaling and proliferation[4]. In vivo, both approaches result in reduced marginal zone B cell numbers and suppressed T-cell-dependent germinal center formation[3].

  • T Cell Function: TCR-induced T-cell activation and cytokine production are significantly reduced in both p110δ-deficient T cells and wild-type T cells treated with this compound[4][9].

  • Mast Cell and Neutrophil Function: The activation of mast cells and the trafficking of neutrophils into inflamed tissues are inhibited by both genetic and pharmacological p110δ blockade[4].

  • Disease Models: In preclinical models of inflammatory diseases like asthma and lupus, both genetic inactivation of p110δ and treatment with this compound lead to an amelioration of disease severity[9][12].

Comparison_Logic cluster_approaches Approaches to Study PI3Kδ cluster_outcomes Phenotypic Outcomes Genetic Genetic Deletion (p110δ KO / KI) Similar Phenotypic Similarities (Phenocopy) - Impaired B/T Cell Activation - Reduced Inflammation Genetic->Similar Different Potential Differences - Acute vs. Chronic Effects - Dose-Dependency - Species-Specific Effects Genetic->Different Pharmaco Pharmacological Inhibition (this compound) Pharmaco->Similar Pharmaco->Different

Figure 3: Logic of Comparing Genetic vs. Pharmacological Approaches.

Potential Differences and Nuances

Despite the strong overlap, some differences and important considerations exist:

  • Acute vs. Chronic Inhibition: this compound provides acute, reversible inhibition, revealing the immediate requirement for p110δ activity. Genetic deletion represents a lifelong absence, which could lead to developmental adaptations or compensatory mechanisms by other PI3K isoforms or signaling pathways.

  • Dose-Dependency: Pharmacological inhibition allows for the study of dose-dependent effects, enabling researchers to titrate the level of pathway inhibition. This is not possible with a complete genetic knockout.

  • Species-Specific Effects: The role of p110δ can differ between species. For instance, while p110δ signaling negatively regulates IgE class switch recombination (CSR) in mice, studies with this compound show that p110δ activity is required for the production of human IgE, primarily by sustaining the high proliferative rate required for CSR[8].

  • Off-Target Effects: While this compound is highly selective for p110δ, at very high concentrations, off-target kinase inhibition cannot be entirely ruled out. Conversely, genetic deletion is perfectly specific to the target gene but does not account for potential kinase-independent (scaffolding) roles of the p110δ protein, although its primary functions are considered kinase-dependent.

Conclusion

The comparison between pharmacological inhibition with this compound and genetic deletion of p110δ reveals a remarkable degree of phenotypic concordance. This compound has been validated as a highly specific and effective tool that accurately phenocopies the effects of genetic inactivation in a wide range of immunological contexts. This strong correlation confirms that the observed phenotypes are due to the on-target inhibition of p110δ's catalytic activity. The choice between these two powerful approaches depends on the specific scientific question, with pharmacological inhibitors offering temporal control and dose-response insights, while genetic models provide a "clean" system to study the consequences of a complete and lifelong loss of function. Together, they provide a complementary and comprehensive framework for dissecting the critical roles of PI3K delta in health and disease.

References

A Head-to-Head Comparison of PI3Kδ Inhibitors: IC-87114 and Seletalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: IC-87114 and seletalisib. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds, supported by experimental data.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and functions. PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of immune cell signaling. Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for a range of immunological and hematological disorders.

This compound was one of the first highly selective PI3Kδ inhibitors to be developed, serving as a valuable tool for preclinical research. Seletalisib is a newer, potent, and selective PI3Kδ inhibitor that has advanced into clinical trials for various immune-mediated diseases. This guide will compare these two compounds based on their biochemical potency, selectivity, cellular activity, and available pharmacokinetic and safety profiles.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and seletalisib against the class I PI3K isoforms has been determined in various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound PI3Kδ IC50 PI3Kα IC50 PI3Kβ IC50 PI3Kγ IC50 Selectivity vs. α Selectivity vs. β Selectivity vs. γ
This compound 0.5 µM[1]>100 µM[1]75 µM[1]29 µM[1]>200-fold150-fold58-fold[1]
Seletalisib 12 nM[2]------

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Both this compound and seletalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of PI3K. By blocking the kinase activity of PI3Kδ, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This cascade ultimately modulates the activity of a host of downstream effectors involved in cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inflammation Inflammation Downstream->Inflammation IC87114 This compound IC87114->PI3K Seletalisib Seletalisib Seletalisib->PI3K

PI3K/Akt Signaling Pathway Inhibition

In Vitro Cellular Activity

Both compounds have demonstrated potent activity in various cell-based assays, effectively inhibiting PI3Kδ-mediated signaling and cellular functions.

Assay This compound Seletalisib
Akt Phosphorylation Inhibition Inhibits constitutive and Flt-3-stimulated Akt phosphorylation in AML cells (10 µM).[3]Blocks Akt phosphorylation following B-cell receptor activation in a B-cell line.[4]
Neutrophil Chemotaxis Potently inhibits fMLP-stimulated chemotaxis in human neutrophils (5 µM).[3]Inhibited N-formyl peptide-stimulated superoxide release from human neutrophils, consistent with PI3Kδ-specific activity.[4]
B-cell Proliferation -Inhibited B-cell proliferation and cytokine release.[4]
T-cell Cytokine Production Inhibits proliferation and IFN-γ production in mouse CD4+ T cells.[3]Blocks human T-cell production of several cytokines from activated T-cells.[4]
Basophil Degranulation -Inhibited anti-IgE-mediated basophil degranulation in human whole blood assays.[4]

In Vivo Efficacy

This compound and seletalisib have been evaluated in various animal models of inflammation and autoimmune disease, demonstrating their potential therapeutic utility.

  • This compound: In a murine model of asthma, this compound was shown to attenuate allergic airway inflammation and hyperresponsiveness.[5] It has also been shown to reduce inflammation in a carrageenan-induced paw edema model in mice.[6] In a mouse model of inflammatory response, IC87114 blocked the extracellular secretion of TNFα-stimulated elastase from neutrophils.[7]

  • Seletalisib: Seletalisib demonstrated dose-dependent inhibition in an in vivo rat model of anti-CD3-antibody-induced interleukin 2 release.[4]

Pharmacokinetics and Safety Profile

Pharmacokinetic and safety data for this compound are primarily from preclinical studies, while seletalisib has been evaluated in human clinical trials.

Parameter This compound Seletalisib
Administration Used in in vivo mouse studies.[6][8]Orally bioavailable.[9]
Half-life (t1/2) Preclinical data suggests it has suitable pharmacokinetic properties for in vivo models.[7]In humans, the geometric mean apparent terminal half-life is supportive of once-daily dosing (approx. 17.7–22.4 hours).[1][9]
Tmax -In humans, median time to maximum plasma concentration (tmax) ranged from 1.8 to 3.0 hours after single-dose administration.[10]
Food Effect -No clinically significant food effect was observed in a Phase I study.[1][9]
Safety/Toxicology Preclinical studies have not highlighted major toxicities.Generally well-tolerated in Phase I and II clinical trials at doses up to 45 mg/day.[9][11] Common adverse events in clinical trials included gastrointestinal issues and rash at higher doses.[9][11] Serious adverse events like colitis and potential drug-induced liver injury have been reported in a small number of patients.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays.

Biochemical PI3K Kinase Assay (this compound)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.

Kinase_Assay_Workflow start Start prep_liposomes Prepare PIP2-containing liposomes start->prep_liposomes prep_reaction Prepare reaction mix: - PI3K enzyme - Liposomes - ATP (with [γ-32P]ATP) - MgCl2 - Buffer prep_liposomes->prep_reaction add_inhibitor Add this compound or vehicle (DMSO) prep_reaction->add_inhibitor incubate Incubate at room temperature (10 min) add_inhibitor->incubate quench Quench reaction incubate->quench capture Capture 32P-labeled PIP3 on filter plate quench->capture wash Wash filter plate capture->wash quantify Quantify radioactivity wash->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Biochemical Kinase Assay Workflow

Protocol:

  • Liposome Preparation: Phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine are mixed, dried, and resuspended in buffer. The lipid suspension is then subjected to sonication and freeze-thaw cycles to form liposomes.

  • Reaction Setup: The kinase reaction is performed in a buffer containing the PI3K enzyme, PIP2-containing liposomes, ATP mixed with [γ-32P]ATP, and MgCl2.

  • Inhibitor Addition: this compound, diluted in DMSO, is added to the reaction mixture at various concentrations. A DMSO control is also included.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 10 minutes) to allow for the phosphorylation of PIP2.

  • Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.

  • Capture and Washing: The reaction mixture is transferred to a filter plate that captures the radiolabeled PIP3. The plate is then washed multiple times to remove unincorporated [γ-32P]ATP.

  • Quantification: The radioactivity retained on the filter plate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Cell-Based Akt Phosphorylation Assay

This protocol outlines a general method to assess the ability of an inhibitor to block PI3K signaling in a cellular context.

Cell_Assay_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells culture_cells Culture cells overnight seed_cells->culture_cells starve_cells Serum-starve cells (optional) culture_cells->starve_cells pretreat Pre-treat cells with inhibitor or vehicle starve_cells->pretreat stimulate Stimulate cells with an agonist (e.g., growth factor) pretreat->stimulate lyse_cells Lyse cells to extract proteins stimulate->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein western_blot Perform Western Blot for p-Akt and total Akt quantify_protein->western_blot analyze Analyze band intensities and determine inhibition western_blot->analyze end End analyze->end

References

Assessing the Specificity of IC-87114 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and hematological malignancies, the precise targeting of phosphoinositide 3-kinases (PI3Ks) is paramount. IC-87114, a selective inhibitor of the PI3K delta (PI3Kδ) isoform, has been a valuable tool in dissecting the roles of this pathway in various primary cell functions. This guide provides an objective comparison of this compound with other notable PI3K inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

Introduction to PI3K Signaling

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The four isoforms of the catalytic subunit (α, β, δ, γ) exhibit distinct tissue distribution and function, making isoform-selective inhibitors highly sought after for targeted therapeutic intervention and research. PI3Kδ is predominantly expressed in leukocytes, playing a key role in B-cell and T-cell activation and function.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) pAkt p-Akt mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors pAkt->Downstream Regulation of: - Cell Survival - Proliferation - Metabolism IC87114 This compound (p110δ) IC87114->PI3K Inhibition

Safety Operating Guide

Proper Disposal Procedures for IC-87114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling IC-87114, a potent and selective PI3Kδ inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. While specific institutional guidelines and the manufacturer's Safety Data Sheet (SDS) should always be the primary source of information, this document provides essential guidance on the proper disposal of this compound.

Immediate Safety and Disposal Plan

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of your specific lot of this compound for definitive disposal instructions. The information presented here is based on general best practices for the disposal of solid chemical waste in a laboratory setting.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification and Collection:

    • Unused or waste this compound, in its solid form, should be collected in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Contaminated Materials:

    • Any materials, such as weigh boats, pipette tips, or wipes, that have come into contact with this compound should be considered contaminated.

    • These contaminated materials must be placed in the same designated hazardous waste container as the solid chemical.

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₂H₁₉N₇O
Molecular Weight 397.43 g/mol
Appearance White powder solid
Storage Temperature -20°C
Solubility in DMSO Approximately 0.66 mg/mL

Experimental Protocols

Detailed experimental protocols involving this compound are beyond the scope of this disposal guide. For methodologies related to its use as a PI3Kδ inhibitor, researchers should consult relevant scientific literature and established in-house experimental procedures.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe collect_solid Collect Solid this compound Waste in a Labeled, Compatible Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (e.g., tips, wipes) in the Same Container collect_solid->collect_contaminated seal_container Securely Seal the Hazardous Waste Container collect_contaminated->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_saa->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling IC-87114

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of IC-87114, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.

Immediate Safety and Handling Protocols

This compound is a potent biochemical compound intended for research use only. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow all institutional and national safety guidelines for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood.
Safe Handling Procedures
  • Preparation : All work with solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing : If weighing the solid form, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation : this compound is soluble in solvents such as DMSO and DMF[1]. When preparing stock solutions, add the solvent to the vial of the compound slowly to avoid splashing.

  • Spill Management : In case of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the compound in the laboratory is crucial for safety and regulatory compliance.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C.

Disposal

All waste containing this compound, including empty containers, contaminated lab supplies, and unused compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols and Data

Quantitative Data Summary
PropertyValueSource
CAS Number 371242-69-2[1]
Molecular Formula C₂₂H₁₉N₇O[1]
Molecular Weight 397.4 g/mol [1]
IC₅₀ for PI3Kδ 0.5 µM
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL[1]
Key Experimental Methodologies

In Vitro Kinase Assay:

A common method to determine the inhibitory activity of this compound on PI3Kδ involves a kinase assay. This is typically performed in a reaction buffer containing the PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP (often radiolabeled). The reaction is initiated and allowed to proceed for a set time before being stopped. The amount of product formed is then quantified to determine the enzyme's activity in the presence of the inhibitor.

Visualizing Key Processes

This compound Handling Workflow

G cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Experimental Use cluster_3 Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store at Recommended Temperature (-20°C or -80°C) Log->Store PPE Don Appropriate PPE Store->PPE Retrieve from Storage FumeHood Work in Chemical Fume Hood PPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh PrepareStock Prepare Stock Solution (e.g., in DMSO) Weigh->PrepareStock Dilute Prepare Working Dilutions PrepareStock->Dilute Experiment Perform Experiment Dilute->Experiment Record Record Data Experiment->Record CollectWaste Collect All Contaminated Waste (solid and liquid) Experiment->CollectWaste LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose According to Institutional Guidelines LabelWaste->Dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

PI3K/Akt Signaling Pathway Inhibition by this compound

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates CellularResponse Cell Proliferation, Survival, and Migration Downstream->CellularResponse Regulates IC87114 This compound IC87114->PI3K Inhibits

Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.